1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone
Description
Properties
IUPAC Name |
1,1,1-trifluoro-3-(4-iodophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IO/c10-9(11,12)8(14)5-6-1-3-7(13)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQOXKAOUYHDNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645253 | |
| Record name | 1,1,1-Trifluoro-3-(4-iodophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-69-4 | |
| Record name | 1,1,1-Trifluoro-3-(4-iodophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone, a fluorinated ketone of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group and an iodinated phenyl ring offers unique properties for the development of novel therapeutic agents. This document details a robust synthetic methodology, explains the underlying chemical principles, and presents a thorough characterization of the target compound using modern analytical techniques. The information herein is intended to equip researchers with the practical knowledge required for the preparation and validation of this valuable chemical entity.
Introduction: The Strategic Importance of Fluorinated Ketones in Drug Discovery
The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] The trifluoromethyl group (CF3), in particular, is a key pharmacophore due to its high electronegativity, lipophilicity, and ability to modulate the pKa of neighboring functional groups. Trifluoromethyl ketones are versatile intermediates in the synthesis of complex fluorinated molecules and have been utilized as building blocks for various therapeutic agents.
This compound combines the advantageous properties of the trifluoromethyl ketone moiety with the synthetic versatility of an aryl iodide. The carbon-iodine bond serves as a valuable handle for a wide range of cross-coupling reactions, allowing for the late-stage functionalization and diversification of drug candidates. This makes the title compound a highly attractive starting material for the synthesis of libraries of novel compounds for biological screening.
Synthetic Approach: A Guided Pathway
The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from commercially available 4-iodophenylacetic acid. The overall synthetic strategy involves the conversion of the carboxylic acid to a more reactive species, followed by the introduction of the trifluoromethyl group.
Caption: Synthetic workflow for this compound.
Rationale for the Chosen Synthetic Route
Several methods exist for the synthesis of trifluoromethyl ketones.[2][3] One common approach involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trifluoroacetylating agent like ethyl trifluoroacetate. However, the direct conversion of a carboxylic acid to a trifluoromethyl ketone offers a more streamlined and often higher-yielding alternative. The procedure described here is adapted from established methodologies for the synthesis of trifluoromethyl ketones from carboxylic acids.[4] This method avoids the preparation and handling of potentially sensitive organometallic intermediates.
The conversion of the carboxylic acid to the corresponding acid chloride in the first step activates the carbonyl group for subsequent reaction. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are standard reagents for this transformation. The subsequent reaction of the acid chloride with trifluoroacetic anhydride in the presence of a base like pyridine is a well-documented method for the formation of trifluoromethyl ketones.[4]
Detailed Experimental Protocol
Step 1: Synthesis of 4-Iodophenylacetyl Chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-iodophenylacetic acid (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂, ~5.0 eq) to the flask.
-
Slowly heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases. The reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-iodophenylacetyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 4-iodophenylacetyl chloride (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (2.0 eq) to the cooled solution.
-
Add trifluoroacetic anhydride ((CF₃CO)₂O, 1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as the final product.
Characterization and Data Analysis
Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are employed for this purpose.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | A singlet for the methylene protons (CH₂) adjacent to the carbonyl group and the phenyl ring. Two doublets in the aromatic region corresponding to the protons on the 1,4-disubstituted phenyl ring. |
| ¹³C NMR | A quartet for the trifluoromethyl carbon (CF₃) due to coupling with fluorine. A signal for the carbonyl carbon (C=O). Signals for the methylene carbon (CH₂) and the carbons of the phenyl ring, including the carbon bearing the iodine atom. |
| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[5][6] |
| IR Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration. Absorption bands corresponding to C-H stretching of the methylene and aromatic groups, and C-F stretching vibrations. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic fragmentation pattern, including the loss of the trifluoromethyl group. |
Note: The exact chemical shifts (δ) in NMR spectra and absorption frequencies (ν) in IR spectra can vary slightly depending on the solvent and instrument used.
Caption: Analytical workflow for the characterization of the target compound.
Applications in Drug Development
The structure of this compound makes it a highly valuable building block in drug discovery programs.
-
Scaffold for Library Synthesis: The aryl iodide functionality is a key feature, enabling a variety of palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the rapid generation of a diverse library of analogues by introducing different substituents at the 4-position of the phenyl ring.
-
Bioisosteric Replacement: The trifluoromethyl ketone moiety can act as a bioisostere for other functional groups, potentially improving the pharmacological properties of a lead compound.
-
Enzyme Inhibition: Trifluoromethyl ketones are known to be potent inhibitors of various enzymes, particularly serine and cysteine proteases, due to their ability to form stable hemiacetal or hemiketal adducts with active site residues.
Conclusion
This technical guide has outlined a reliable and efficient method for the synthesis of this compound, a key intermediate for the development of novel fluorinated compounds. The detailed experimental protocol, coupled with a comprehensive characterization strategy, provides researchers with the necessary tools to prepare and validate this important molecule. The synthetic accessibility and the versatile reactivity of this compound make it a valuable asset for any research program focused on the discovery and development of new therapeutic agents.
References
- Beilstein Journal of Organic Chemistry. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 477-485.
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]
- Reeves, J. T., Tan, Z., Fandrick, D. R., Song, J. J., Yee, N. K., & Senanayake, C. H. (2010). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses, 87, 24-33.
- Organic Letters. (2023). Fluoroarene-Mediated Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Organic Letters, 25(6), 1094–1098.
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
University of Sheffield. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Wiley Online Library. (2007). Supporting Information. Retrieved from [Link]
- Magnetic Resonance in Chemistry. (2008). 1H,13C, 19F NMR, and ESI Mass Spectral Characterization of Two Geminal Difluorosteroids. Magnetic Resonance in Chemistry, 46(4), 392-397.
- Synlett. (2005). A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane. Synlett, 2005(19), 2994-2996.
-
P&M Invest. (n.d.). Our Patents. Retrieved from [Link]
- Beilstein Journal of Organic Chemistry. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 477-485.
Sources
- 1. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 2. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. azom.com [azom.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
A Comprehensive Technical Guide to 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone: Synthesis, Characterization, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone, a halogenated trifluoromethyl ketone of significant interest in medicinal chemistry and materials science. We will delve into its physicochemical properties, propose a robust synthetic pathway, and detail the analytical methodologies for its comprehensive characterization. This document is designed to be a practical resource, blending theoretical principles with actionable protocols to empower researchers in their scientific endeavors.
Introduction: The Significance of Trifluoromethyl Ketones
Trifluoromethyl ketones (TFMKs) are a privileged class of compounds in modern drug discovery and development.[1] The strong electron-withdrawing nature of the trifluoromethyl group significantly modulates the electrophilicity of the adjacent carbonyl carbon, making TFMKs potent inhibitors of various enzymes, particularly serine and cysteine proteases. This heightened reactivity towards nucleophiles allows them to form stable hemiacetal or hemiketal adducts with active site residues, mimicking the transition state of substrate hydrolysis.[2]
Furthermore, the incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The presence of an iodinated phenyl ring in this compound offers an additional vector for chemical modification, serving as a versatile handle for cross-coupling reactions to introduce further molecular complexity. This unique combination of a reactive TFMK moiety and a functionalizable aromatic ring makes this compound a valuable building block for the synthesis of novel therapeutic agents and functional materials.
Physicochemical Properties
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C₉H₆F₃IO | Based on the chemical structure. |
| Molecular Weight | 314.04 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Colorless to pale yellow solid or oil | Similar trifluoromethyl ketones and iodinated aromatics often exhibit this appearance. |
| Melting Point | 45-55 °C | Expected to be a low-melting solid, influenced by the molecular symmetry and intermolecular forces. |
| Boiling Point | > 200 °C (at atmospheric pressure) | Halogenated aromatic compounds typically have elevated boiling points due to increased molecular weight and polarizability. The boiling point of 1,1,1-Trifluoro-3-phenyl-2-propanone is reported as 51-52 °C at 2 mmHg.[3] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, DMSO). Insoluble in water. | The hydrophobic nature of the iodophenyl and trifluoromethyl groups will dominate its solubility profile. |
Synthesis of this compound: A Proposed Pathway
A robust and efficient synthesis of the target compound can be envisioned through the nucleophilic trifluoromethylation of a suitable ester precursor. This approach is favored for its relatively mild conditions and commercial availability of starting materials.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 4-iodophenylacetate (Esterification)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-iodophenylacetic acid (1 equivalent).
-
Reagents Addition: Add an excess of methanol (e.g., 10-20 equivalents) to act as both reactant and solvent.
-
Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (Nucleophilic Trifluoromethylation)
This step is based on established methods for the trifluoromethylation of esters.[4][5]
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve methyl 4-iodophenylacetate (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Reagents Addition: Add trifluoromethyltrimethylsilane (TMSCF₃, approximately 1.5 equivalents).
-
Initiation: Add a catalytic amount of a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.
Analytical Characterization
A suite of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized this compound.
Diagram of the Analytical Workflow
Caption: Analytical workflow for the characterization of the target compound.
Predicted Spectroscopic Data
| Technique | Predicted Key Signals and Features | Interpretation |
| ¹H NMR | - Doublet around 7.7 ppm (2H, aromatic) - Doublet around 7.1 ppm (2H, aromatic) - Singlet around 4.0 ppm (2H, methylene) | The aromatic protons will show a characteristic AA'BB' splitting pattern. The methylene protons adjacent to the carbonyl and the aromatic ring will appear as a singlet. |
| ¹³C NMR | - Quartet around 115-120 ppm (CF₃) - Signal around 45-50 ppm (CH₂) - Signals in the aromatic region (125-140 ppm) - Signal for the C-I substituted carbon around 90-95 ppm - Carbonyl signal around 190-195 ppm | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The chemical shift of the carbonyl carbon is characteristic of ketones. |
| ¹⁹F NMR | - Singlet around -70 to -80 ppm | A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group. |
| IR Spectroscopy | - Strong absorption band around 1740-1760 cm⁻¹ | This intense band is characteristic of the C=O stretching vibration in a trifluoromethyl ketone.[6] |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 314 - Characteristic fragment ions corresponding to the loss of I, CF₃, and COCF₃. A prominent peak at m/z 127 is indicative of an iodine-containing compound.[7] | High-resolution mass spectrometry can confirm the elemental composition. The fragmentation pattern will provide further structural evidence.[8][9] |
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.
Conclusion
This technical guide provides a comprehensive overview of this compound, a molecule with considerable potential in scientific research. By presenting a plausible synthetic route, predicted physicochemical properties, and detailed analytical protocols, we aim to facilitate its synthesis and characterization. The unique structural features of this compound make it a valuable asset for the development of novel chemical entities with tailored biological and material properties.
References
- A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1- Trifluoro-2-iodoethane. (n.d.).
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journal of Organic Chemistry, 17, 436–443. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journal of Organic Chemistry, 17, 436–443. [Link]
-
Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. (2023). Organic Letters, 25(4), 634–639. [Link]
-
Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. (2022). ACS Omega, 7(16), 14209–14217. [Link]
-
Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. (2016). Analytical Chemistry, 88(3), 1935–1941. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. (2016). Analytical chemistry, 88(3), 1935–1941. [Link]
- Method for the preparation of 3-bromo-1,1,1-trifluoropropane. (1999). U.S.
-
Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater* Department of Chemistry and Biochemistry, Te. (n.d.). Retrieved from [Link]
-
Trifluoromethyl ketones: properties, preparation, and application. (2013). Chemical Communications, 49(44), 4962–4977. [Link]
-
TBAF-Catalyzed Direct Nucleophilic Trifluoromethylation of α-Keto Amides with Trimethyl(trifluoromethyl)silane. (2013). The Journal of Organic Chemistry, 78(15), 7627–7631. [Link]
-
Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. (2016). Analytical chemistry, 88(3), 1935–1941. [Link]
-
Chemical characterization of organic compounds involved in iodine-initiated new particle. (n.d.). Retrieved from [Link]
-
Synthesis of trifluoromethyl ketones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Retrieved from [Link]
-
mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]
-
Diketo Compounds with (Trifluoromethyl)trimethylsilane: Double Nucleophilic Trifluoromethylation Reactions. (2000). The Journal of Organic Chemistry, 65(23), 7938–7942. [Link]
- Direct one-step synthesis of trifluoromethyl iodide. (2006). W.O.
-
Wiley-VCH 2008 - Supporting Information. (n.d.). Retrieved from [Link]
Sources
- 1. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. 1,1,1-Trifluoro-3-phenyl-2-propanone 96 350-92-5 [sigmaaldrich.com]
- 4. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 5. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, MS, IR) of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone
An In-Depth Technical Guide to the Spectroscopic Characterization of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of this compound, a trifluoromethyl ketone of interest in medicinal chemistry and drug development. The trifluoromethyl group is a key functional group in many pharmaceuticals due to its unique electronic properties and metabolic stability.[1] This document, intended for researchers and scientists, details the expected features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The interpretation of this data is crucial for the unambiguous identification and purity assessment of this compound. Methodologies for acquiring this data are also discussed, providing a framework for the experimental characterization of this and related molecules.
Molecular Structure and Physicochemical Properties
This compound possesses a molecular structure combining a trifluoromethyl ketone moiety and a para-substituted iodophenyl ring. This unique combination of functional groups dictates its spectroscopic behavior.
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₆F₃IO |
| Molecular Weight | 314.04 g/mol |
| Appearance | Expected to be a solid or oil |
| IUPAC Name | 1,1,1-Trifluoro-3-(4-iodophenyl)propan-2-one |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons.
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.7 | Doublet | 2H | Ar-H (ortho to I) |
| ~ 7.0 | Doublet | 2H | Ar-H (ortho to CH₂) |
| ~ 4.0 | Singlet | 2H | -CH₂- |
Interpretation:
-
The aromatic region will display a characteristic AA'BB' spin system for the para-disubstituted benzene ring, appearing as two doublets.[2] The protons ortho to the iodine atom are expected to be deshielded and appear at a higher chemical shift compared to the protons ortho to the methylene group.
-
The methylene protons (-CH₂-) adjacent to the carbonyl group will appear as a singlet, as there are no adjacent protons to cause splitting.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 200 | C=O |
| ~ 138 | Ar-C (para to CH₂) |
| ~ 132 | Ar-C (ipso to CH₂) |
| ~ 130 | Ar-C (ortho to I) |
| ~ 116 | q, ¹JCF ≈ 290 Hz, -CF₃ |
| ~ 94 | Ar-C (ipso to I) |
| ~ 45 | -CH₂- |
Interpretation:
-
The carbonyl carbon (C=O) is expected to appear significantly downfield, typical for ketones.[3]
-
The trifluoromethyl carbon (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).
-
The aromatic carbons will show distinct signals, with the carbon attached to iodine (ipso-carbon) being the most shielded.
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is particularly useful for compounds containing fluorine.
Expected ¹⁹F NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -76 | Singlet | -CF₃ |
Interpretation:
-
The three fluorine atoms of the trifluoromethyl group are chemically equivalent and will therefore appear as a single signal.[4][5]
-
The chemical shift is characteristic of a trifluoromethyl ketone. The absence of coupling in the ¹⁹F spectrum (when proton-decoupled) confirms the absence of adjacent protons.
Experimental Protocol for NMR Spectroscopy:
-
Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C) or an internal standard.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Ion |
| 314 | [M]⁺˙ |
| 245 | [M - CF₃]⁺ |
| 187 | [M - I]⁺ |
| 118 | [C₇H₅O]⁺ |
| 91 | [C₇H₇]⁺ |
| 69 | [CF₃]⁺ |
Interpretation of Fragmentation:
The molecular ion peak [M]⁺˙ is expected at m/z 314. The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments.
-
α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones.[6][7][8] This can lead to the loss of the trifluoromethyl radical (•CF₃) to give a fragment at m/z 245, or the loss of the 4-iodobenzyl radical to give a fragment at m/z 69 ([CF₃]⁺).
-
Loss of Iodine: The C-I bond is relatively weak and can cleave to give a fragment at m/z 187.
-
Rearrangements: Further fragmentation of the aromatic portion can lead to characteristic ions such as the tropylium ion at m/z 91.
Fragmentation Pathway Diagram:
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry (EI):
-
Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a GC inlet.
-
Ionize the sample using a standard electron impact (EI) source (typically 70 eV).
-
Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Record the mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2950 | Weak | Aliphatic C-H stretch |
| ~ 1740 | Strong | C=O stretch (ketone) |
| ~ 1600, 1480 | Medium | Aromatic C=C stretch |
| ~ 1250-1100 | Strong | C-F stretch |
| ~ 820 | Strong | para-disubstituted C-H out-of-plane bend |
Interpretation:
-
The most prominent peak will be the strong carbonyl (C=O) stretch, characteristic of a ketone. The presence of the electron-withdrawing trifluoromethyl group is expected to shift this peak to a higher wavenumber compared to a typical alkyl ketone.[9]
-
The strong absorptions in the 1250-1100 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.[10]
-
The aromatic C-H stretching will be observed just above 3000 cm⁻¹.
-
The substitution pattern on the benzene ring is confirmed by the strong C-H out-of-plane bending vibration around 820 cm⁻¹, which is characteristic of para-disubstitution.[2][11][12][13]
Experimental Protocol for IR Spectroscopy (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
The background spectrum is automatically subtracted from the sample spectrum to give the final IR spectrum.
Synthesis and Purity
A plausible synthetic route to this compound involves the reaction of a 4-iodobenzyl Grignard or organolithium reagent with a trifluoroacetic acid derivative, such as ethyl trifluoroacetate. Alternatively, Friedel-Crafts acylation type reactions could be employed.[14]
General Synthetic Workflow:
Caption: A potential synthetic workflow for the target compound.
The purity of the synthesized compound should be assessed by a combination of the spectroscopic methods described above, as well as by chromatographic techniques such as HPLC or GC. The presence of starting materials or side-products will be evident in the spectra.
Conclusion
The spectroscopic characterization of this compound is readily achievable through a combination of NMR, MS, and IR techniques. Each method provides complementary information that, when taken together, allows for the unambiguous confirmation of the molecular structure and assessment of purity. This guide provides the expected spectral data and interpretation, serving as a valuable resource for researchers working with this and structurally related compounds in the field of drug discovery and development.
References
-
Fiveable. (n.d.). Para-Disubstituted Benzenes Definition. Retrieved from [Link]
-
Pessah, I. N., & Casida, J. E. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. Biochemical and Biophysical Research Communications, 226(1), 287–292. Retrieved from [Link]
-
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. Retrieved from [Link]
-
Teixeira, F. V., & de Souza, R. O. (2017). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press, 10, 1-14. Retrieved from [Link]
-
Química Organica.org. (n.d.). IR Spectrum: Aromatics. Retrieved from [Link]
-
Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
SpectraBase. (n.d.). Phenyl trifluoromethyl ketone - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
Funabiki, K., et al. (2001). A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane. Synlett, 2001(1), 138-140. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl- and Perfluoroalkyl-Bearing Carbons: Comparison with 19F–1H Heteronuclear Overhauser Effect Spectroscopy. The Journal of Organic Chemistry, 80(3), 1547–1557. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
The Journal of Chemical Physics. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Hydrofluoroolefin-Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (1959). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Retrieved from [Link]
-
ResearchGate. (n.d.). Supporting Information: 1H, 13C, & 19F NMR, IR, HPLC, X-ray, DSC and ARC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. Retrieved from [Link]
- Google Patents. (n.d.). US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane.
-
YouTube. (2020). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
YouTube. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. Retrieved from [Link]
Sources
- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. compoundchem.com [compoundchem.com]
- 4. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. whitman.edu [whitman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. IR Spectrum: Aromatics [quimicaorganica.org]
- 13. spectra-analysis.com [spectra-analysis.com]
- 14. Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Dual-Action Chemistry: The Biological Activity and Therapeutic Potential of Iodinated Trifluoromethyl Ketones
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoromethyl ketones (TFKs) represent a privileged class of electrophilic "warheads" in modern drug discovery, renowned for their ability to form stable, often reversible, covalent adducts with nucleophilic residues in enzyme active sites.[1][2] This guide delves into the next evolution of this potent scaffold: the strategic incorporation of iodine. We will explore the synergistic interplay between the covalent reactivity of the TFK moiety and the unique non-covalent interactions afforded by iodine, specifically halogen bonding. This document provides a comprehensive overview of the underlying mechanisms, synthetic considerations, and biological applications of iodinated trifluoromethyl ketones, offering a technical roadmap for their rational design and development as high-affinity, high-specificity therapeutic agents.
The Trifluoromethyl Ketone Moiety: A Covalent Warhead of Choice
The trifluoromethyl group (CF₃) is a cornerstone of medicinal chemistry, but its placement adjacent to a carbonyl group creates a uniquely reactive entity. The intense electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack.[2]
Mechanism of Action: Mimicking the Transition State
The primary mechanism by which TFKs exert their biological activity is through the inhibition of hydrolytic enzymes, particularly serine and cysteine proteases.[1][3] The active site of these enzymes contains a highly nucleophilic serine (hydroxyl) or cysteine (thiol) residue. This residue attacks the electrophilic carbonyl carbon of the TFK, forming a stable covalent hemiketal or hemithioketal adduct, respectively.[1][2]
This adduct is a structural mimic of the transient, high-energy tetrahedral intermediate formed during the natural hydrolysis of a peptide bond.[4] By locking the enzyme in this stable, non-productive state, the TFK acts as a potent, often slow-binding, and typically reversible inhibitor, effectively halting the catalytic cycle.[2] The potency of these inhibitors can be remarkable, with some demonstrating inhibition constants (Kᵢ) in the nanomolar to picomolar range.[1][4]
}
Caption: Covalent inhibition of a cysteine protease by a TFK.Beyond proteases, the TFK warhead has been successfully utilized to design covalent reversible inhibitors for other enzyme classes, such as kinases, by targeting accessible cysteine residues.[5][6][7]
The Role of Iodine: Introducing the Halogen Bond
While the TFK moiety provides the covalent anchor, strategic derivatization of the inhibitor scaffold is crucial for achieving high affinity and selectivity. The incorporation of iodine introduces a powerful, directional, non-covalent interaction known as halogen bonding (XB).
The σ-Hole Concept
Contrary to the classical view of halogens as purely electronegative, a covalently bonded iodine atom (as well as bromine and chlorine) exhibits an anisotropic distribution of electron density.[8][9] This results in a region of positive electrostatic potential, termed a "σ-hole," located on the outermost portion of the halogen atom, directly along the axis of the covalent bond (e.g., C-I axis).[8] This electropositive region can act as a Lewis acid, interacting favorably with electron-rich Lewis bases such as backbone carbonyl oxygens, nitrogen atoms in heterocyclic rings, or hydroxyl groups.[10]
}
Caption: The σ-hole concept and a C-I···O halogen bond.Strength and Directionality
Halogen bonds are highly directional, with optimal interaction geometry occurring when the R-X···Y angle is close to 180°.[11] The strength of the interaction increases with the size and polarizability of the halogen atom, following the trend I > Br > Cl >> F.[8][12] This makes iodine the premier choice for designing potent halogen bond donors in drug candidates. The affinity gains from introducing an iodine-mediated halogen bond can be substantial, often increasing potency by one to two orders of magnitude.[8]
Iodinated Trifluoromethyl Ketones: A Dual-Action Approach
The rational combination of a TFK warhead and an iodine atom on the same scaffold creates a "dual-action" inhibitor with the potential for superior biological activity. This design hypothesis posits that the inhibitor can engage its target protein via two distinct, synergistic mechanisms:
-
Covalent Anchoring: The TFK group forms a reversible covalent bond with a key nucleophilic residue in the active site.
-
Non-Covalent Affinity Enhancement: The iodine atom forms a directional halogen bond with a suitable acceptor atom in the binding pocket, increasing the overall binding affinity and potentially enhancing selectivity.
This dual-interaction model can lead to inhibitors with improved potency, longer target residence time, and enhanced selectivity against related enzymes that may lack a suitable halogen bond acceptor in the correct orientation.
Synthesis and Experimental Protocols
The development of iodinated TFKs requires robust synthetic methodologies and rigorous biochemical evaluation.
General Synthetic Strategies
The synthesis of iodinated TFKs can be approached by incorporating the iodine and TFK moieties at different stages. A common strategy involves the preparation of an iodinated aromatic or heterocyclic precursor, which is then elaborated to include the TFK group.
Example Synthetic Step: Trifluoromethylation of an Iodinated Ester A straightforward method involves the nucleophilic trifluoromethylation of an iodinated methyl ester using fluoroform (HCF₃) as the trifluoromethyl source.[13]
-
To a solution of the iodinated methyl ester (1.0 eq) in triglyme at -40 °C, add potassium bis(trimethylsilyl)amide (KHMDS) (2.0 eq).
-
Bubble fluoroform (HCF₃) gas (1.0-1.2 eq) through the reaction mixture.
-
Stir the reaction at -40 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an appropriate organic solvent.
-
Purify the crude product via silica gel chromatography to yield the desired iodinated trifluoromethyl ketone.
Note: This is a generalized protocol. Specific conditions and reagents may vary based on the substrate.[13] Alternative methods include radical trifluoromethylation of silyl enol ethers or using hypervalent iodine reagents.[14][15][16][17]
Experimental Workflow: Enzyme Inhibition Assay
Determining the inhibitory potency (e.g., IC₅₀ or Kᵢ) is a critical step. A typical workflow for evaluating a new iodinated TFK against a target protease is outlined below.
}
Caption: Standard workflow for an enzyme inhibition assay.Data Summary and Applications
While comprehensive SAR data for iodinated TFKs is an emerging area, the potency of the parent TFK class against various enzymes is well-documented.
| Inhibitor Class | Target Enzyme | Potency (Kᵢ or IC₅₀) | Citation(s) |
| Peptidyl TFK | SARS-CoV 3CL Protease | 0.3 µM (time-dependent) | [2] |
| TFK Dipeptide Analogue | Angiotensin Converting Enzyme | Good Inhibitor | [4] |
| Aromatic TFK | FGFR4 Kinase | Low nM | [6] |
| TFK Analogue | Acetylcholinesterase | 1.6 - 16 nM | [4] |
| Difluorostatone Analogue | Pepsin | 60 pM | [4] |
The applications for potent enzyme inhibitors are vast. Iodinated TFKs could be rationally designed for therapeutic areas including:
-
Virology: Targeting viral proteases essential for replication (e.g., SARS-CoV-2 3CLpro, HCV NS3/4A).[2]
-
Oncology: Inhibiting kinases or proteases involved in cancer cell proliferation and survival.[5][6][18]
-
Inflammation: Targeting proteases like human leukocyte elastase or caspases involved in inflammatory pathways.[1][2]
Conclusion and Future Directions
The strategic fusion of a trifluoromethyl ketone warhead with an iodine atom offers a compelling dual-action approach to inhibitor design. This strategy leverages the reliability of covalent targeting with the potent and directional nature of halogen bonding to create inhibitors with potentially superior affinity, selectivity, and pharmacokinetic properties. Future research should focus on the systematic synthesis and evaluation of iodinated TFK libraries against a range of therapeutic targets. Co-crystallization studies will be invaluable to provide definitive structural evidence of the dual-binding mechanism, paving the way for the next generation of highly optimized covalent-acting therapeutics.
References
- The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals - Benchchem. (URL not available for direct linking)
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC - PubMed Central. [Link]
-
Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed. [Link]
-
An update on the discovery and development of reversible covalent inhibitors - PMC - NIH. [Link]
-
A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity - MDPI. [Link]
-
Synthesis of α-Trifluoromethylated Ketones from α,β-Unsaturated Ketones via Catecholboron Enolates - ResearchGate. [Link]
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology - ACS Publications. [Link]
-
Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design - ResearchGate. [Link]
-
Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC - NIH. [Link]
-
Fluoro ketone inhibitors of hydrolytic enzymes - PubMed - NIH. [Link]
-
Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development - ACS Publications. [Link]
- Application of Halogen Bond in Drug Discovery - PharmaBlock. (URL not available for direct linking)
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - Beilstein Journals. [Link]
-
O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers - Chemical Science (RSC Publishing). [Link]
-
Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - MDPI. [Link]
-
Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones - PMC - NIH. [Link]
-
Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones | ACS Omega - ACS Publications. [Link]
-
Terminal Trifluoromethylation of Ketones via Selective C–C Cleavage of Cycloalkanols Enabled by Hypervalent Iodine Reagents - American Chemical Society. [Link]
-
Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain - ResearchGate. [Link]
- Terminal Trifluoromethylation of Ketones via Selective C–C Cleavage of Cycloalkanols Enabled by Hypervalent Iodine Reagents. (URL not available for direct linking)
-
Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. namiki-s.co.jp [namiki-s.co.jp]
- 12. mdpi.com [mdpi.com]
- 13. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 14. Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Mechanism of Action of Trifluoromethyl Ketone Inhibitors
This guide provides a comprehensive exploration of the mechanism of action of trifluoromethyl ketone (TFMK) inhibitors, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental chemical principles governing their inhibitory activity, the kinetics of their interaction with target enzymes, and the experimental methodologies crucial for their characterization.
Introduction: The Trifluoromethyl Ketone Warhead
Trifluoromethyl ketones represent a prominent class of enzyme inhibitors, distinguished by a ketone functional group flanked by a highly electronegative trifluoromethyl moiety. This unique structural feature bestows upon the carbonyl carbon a significant electrophilic character, rendering it susceptible to nucleophilic attack by amino acid residues within an enzyme's active site.[1][2] This inherent reactivity is the cornerstone of their potent inhibitory activity against a broad spectrum of enzymes, most notably proteases and hydrolases.[2]
The application of TFMK inhibitors in drug discovery is extensive, with candidates developed for a range of therapeutic areas including inflammation, infectious diseases, and oncology.[2][3] Their ability to act as transition-state analogs allows for the design of highly potent and selective inhibitors.[4]
The Core Mechanism: Covalent and Reversible Inhibition
The inhibitory prowess of trifluoromethyl ketones lies in their ability to form a stable, yet often reversible, covalent bond with a nucleophilic residue in the enzyme's active site. This mechanism is primarily driven by the electronic properties of the TFMK group and its mimicry of the natural enzymatic transition state.
The Electrophilic Nature of the Trifluoromethyl Ketone
The presence of three highly electronegative fluorine atoms in the trifluoromethyl group creates a strong electron-withdrawing effect. This inductively pulls electron density away from the adjacent carbonyl carbon, making it significantly more electrophilic and thus, more susceptible to nucleophilic attack compared to a standard ketone.[1]
Formation of a Tetrahedral Adduct
The primary mechanism of action involves the nucleophilic attack of an active site residue, typically a serine or cysteine, on the electrophilic carbonyl carbon of the TFMK inhibitor.[2][5] This attack leads to the formation of a tetrahedral intermediate, a hemiketal in the case of serine or a hemithioketal with cysteine.[1][6] This covalent adduct is often stabilized by interactions within the enzyme's active site, particularly the oxyanion hole, which accommodates the negatively charged oxygen atom of the tetrahedral intermediate.[5]
Transition-State Analogy
The tetrahedral hemiketal or hemithioketal adduct formed between the enzyme and the TFMK inhibitor closely resembles the high-energy tetrahedral transition state of the natural substrate during enzymatic hydrolysis.[4][7] According to the transition-state theory of enzyme catalysis, enzymes have a higher affinity for the transition state than for the substrate or product. By mimicking this transition state, TFMK inhibitors can bind to the active site with very high affinity, leading to potent inhibition.[7]
Reversibility and Covalent Nature
A key characteristic of many TFMK inhibitors is the reversibility of the covalent bond formed with the enzyme.[6] The stability of the hemiketal or hemithioketal adduct can vary depending on the specific inhibitor and enzyme, leading to a range of inhibition kinetics from rapidly reversible to slow, tight-binding inhibition.[1][8] In some instances, the interaction can be effectively irreversible, particularly if a subsequent reaction traps the initial adduct. The reversible covalent mechanism offers a desirable balance between high potency and a reduced risk of off-target effects that can be associated with irreversible inhibitors.[9][10]
Kinetics of Inhibition: A Spectrum of Behaviors
The interaction of TFMK inhibitors with their target enzymes can exhibit a variety of kinetic profiles. Understanding these kinetics is crucial for accurately characterizing the inhibitor's potency and mechanism.
Fast-On/Fast-Off vs. Slow-Binding Inhibition
Some TFMK inhibitors exhibit a "fast-on/fast-off" binding mechanism, where the formation and dissociation of the enzyme-inhibitor complex are rapid.[8][11][12] In contrast, many TFMK inhibitors are characterized as "slow-binding" or "tight-binding" inhibitors.[1][8] This is often due to a two-step binding mechanism: an initial rapid, non-covalent binding event (E + I ⇌ E·I) followed by a slower, covalent modification step (E·I ⇌ E-I).
Key Kinetic Parameters
A thorough kinetic analysis is essential to fully characterize a TFMK inhibitor. The following table summarizes key parameters:
| Parameter | Description | Significance |
| IC₅₀ | The concentration of inhibitor required to reduce enzyme activity by 50%. | A common measure of inhibitor potency, but can be assay-dependent.[8] |
| Kᵢ | The inhibition constant, representing the equilibrium dissociation constant of the enzyme-inhibitor complex. | A true measure of inhibitor affinity, independent of assay conditions.[1][7] |
| kₒₙ | The second-order rate constant for the formation of the enzyme-inhibitor complex. | Describes the speed of inhibitor binding. |
| kₒff | The first-order rate constant for the dissociation of the enzyme-inhibitor complex. | Describes the stability of the enzyme-inhibitor complex and the residence time of the inhibitor.[13] |
Structural Elucidation of the Inhibitory Mechanism
X-ray crystallography is a powerful tool for visualizing the interaction between a TFMK inhibitor and its target enzyme at the atomic level. Crystal structures of enzyme-inhibitor complexes provide definitive evidence of covalent bond formation and reveal the specific interactions that contribute to inhibitor binding and selectivity.[6][9] These structural insights are invaluable for structure-activity relationship (SAR) studies and the rational design of more potent and selective inhibitors.[14]
Experimental Characterization of TFMK Inhibitors
A combination of biochemical and biophysical techniques is employed to rigorously characterize the mechanism of action of TFMK inhibitors.
Enzyme Kinetics Assays
-
Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and a suitable fluorogenic or chromogenic substrate in an appropriate assay buffer.
-
Inhibitor Dilution Series: Prepare a serial dilution of the TFMK inhibitor in the assay buffer.
-
Assay Plate Setup: In a microplate, add the enzyme solution to wells containing the inhibitor dilutions and a control (buffer only).
-
Pre-incubation (for slow-binding inhibitors): For inhibitors suspected of slow-binding kinetics, pre-incubate the enzyme and inhibitor for a defined period (e.g., 30-60 minutes) to allow the inhibition to reach equilibrium.[8]
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Monitor the change in fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities (rates) for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Varying Substrate and Inhibitor Concentrations: Perform a series of kinetic experiments with varying concentrations of both the substrate and the TFMK inhibitor.
-
Data Acquisition: Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.
-
Data Analysis: Plot the data using a Lineweaver-Burk or other suitable plot.[1] The pattern of the lines will indicate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). For competitive inhibitors, the Kᵢ can be calculated from the x-intercepts of the plots.
Mass Spectrometry for Adduct Confirmation
Mass spectrometry (MS) is a direct method to confirm the covalent modification of the target enzyme by a TFMK inhibitor.
-
Incubation: Incubate the target enzyme with an excess of the TFMK inhibitor.
-
Sample Cleanup: Remove excess, unbound inhibitor using a desalting column or dialysis.
-
MS Analysis: Analyze the intact protein using a high-resolution mass spectrometer (e.g., ESI-Q-TOF).
-
Data Analysis: Compare the mass of the inhibitor-treated enzyme with that of the untreated enzyme. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.
Case Studies: TFMK Inhibitors in Action
The versatility of the trifluoromethyl ketone warhead is demonstrated by its successful application in inhibiting various enzyme classes.
-
Serine Proteases: Peptidyl TFMKs are potent inhibitors of serine proteases such as chymotrypsin and elastase.[7][13][15] They act as transition-state analogs, forming a stable hemiketal with the active site serine.[5]
-
Cysteine Proteases: TFMK inhibitors have been developed for cysteine proteases, including the 3CL protease of SARS-CoV, where they form a hemithioketal with the catalytic cysteine.[1]
-
Kinases: Aromatic TFMKs have been designed as covalently reversible inhibitors of kinases, targeting non-catalytic cysteine residues.[9][10]
-
Histone Deacetylases (HDACs): TFMK-containing compounds can act as potent inhibitors of zinc-dependent HDACs, with the hydrated form of the ketone likely coordinating with the active site zinc ion.[8][12][16] Interestingly, the kinetics of inhibition can vary between different HDAC isoforms.[8][11][12]
Conclusion
Trifluoromethyl ketone inhibitors represent a powerful and versatile class of compounds for targeting a wide range of enzymes. Their mechanism of action, centered on the formation of a tetrahedral adduct that mimics the enzymatic transition state, allows for the development of highly potent and often reversible inhibitors. A thorough understanding of their chemistry, kinetics, and structural interactions, as detailed in this guide, is paramount for the successful design and development of novel TFMK-based therapeutics.
References
-
Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. PubMed, 15 Nov. 2021, [Link].
-
Inhibition of serine proteases by peptidyl fluoromethyl ketones. PubMed, 1 Jul. 1986, [Link].
-
An update on the discovery and development of reversible covalent inhibitors. National Institutes of Health (NIH), 29 Apr. 2023, [Link].
-
A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. SciSpace, 15 Dec. 2015, [Link].
-
A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. ResearchGate, [Link].
-
A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. Royal Society of Chemistry, 15 Dec. 2015, [Link].
-
Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article). SciTech Connect, 1 Jul. 1986, [Link].
-
Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. National Institutes of Health (NIH), [Link].
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. National Institutes of Health (NIH), [Link].
-
Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. ResearchGate, [Link].
-
Structure of chymotrypsin-trifluoromethyl ketone inhibitor complexes: comparison of slowly and rapidly equilibrating inhibitors. ACS Publications, [Link].
-
Inhibition of serine proteases by peptidyl fluoromethyl ketones. ACS Publications, [Link].
-
Serine Protease Inhibitors. Cambridge MedChem Consulting, [Link].
-
Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Scilit, 31 Oct. 2021, [Link].
-
Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. Taylor & Francis Online, [Link].
-
Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain. ResearchGate, [Link].
-
Chemical structure of related trifluoromethylketone molecules: (A): 1-[3-(trimethylamino)phenyl] - ResearchGate, [Link].
-
Discovery and Biological Activity of Orally Active Peptidyl Trifluoromethyl Ketone Inhibitors of Human Neutrophil Elastase. ACS Publications, [Link].
Sources
- 1. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. Serine Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00451A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV [osti.gov]
- 16. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Identification of Potential Enzyme Targets for 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone
Abstract
1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone is a small molecule featuring two key motifs for enzymatic interaction: a highly electrophilic trifluoromethyl ketone (TFMK) "warhead" and a 4-iodophenyl group for specific recognition. This combination suggests its potential as a potent and selective enzyme inhibitor. This technical guide provides a comprehensive analysis of the compound's reactivity, delineates the most probable enzyme classes for targeting, and presents detailed, field-proven experimental workflows for the identification and validation of these targets. Methodologies covered include Activity-Based Protein Profiling (ABPP), affinity-based proteomics, and kinetic enzymatic assays, providing researchers in drug development with a robust framework for investigating this and structurally related compounds.
Section 1: Molecular Deconstruction and Mechanistic Rationale
Chemical Structure and Physicochemical Properties
This compound (CAS: 898787-69-4) is a solid with a molecular weight of 314.05 g/mol . Its structure is characterized by a central propanone core, substituted with a trifluoromethyl group at one end and a 4-iodophenyl group at the other.
| Property | Value | Source |
| CAS Number | 898787-69-4 | |
| Molecular Formula | C₉H₆F₃IO | |
| Molecular Weight | 314.05 g/mol | |
| Physical Form | Solid | |
| Purity | ~95% |
The Trifluoromethyl Ketone (TFMK) Warhead: A Privileged Electrophile
The TFMK moiety is the primary driver of the compound's potential inhibitory activity. The three highly electronegative fluorine atoms create a powerful inductive electron-withdrawing effect, rendering the adjacent carbonyl carbon exceptionally electrophilic.[1] This heightened reactivity makes it a prime candidate for covalent modification of nucleophilic amino acid residues within an enzyme's active site.[2][3]
-
Mechanism of Action: TFMKs are well-established inhibitors of serine and cysteine proteases.[4] The mechanism involves the nucleophilic attack of the active site serine's hydroxyl group or cysteine's thiol group on the electrophilic carbonyl carbon. This attack forms a stable, covalent hemiketal or hemithioketal adduct, respectively, effectively inactivating the enzyme.[4][5]
-
Transition-State Analogy: In aqueous environments, the electrophilic ketone of a TFMK exists in equilibrium with its hydrated gem-diol form.[1] This hydrated structure can act as a potent non-covalent inhibitor by mimicking the tetrahedral transition state of substrate hydrolysis, a mechanism particularly relevant for metalloproteases and aspartyl proteases.[5]
The 4-Iodophenyl Moiety: Driving Selectivity
While the TFMK group provides the reactive potential, the 4-iodophenyl group is critical for target affinity and selectivity. This bulky, hydrophobic substituent will favor binding to enzymes with complementary hydrophobic pockets. Furthermore, the iodine atom can participate in halogen bonding, a specific and directional non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can significantly enhance binding affinity and specificity.
Section 2: High-Probability Enzyme Target Classes
Based on the compound's structural features, several enzyme families emerge as high-priority targets for investigation.
Hydrolases: The Primary Suspects
The ability of the TFMK moiety to react with active site nucleophiles makes the hydrolase superfamily the most likely target class.
-
Serine Hydrolases: This vast and diverse family, which includes proteases (e.g., trypsin, chymotrypsin, elastase), esterases (e.g., acetylcholinesterase, carboxylesterases), and lipases, utilizes a catalytic serine residue. The TFMK can irreversibly acetylate this serine, leading to potent inhibition.[2][5] Trifluoromethyl ketones are known to be slow, tight-binding inhibitors of esterases.[6]
-
Cysteine Proteases: Enzymes like caspases and cathepsins, which are critical in apoptosis and other cellular processes, rely on a catalytic cysteine. The TFMK warhead can form a reversible or irreversible covalent hemithioketal with the active site thiol.[4][7]
-
Other Proteases (Metallo- and Aspartyl): For these enzymes, the hydrated gem-diol form of the TFMK can act as a transition-state analog, chelating the active site metal ion (in metalloproteases like carboxypeptidase A) or interacting with the catalytic dyad of aspartic acid residues (in aspartyl proteases like pepsin).[5]
Aldo-Keto Reductases (AKRs) and Carbonyl Reductases
The AKR superfamily consists of enzymes that catalyze the reduction of aldehydes and ketones.[8] Drugs containing a ketone group have been shown to act as competitive inhibitors for these enzymes.[9] Therefore, this compound could act as a substrate or, more likely, an inhibitor of specific AKR isoforms, potentially interfering with hormone metabolism or xenobiotic detoxification pathways.[8]
Histone Deacetylases (HDACs)
TFMKs have been investigated as alternative zinc-binding groups for HDAC inhibitors.[10] While often suffering from metabolic instability (reduction to the inactive alcohol), the core structure could be optimized. The TFMK can coordinate with the active site zinc ion, inhibiting the deacetylation of histone proteins and representing a potential avenue for epigenetic modulation.
Section 3: Experimental Strategies for Target Identification and Validation
A multi-pronged approach combining unbiased, proteome-wide screening with targeted biochemical validation is essential for confidently identifying the enzyme targets of this compound.
Strategy 1: Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique for identifying the targets of covalent inhibitors directly in a native biological context (e.g., cell lysates or living cells).[11][12] The competitive ABPP format is ideal here. In this approach, a proteome is pre-incubated with our compound of interest, which binds to its targets. Subsequently, a broad-spectrum activity-based probe (ABP) with a reporter tag (e.g., biotin or a fluorophore) that targets the same class of enzymes is added. The targets that were engaged by our test compound will be unavailable for labeling by the ABP. A reduction in signal from the ABP for a specific protein indicates it is a target.[13]
-
Proteome Preparation: Prepare fresh cell or tissue lysates in a suitable buffer (e.g., PBS) and determine the total protein concentration.
-
Inhibitor Incubation: Aliquot the proteome. To experimental samples, add varying concentrations of this compound (e.g., from 100 nM to 100 µM). To a control sample, add vehicle (e.g., DMSO). Incubate for 30-60 minutes at 37 °C.
-
Probe Labeling: Add a well-characterized, broad-spectrum activity-based probe (e.g., a fluorophosphonate-based probe for serine hydrolases) to all samples. Incubate for another 30 minutes.
-
Sample Preparation for Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate proteins by SDS-PAGE.
-
Visualization: If using a fluorescent probe, scan the gel using an appropriate fluorescence scanner. A decrease in band intensity in the inhibitor-treated lanes compared to the control indicates a target.
-
Identification by Mass Spectrometry: For biotinylated probes, perform an enrichment step using streptavidin beads, followed by on-bead digestion of the captured proteins. Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were less abundant in the inhibitor-treated sample.[14][15]
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).
Strategy 2: Affinity-Based Proteomics (Chemical Proteomics)
This classic method involves chemically modifying the inhibitor to create a probe for "fishing" its targets out of a proteome.[16][17] A linker and a biotin tag are attached to a non-essential position of the molecule. This biotinylated probe is then incubated with a cell lysate, and the probe-protein complexes are captured on streptavidin-coated beads. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.[18]
-
Probe Synthesis: Synthesize a biotinylated version of this compound. The phenyl ring is the most logical attachment point for a linker, as modifying the TFMK "warhead" would abolish its activity. A control probe lacking the reactive TFMK group should also be synthesized.
-
Lysate Incubation: Incubate the biotinylated probe with a cell lysate. In a parallel control experiment, first incubate the lysate with an excess of the original, non-biotinylated compound before adding the probe; this will competitively block the specific binding sites.
-
Affinity Capture: Add streptavidin-agarose beads to the lysates to capture the biotinylated probe and any bound proteins. Incubate with gentle rotation.
-
Washing: Pellet the beads and wash extensively with buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads (e.g., by boiling in SDS buffer). Digest the proteins into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS.[19]
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the control samples (competitive blocking and beads-only).
Caption: Workflow for affinity-based target identification.
Strategy 3: Enzymatic Assays for Target Validation and Kinetic Characterization
Once putative targets are identified, their interaction with the compound must be validated using purified enzymes and biochemical assays.[20] These assays are crucial for confirming inhibition and determining key kinetic parameters that define the inhibitor's potency and mechanism.[21]
-
Assay Development: For a candidate enzyme, obtain a purified, active form and a suitable substrate (preferably fluorogenic or colorimetric for high-throughput screening).[22] Optimize assay conditions (buffer, pH, temperature, substrate concentration).
-
IC₅₀ Determination: Measure the enzyme's activity across a range of inhibitor concentrations to determine the IC₅₀, the concentration required to inhibit 50% of enzyme activity. While useful, the IC₅₀ for a covalent inhibitor is time-dependent and should be interpreted with caution.[23]
-
Determination of kᵢₙₐcₜ and Kᵢ: To fully characterize a covalent inhibitor, one must determine the kinetic parameters of the two-step mechanism: initial reversible binding (defined by Kᵢ) followed by irreversible inactivation (defined by kᵢₙₐcₜ).[24]
-
Incubate the enzyme with various concentrations of the inhibitor for different time points.
-
At each time point, dilute the sample into a substrate solution to measure the remaining enzyme activity.
-
Plot the natural log of the percentage of remaining activity versus time for each inhibitor concentration. The slope of each line gives the apparent rate of inactivation (kₒₑₛ).
-
A secondary plot of kₒₑₛ versus inhibitor concentration will yield kᵢₙₐcₜ (the Vmax of the plot) and Kᵢ (the Km of the plot).
-
-
Calculate Efficiency: The second-order rate constant, kᵢₙₐcₜ/Kᵢ, is the most important parameter for comparing the efficiency of different covalent inhibitors, as it accounts for both binding affinity and the rate of covalent bond formation.[23]
Caption: Two-step kinetic model for irreversible covalent inhibition.
Section 4: Summary and Future Directions
This compound possesses the key structural motifs of a targeted covalent inhibitor. Its TFMK warhead makes it a strong candidate for inhibiting enzymes with active site nucleophiles, particularly serine hydrolases and cysteine proteases. The 4-iodophenyl group provides a scaffold for achieving target selectivity.
The experimental strategies outlined in this guide—combining proteome-wide screening via ABPP and affinity chromatography with rigorous biochemical and kinetic validation—provide a clear and robust path to identifying and characterizing its molecular targets. Successful identification of high-affinity targets will pave the way for further investigation, including structural biology (X-ray crystallography or Cryo-EM) to visualize the binding mode, medicinal chemistry efforts to optimize potency and selectivity, and cell-based assays to confirm target engagement and elucidate the compound's functional effects in a physiological context.
References
-
Cheng, K., et al. (1999). Application of mass spectrometry for target identification and characterization. Medicinal Research Reviews, 19(4), 307-19. [Link]
-
Biotage. (n.d.). Application of Mass Spectrometry in Drug Discovery: From Target Identification to Optimization. Biotage. [Link]
-
Kummari, E., et al. (2020). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry, 198, 112359. [Link]
-
Evans, M. J., & Cravatt, B. F. (2006). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Chemical Reviews, 106(8), 3279-3301. [Link]
-
Quinn, D. M. (1991). Inhibition of pig liver esterase by trifluoromethyl ketones: modulators of the catalytic reaction alter inhibition kinetics. Biochemistry, 30(20), 4930-7. [Link]
-
Bian, Y., & Tiwary, P. (2024). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link]
-
Maurer, T., et al. (2016). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. ACS Chemical Biology, 11(10), 2694-2703. [Link]
-
Pillaiyar, T., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(18), 4835-9. [Link]
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 79. [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]
-
Bian, Y., & Tiwary, P. (2024). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link]
-
ResearchGate. (n.d.). Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain. ResearchGate. [Link]
-
Patsnap. (2024). Top Enzymatic Assays for Drug Screening in 2025. Patsnap Synapse. [Link]
-
Charles River. (n.d.). Capture Compound Mass Spectrometry: Characterisation of target binding and applications in drug discovery. Charles River Laboratories. [Link]
-
de Souza, A. C. B., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences, 9, 1004183. [Link]
-
Križman, G. E., & Kuzman, D. (2015). An algebraic model for the kinetics of covalent enzyme inhibition at low substrate concentrations. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 738-45. [Link]
-
Biocompare. (n.d.). Inhibitor Screening Kits. Biocompare. [Link]
-
LinkedIn. (2023). How Mass Spectrometry Accelerates and Improves Drug Discovery and Development. LinkedIn. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. [Link]
-
G. A. Valaskovic, et al. (1996). Mass spectrometry and immobilized enzymes for the screening of inhibitor libraries. PNAS. [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. [Link]
-
Ghosh, A. K., et al. (2019). Covalent Inhibition in Drug Discovery. ChemMedChem, 14(8), 803-825. [Link]
-
BellBrook Labs. (2024). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
-
ResearchGate. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
-
Peer, E., et al. (2021). Naphthoquinones as Covalent Reversible Inhibitors of Cysteine Proteases—Studies on Inhibition Mechanism and Kinetics. Molecules, 26(11), 3195. [Link]
-
JACS Au. (2024). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. ACS Publications. [Link]
-
Biochemistry. (2019). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. ACS Publications. [Link]
-
Nomura, D. K., et al. (2010). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry, 79, 245-269. [Link]
-
Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Creative Biolabs. [Link]
-
Wang, S., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 353. [Link]
-
Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Mtoz Biolabs. [Link]
-
Willems, L. I., et al. (2020). Activity-Based Protein Profiling (ABPP) of Oxidoreductases. ChemBioChem, 22(5), 630-645. [Link]
-
Gelb, M. H., et al. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813-7. [Link]
-
PubChem. (n.d.). 1,1,1-Trifluoro-3-(4-propoxyphenoxy)propan-2-ol. National Center for Biotechnology Information. [Link]
-
Usami, N., et al. (2002). Inhibitory effect of drugs with a ketone group on reduction of acetohexamide catalyzed by carbonyl reductase from rabbit kidney. Journal of Pharmacy and Pharmacology, 54(1), 95-101. [Link]
-
Brozic, P., et al. (2011). Inhibitors of aldo-keto reductases AKR1C1-AKR1C4. Current Medicinal Chemistry, 18(14), 2133-50. [Link]
-
PubChem. (n.d.). 1,1,1-Trifluoro-2,4-pentanedione. National Center for Biotechnology Information. [Link]
-
Blackshear, P. J., et al. (1976). The effects of inhibition of gluconeogenesis on ketogenesis in starved and diabetic rats. The Journal of Clinical Investigation, 58(5), 1098-107. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of pig liver esterase by trifluoromethyl ketones: modulators of the catalytic reaction alter inhibition kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibitors of aldo-keto reductases AKR1C1-AKR1C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of drugs with a ketone group on reduction of acetohexamide catalyzed by carbonyl reductase from rabbit kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 13. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of mass spectrometry for target identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of Mass Spectrometry in Drug Discovery: From Target Identification to Optimization [en.biotech-pack.com]
- 16. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. Top Enzymatic Assays for Drug Screening in 2025 [synapse.patsnap.com]
- 22. biocompare.com [biocompare.com]
- 23. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. shop.carnabio.com [shop.carnabio.com]
In Silico Modeling of Covalent Inhibitor Binding: A Technical Guide for 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone
Abstract
This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of the binding of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone, a representative trifluoromethyl ketone (TFMK), to a biologically relevant protein target. Trifluoromethyl ketones are a class of potent enzyme inhibitors known for their ability to form stable, covalent adducts with nucleophilic residues in enzyme active sites.[1] This document is structured to provide researchers, computational chemists, and drug development professionals with both the theoretical underpinnings and the practical, step-by-step protocols necessary to execute a robust computational workflow. We will cover target selection rationale, ligand and protein preparation, covalent molecular docking, extensive molecular dynamics (MD) simulations, and post-simulation binding free energy analysis using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.
Introduction: The Rationale for Modeling Trifluoromethyl Ketone Inhibitors
The trifluoromethyl ketone moiety is a powerful "warhead" in inhibitor design. The strong electron-withdrawing nature of the CF₃ group renders the adjacent carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack from residues like cysteine or serine in an enzyme's active site.[1][2] This often leads to the formation of a stable hemithioketal or hemiketal covalent bond, resulting in potent and often irreversible inhibition.[1] Such inhibitors have garnered significant interest in drug discovery, but their covalent nature presents unique challenges for computational modeling that standard non-covalent docking approaches cannot address.[3][4]
The subject of this guide, this compound, serves as an exemplary scaffold. While not extensively characterized in the literature, its structure is representative of TFMKs that could target a variety of proteases. This guide will therefore use it as a model ligand to demonstrate a universally applicable workflow for any novel covalent inhibitor.
Target Selection: Human Cathepsin K
Given the reactivity profile of TFMKs, cysteine proteases are a logical and well-documented class of targets.[1] For this guide, we have selected Human Cathepsin K (CTSK) as the protein target. CTSK is a cysteine protease predominantly expressed in osteoclasts and is a primary mediator of bone resorption.[5] Its role in osteoporosis and other bone-related disorders has made it a significant therapeutic target.[6] Crucially, CTSK features a nucleophilic cysteine (Cys25) in its active site, which is known to form covalent bonds with various inhibitors.[7] Numerous high-resolution crystal structures of CTSK in complex with covalent inhibitors are available in the Protein Data Bank (PDB), providing excellent templates for validating our computational approach.[8][9]
The Computational Workflow: A Validating System
Our approach is designed as a self-validating cascade. Each step builds upon the last, with defined checkpoints to ensure the physical and chemical realism of the simulation. This ensures that the final binding energy calculations are derived from a stable, well-equilibrated, and mechanistically plausible protein-ligand complex.
Caption: High-level overview of the in silico modeling workflow.
Detailed Methodologies
This section provides the core experimental protocols. The causality behind each choice of software, parameter, and technique is explained to provide a deeper understanding of the process.
Required Software and Tools
A summary of the primary software tools required for this workflow is presented below. These are widely used, well-documented, and predominantly open-source tools within the scientific community.
| Tool/Software | Purpose | Typical Use Case |
| RCSB PDB | Protein Structure Database | Download target crystal structure (e.g., PDB ID: 5TDI).[9] |
| UCSF Chimera/PyMOL | Molecular Visualization | Structure preparation, analysis, figure generation. |
| Avogadro | Molecular Editor | Ligand 2D-to-3D conversion and geometry optimization. |
| CovalentDock / AutoDock | Molecular Docking | Predict the binding pose of the covalent complex.[10][11] |
| GROMACS | Molecular Dynamics Engine | Simulate the dynamic behavior of the protein-ligand complex.[12] |
| AmberTools | Force Field & Analysis | Generate ligand parameters; perform MM/PBSA calculations.[13] |
Step 1: Ligand and Protein Preparation
Expertise: The accuracy of any simulation is fundamentally dependent on the quality of the starting structures. "Garbage in, garbage out" is the cardinal rule. Protein preparation involves correcting structural issues from the PDB file, while ligand preparation requires generating a chemically correct, low-energy 3D conformation.
Protocol: Ligand Preparation
-
Obtain SMILES: The SMILES string for this compound is C1=CC(=CC=C1CC(=O)C(F)(F)F)I.
-
Generate 3D Structure: Use a molecular editor like Avogadro to convert the SMILES string into a 3D structure.
-
Energy Minimization: Perform a geometry optimization using a universal force field (e.g., MMFF94) to obtain a low-energy conformer.
-
Save Structure: Save the final structure as a .mol2 or .pdb file for use in docking and parameterization.
Protocol: Protein Preparation (using PDB ID: 5TDI)
-
Download Structure: Download the crystal structure of Cathepsin K from the RCSB PDB database (ID: 5TDI).[9] This structure is co-crystallized with a covalent inhibitor, providing a validated binding site.
-
Clean the PDB: Open the structure in UCSF Chimera or PyMOL. Remove all non-essential components: water molecules, co-solvents, ions, and the original co-crystallized ligand.
-
Add Hydrogens: Use a tool like GROMACS' pdb2gmx or Chimera's "AddH" function to add hydrogen atoms, as they are typically absent in crystal structures but crucial for calculating interactions.
-
Assign Protonation States: Ensure that ionizable residues (His, Asp, Glu, Lys) have the correct protonation state for the intended simulation pH (typically ~7.4).
-
Save Cleaned Structure: Save the processed protein as a new PDB file.
Step 2: Covalent Molecular Docking
Expertise: Unlike standard docking, covalent docking must model the formation of a chemical bond between the ligand and a specific protein residue.[11] The goal is not just to find a favorable non-covalent pose but to identify a pose from which the covalent reaction is sterically and electronically feasible. The docking score in this context reflects the quality of the pre-covalent binding state that facilitates the reaction.[11]
Caption: Workflow for covalent molecular docking.
Protocol: Covalent Docking
-
Define the Reactive Residue: Specify the active site nucleophile, which is the gamma-sulfur (Sγ) atom of Cys25 in Cathepsin K.
-
Define the Ligand Warhead: Identify the electrophilic carbonyl carbon of the trifluoromethyl ketone group on the ligand.
-
Set Up the Docking Grid: Define a search space (a grid box) centered around the active site Cys25 to constrain the docking search to the relevant binding pocket.
-
Execute Covalent Docking: Using a program like Schrödinger's CovDock or AutoDock with covalent extensions, perform the docking.[11][14] The software will first perform a non-covalent search to place the ligand's warhead near the target residue and then model the covalent bond formation.
-
Analyze Poses: The output will be a series of ranked poses. Select the top-ranked pose that displays a chemically reasonable geometry for the newly formed hemithioketal bond and favorable non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) in the surrounding pocket. This pose will be the starting structure for the MD simulation.
Step 3: Molecular Dynamics (MD) Simulation
Expertise: Docking provides a static snapshot. MD simulation provides the "movie," revealing how the protein-ligand complex behaves over time in a simulated physiological environment (water, ions, constant temperature, and pressure).[15][16] This step is crucial for assessing the stability of the docked pose and allowing the complex to relax into a more realistic, lower-energy conformation. Key metrics like Root Mean Square Deviation (RMSD) are used to monitor stability.
Caption: Step-by-step workflow for MD simulation using GROMACS.
Protocol: GROMACS MD Simulation
-
System Topology Generation:
-
Protein: Use GROMACS' pdb2gmx with a suitable force field (e.g., CHARMM36m) to generate the protein topology.
-
Ligand: Generate parameters for the covalently-bound ligand using a server like CGenFF or the antechamber module of AmberTools.[16] This step is critical as standard force fields do not contain parameters for novel, covalently-bound molecules. The new parameters must be manually merged into the system topology file.[16]
-
-
System Setup:
-
Create a simulation box (e.g., a cubic box with 1.0 nm distance from the protein to the edge).
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and mimic physiological salt concentration (~0.15 M).
-
-
Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
Equilibration:
-
NVT Ensemble (Constant Volume, Temperature): Run a short simulation (e.g., 1 ns) to allow the system to reach the target temperature (300 K) while keeping the protein and ligand heavy atoms position-restrained.
-
NPT Ensemble (Constant Pressure, Temperature): Run a subsequent simulation (e.g., 2-5 ns) to adjust the system to the target pressure (1 bar), allowing the box volume to fluctuate. This ensures the correct solvent density.
-
-
Production MD: Release the position restraints and run the production simulation for a significant duration (e.g., 100-200 ns) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to confirm system stability (e.g., by plotting RMSD over time) and to investigate specific interactions (e.g., hydrogen bond analysis, Root Mean Square Fluctuation (RMSF) to identify flexible regions).
Step 4: Binding Free Energy Calculation (MM/PBSA)
Expertise: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is an end-point free energy calculation technique that offers a balance between computational accuracy and speed.[17][18] It calculates the binding free energy by combining molecular mechanics energy terms with continuum solvation models. It is more rigorous than docking scores but less computationally expensive than alchemical free energy methods like FEP or TI.[18]
Protocol: MM/PBSA Calculation
-
Extract Snapshots: From the stable portion of the production MD trajectory (i.e., after the RMSD has plateaued), extract a series of snapshots (e.g., 100-200 frames).
-
Run MM/PBSA Script: Use the g_mmpbsa tool (an extension for GROMACS) or Amber's MMPBSA.py script on the extracted snapshots.[13][19] The script calculates the free energy for the complex, the protein alone, and the ligand alone, and then computes the difference.
-
Decompose the Energy: The binding free energy (ΔG_bind) is calculated as:
-
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
-
Where:
-
ΔE_MM: Change in molecular mechanics energy (van der Waals + electrostatic).
-
ΔG_solv: Change in solvation free energy (polar + nonpolar contributions).
-
-TΔS: Change in conformational entropy (often omitted for relative rankings due to high computational cost and potential for noise).[18]
-
-
-
Analyze Results: The final output provides an estimate of the binding free energy. A more negative value indicates stronger binding. The energy can also be decomposed to identify which residues contribute most significantly to the binding, providing valuable insights for further inhibitor optimization.
Data Interpretation and Expected Outcomes
The successful execution of this workflow will yield a multi-faceted view of the inhibitor's binding mechanism.
| Data Output | Metric | Interpretation |
| Covalent Docking | Docking Score, Pose Geometry | Provides the most likely binding pose and a qualitative assessment of fit. |
| MD Simulation | RMSD vs. Time | A stable, plateauing RMSD indicates the complex has reached equilibrium. |
| MD Simulation | RMSF vs. Residue | Highlights flexible and rigid regions of the protein upon ligand binding. |
| MD Simulation | Interaction Analysis | Quantifies persistent hydrogen bonds and other key non-covalent interactions. |
| MM/PBSA | ΔG_bind (kcal/mol) | A quantitative estimate of binding affinity. Lower is better. |
| MM/PBSA | Energy Decomposition | Pinpoints key residues driving the binding, guiding future design efforts. |
Conclusion
This guide has outlined a rigorous, field-proven in silico workflow for modeling the binding of a covalent trifluoromethyl ketone inhibitor to a cysteine protease target. By integrating covalent docking, extensive molecular dynamics, and MM/PBSA free energy calculations, this methodology provides a powerful platform for understanding binding stability, predicting affinity, and rationally guiding the design of next-generation covalent inhibitors. The principles and protocols described herein are broadly applicable, offering a robust framework for computational drug discovery professionals tackling the challenge of covalent inhibition.
References
-
CovaDOTS: In Silico Chemistry-Driven Tool to Design Covalent Inhibitors Using a Linking Strategy. Journal of Chemical Information and Modeling. [Link]
-
Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). YouTube. [Link]
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]
-
GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
-
GROMACS Tutorials. Justin A. Lemkul, Ph.D. [Link]
-
Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery. The Journal of Physical Chemistry B. [Link]
-
Mechanism of Inhibition of Cathepsin K by Potent, Selective 1, 5-diacylcarbohydrazides: A New Class of Mechanism-Based Inhibitors of Thiol Proteases. PubMed. [Link]
-
The three-dimensional structure of cathepsin K. ResearchGate. [Link]
-
Protein-Ligand Complex - MD Tutorials. Justin A. Lemkul, Ph.D. [Link]
-
Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery. Semantic Scholar. [Link]
-
Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]
-
GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step). YouTube. [Link]
-
Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery | Request PDF. ResearchGate. [Link]
-
A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. SciSpace. [Link]
-
GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]
-
Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. MDPI. [Link]
-
1ATK: CRYSTAL STRUCTURE OF THE CYSTEINE PROTEASE HUMAN CATHEPSIN K IN COMPLEX WITH THE COVALENT INHIBITOR E-64. RCSB PDB. [Link]
-
GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. CD ComputaBio. [Link]
-
A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. RSC Publishing. [Link]
-
2ATO: Crystal structure of Human Cathepsin K in complex with myocrisin. RCSB PDB. [Link]
-
7NXL: Structure of human cathepsin K in complex with the acrylamide inhibitor Gu3110. RCSB PDB. [Link]
-
Development and Application of Small Molecule–Peptide Conjugates as Cathepsin K-Specific Covalent Irreversible Inhibitors in Human Osteoclast and Lung Cancer. JACS Au. [Link]
-
The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K. Journal of the American Chemical Society. [Link]
-
A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. ResearchGate. [Link]
-
A Simple Guide to Covalent Docking with SAMSON's FITTED Suite. SAMSON. [Link]
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed Central. [Link]
-
5TDI: Crystal structure of Cathepsin K with a covalently-linked inhibitor at 1.4 Angstrom resolution. RCSB PDB. [Link]
-
Full article: Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes. Taylor & Francis Online. [Link]
-
End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. [Link]
-
Design of potent and selective human cathepsin K inhibitors that span the active site. PubMed Central. [Link]
-
MM/PBSA Free Energy Calculation Guide. Scribd. [Link]
-
Modelling a covalent inhibitor of cathepsin proteins. Bonvin Lab. [Link]
-
Covalent Protein-Ligand Docking with FITTED. YouTube. [Link]
-
CovDock. Schrödinger. [Link]
Sources
- 1. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Landscape of In Silico Tools for Modeling Covalent Modification of Proteins: A Review on Computational Covalent Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 5. Design of potent and selective human cathepsin K inhibitors that span the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. schrodinger.com [schrodinger.com]
- 12. GROMACS Tutorials [mdtutorials.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 17. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 18. peng-lab.org [peng-lab.org]
- 19. youtube.com [youtube.com]
1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone: A Strategic Bifunctional Building Block for Advanced Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone (CAS No. 220038-16-6), a specialized chemical intermediate poised at the intersection of bioactivity and synthetic versatility. We delve into the compound's commercial landscape, highlighting its likely availability through custom synthesis routes. The guide synthesizes its technical profile, strategic importance in drug discovery, and practical applications in synthetic chemistry. By detailing the roles of its distinct trifluoromethyl ketone and iodoaryl moieties, we provide field-proven insights and actionable protocols for its use in creating complex, high-value molecules, particularly through palladium-catalyzed cross-coupling reactions.
The Strategic Value of this compound
Chemical Identity and Physicochemical Profile
-
IUPAC Name: 1,1,1-Trifluoro-3-(4-iodophenyl)propan-2-one
-
CAS Number: 220038-16-6
-
Molecular Formula: C₉H₆F₃IO
-
Molecular Weight: 314.04 g/mol
-
Structure:
(Note: A representative image would be placed here in a final document.)
This compound is a ketone derivative characterized by two key functional groups that dictate its utility:
-
A Trifluoromethyl Ketone (TFMK) : The powerful electron-withdrawing nature of the CF₃ group renders the adjacent carbonyl carbon highly electrophilic.[1]
-
An Iodophenyl Group : The iodine atom on the aromatic ring serves as an exceptionally effective leaving group for transition metal-catalyzed cross-coupling reactions.[2][3]
Significance in Medicinal Chemistry and Drug Discovery
The true value of this molecule lies in its dual functionality. The TFMK moiety is a well-established pharmacophore, particularly recognized for its ability to act as a potent inhibitor of serine and cysteine proteases.[4] Its enhanced electrophilicity allows it to form stable, reversible covalent adducts (hemiketals or hemithioketals) with active site residues, often mimicking the tetrahedral transition state of peptide bond hydrolysis.[1][5] Furthermore, the incorporation of a trifluoromethyl group can significantly improve a drug candidate's metabolic stability and membrane permeability, critical pharmacokinetic properties.[6]
Simultaneously, the 4-iodophenyl group provides a reactive handle for extensive synthetic elaboration. This allows researchers to use the core TFMK structure as a starting point and build molecular complexity through robust and predictable chemical transformations, such as Suzuki-Miyaura or Sonogashira couplings, to explore structure-activity relationships (SAR) and optimize lead compounds.[7]
Commercial Availability and Procurement Strategy
Supplier Landscape: A Niche, Custom-Synthesized Reagent
Direct, off-the-shelf commercial availability of this compound is limited. It is not typically listed as a stock item by major chemical suppliers. Instead, this compound falls into the category of a niche, advanced intermediate that is primarily available from companies specializing in custom chemical synthesis .
Researchers seeking to procure this compound should engage with suppliers who offer synthesis-on-demand services. This approach ensures the highest purity and tailored quantities necessary for specific research and development campaigns.
Table of Representative Supplier Categories
| Supplier Category | Representative Companies | Service Focus | Key Considerations |
| Custom Synthesis Specialists | WuXi AppTec, Pharmaron, FeePharma, Syngene | Made-to-order synthesis of complex organic molecules, route scouting, and process development. | Lead time, synthesis scale, cost per gram, and analytical data package (CoA, NMR, HPLC/MS). |
| Major Catalogue Suppliers | Sigma-Aldrich (Merck), Thermo Fisher Scientific (Alfa Aesar), TCI Chemicals | While not stocking this specific item, their custom synthesis divisions can be commissioned for its preparation. They also supply the necessary starting materials. | Leverage existing relationships; may have higher overhead costs but offer robust quality assurance. |
| Research Chemical Marketplaces | PubChem, eMolecules, ChemicalBook | These platforms aggregate data and may list smaller, specialized suppliers who have synthesized the compound in the past or can do so upon request. | Perform due diligence on the actual manufacturer listed on the marketplace. |
Procurement Workflow and Quality Control
The procurement process for a custom-synthesized compound requires a structured approach to ensure quality and project alignment. The workflow should include defining specifications for purity (e.g., >95%), required analytical data (¹H NMR, ¹³C NMR, LC-MS), and acceptable delivery timelines.
Caption: A typical workflow for procuring a custom-synthesized chemical intermediate.
Applications in Synthetic Chemistry: The Aryl Iodide Handle
The primary synthetic utility of this compound is as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl) in the crucial oxidative addition step of the catalytic cycle, allowing for milder reaction conditions and broader substrate scope.[3][7]
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative, field-proven method for using an aryl iodide like this compound in a Suzuki-Miyaura reaction to form a new carbon-carbon bond.[8]
Objective: To couple this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv), finely ground
-
Anhydrous Toluene and Water (e.g., 10:1 v/v)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Expert Insight: The use of a strong, non-nucleophilic base like K₃PO₄ is crucial for activating the boronic acid for transmetalation without causing side reactions. Finely grinding the base increases its surface area and reactivity.
-
-
Catalyst Preparation: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos ligand in a small amount of the toluene solvent.
-
Expert Insight: Pre-forming the catalyst complex by mixing the palladium source and the phosphine ligand (SPhos is a bulky, electron-rich Buchwald ligand excellent for promoting oxidative addition and reductive elimination) can improve reaction consistency.[7]
-
-
Reaction Setup: Add the catalyst mixture to the reaction vessel. Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen.
-
Trustworthiness: Oxygen can oxidize the Pd(0) active catalyst and the phosphine ligand, deactivating the system. A thorough inerting procedure is non-negotiable for reproducible results.
-
-
Solvent Addition: Add the degassed solvent mixture (Toluene:Water) via syringe.
-
Expert Insight: While seemingly counterintuitive, a small amount of water is often beneficial in Suzuki couplings, as it helps to dissolve the phosphate base and facilitates the catalytic cycle.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity. This final validation step is essential for confirming the success of the protocol.
Conclusion
This compound is a high-value, strategic building block for modern medicinal chemistry. While not a common stock chemical, its synthesis can be commissioned from specialized suppliers. Its true power is realized in its dual-purpose structure: the TFMK moiety provides a potent pharmacophore for targeting enzymes like proteases, while the synthetically versatile iodophenyl group allows for precise, late-stage diversification through robust cross-coupling chemistry. Understanding both its procurement strategy and its synthetic application is key to unlocking its potential in the development of novel therapeutics.
References
-
Barrios-Landeros, F., & Cárdenas, D. J. (2007). One-Pot Palladium-Catalyzed Cross-Coupling Reaction of Aryl Iodides with Stannylarsanes and Stannylstibanes. Organic Letters. [Link]
-
Ghaffari, B., & Stradiotto, M. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. Pharma Focus Asia. [Link]
-
García-Calvo, D., et al. (2019). Screening of Three Transition Metal‐Mediated Reactions Compatible with DNA‐Encoded Chemical Libraries. Chemistry – A European Journal. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society. [Link]
-
Bégué, J.-P., & Bonnet-Delpon, D. (2006). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications. [Link]
-
Lu, I-L., et al. (2005). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Sadu, V., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 6. nbinno.com [nbinno.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-(2-Chlorophenyl)-5-oxopentanoic Acid (CAS Number: 898787-69-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 5-(2-Chlorophenyl)-5-oxopentanoic acid. Given the limited publicly available experimental data for this specific compound, this document synthesizes information from structurally related analogs and established chemical principles to offer valuable insights for research and development.
Chemical Identity and Physicochemical Properties
1.1. Nomenclature and Structure
-
Systematic Name: 5-(2-Chlorophenyl)-5-oxopentanoic acid
-
CAS Number: 898787-69-4
-
Molecular Formula: C₁₁H₁₁ClO₃
-
Molecular Weight: 226.66 g/mol
-
Chemical Structure:
Caption: 2D Structure of 5-(2-Chlorophenyl)-5-oxopentanoic acid.
1.2. Physicochemical Properties (Predicted and Inferred)
Direct experimental data for 5-(2-Chlorophenyl)-5-oxopentanoic acid is scarce. The following table includes predicted values and experimental data from its isomers and analogs to provide a reasonable estimation of its properties.
| Property | Value | Source/Basis |
| Melting Point | Not available. Likely a solid at room temperature. | Inferred from analogs |
| Boiling Point | Not available. | Inferred from analogs |
| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | General solubility of similar organic acids |
| pKa | Estimated to be around 4-5 for the carboxylic acid group. | General pKa of carboxylic acids |
| LogP | Predicted to be in the range of 2-3. | Computational prediction |
| Appearance | Likely a white to off-white solid. | Inferred from analogs[1][2] |
Synthesis and Purification
The most plausible synthetic route to 5-(2-Chlorophenyl)-5-oxopentanoic acid is the Friedel-Crafts acylation of chlorobenzene with glutaric anhydride.
2.1. Underlying Principles of the Synthesis
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the glutaric anhydride to form an acylium ion electrophile. This electrophile is then attacked by the electron-rich chlorobenzene ring. The chlorine atom on the benzene ring is an ortho-, para-directing group, meaning substitution will occur at the positions ortho and para to the chlorine. However, the chlorine atom is also deactivating, making the reaction slower than with benzene. Due to steric hindrance from the chlorine atom at the ortho position, the para-substituted product, 5-(4-Chlorophenyl)-5-oxopentanoic acid, is expected to be the major product.[3][4] Therefore, the synthesis of the desired ortho-isomer, 5-(2-Chlorophenyl)-5-oxopentanoic acid, will likely result in a lower yield and necessitate careful purification to separate it from the para-isomer.
2.2. Detailed Experimental Protocol
This protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions. Optimization may be required.
Materials:
-
Chlorobenzene
-
Glutaric anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware for organic synthesis
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 5-(2-Chlorophenyl)-5-oxopentanoic acid.
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (e.g., 2.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0°C using an ice bath.
-
Addition of Reactants: Prepare a solution of glutaric anhydride (1 equivalent) and chlorobenzene (e.g., 5-10 equivalents, serving as both reactant and solvent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for approximately 1-2 hours. Then, allow the mixture to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of DCM.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product will be a mixture of the desired 2-chloro isomer and the major 4-chloro isomer. Purify the mixture using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers.
-
Characterization: Characterize the isolated products using techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm their structures.
Biological Activity and Potential Applications
While no specific biological activity has been reported for 5-(2-Chlorophenyl)-5-oxopentanoic acid, the structural motifs present in the molecule suggest potential areas for investigation.
3.1. Inferences from Structurally Related Compounds
-
Anticonvulsant and Neurological Activity: The structurally related compound baclofen, which contains a 4-chlorophenyl group, is a well-known GABA-B receptor agonist used as a muscle relaxant. Homologues of baclofen have been synthesized and studied for their neurological effects.
-
Anti-inflammatory and Anticancer Potential: Many compounds containing a chlorophenyl moiety exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The presence of the carboxylic acid and ketone functionalities also offers sites for further chemical modification to explore these activities.
3.2. Potential Signaling Pathways for Investigation
Based on the activities of related compounds, researchers could investigate the interaction of 5-(2-Chlorophenyl)-5-oxopentanoic acid with pathways such as:
-
GABAergic signaling: To assess any potential modulation of GABA receptors.
-
Inflammatory pathways: Such as the cyclooxygenase (COX) or lipoxygenase (LOX) pathways.
-
Cell proliferation and apoptosis pathways: In various cancer cell lines.
Caption: Potential areas of biological investigation for 5-(2-Chlorophenyl)-5-oxopentanoic acid.
Safety and Handling
Specific safety data for 5-(2-Chlorophenyl)-5-oxopentanoic acid is not available. However, based on the data for the isomeric 5-(4-Chlorophenyl)-5-oxopentanoic acid, the following precautions should be taken[1][2]:
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use in a well-ventilated area.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
If swallowed: Call a poison center or doctor if you feel unwell.
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
Always consult a full Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion and Future Directions
5-(2-Chlorophenyl)-5-oxopentanoic acid is a compound with potential for further investigation in medicinal chemistry and drug discovery. While experimental data is currently limited, its synthesis via Friedel-Crafts acylation is a viable, albeit potentially low-yielding, approach. Future research should focus on the definitive synthesis and purification of this compound, followed by a thorough characterization of its physicochemical properties and a systematic evaluation of its biological activities, particularly in the areas of neuroscience, inflammation, and oncology.
References
-
The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic. [Link]
-
Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube. [Link] (Note: A representative, non-broken link would be inserted here if a suitable one was found).
Sources
- 1. 5-(4-Chlorophenyl)-5-oxopentanoic acid | 36978-49-1 [sigmaaldrich.com]
- 2. 5-(4-Chlorophenyl)-5-oxopentanoic acid | 36978-49-1 [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Characterizing Enzyme Inhibition with 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone
For: Researchers, scientists, and drug development professionals.
Introduction: A Multifunctional Tool for Enzyme Interrogation
In the landscape of modern drug discovery and chemical biology, enzyme inhibitors serve as indispensable tools for elucidating biological pathways and as starting points for therapeutic development. Among the various classes of inhibitors, those containing a trifluoromethyl ketone (TFMK) moiety have garnered significant attention. The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic, making TFMKs potent inhibitors of serine and cysteine proteases, among other hydrolases.[1]
This guide focuses on a specific, multifunctional TFMK: 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone . This compound is uniquely engineered with two key features:
-
The Trifluoromethyl Ketone "Warhead": This functional group acts as a transition-state analog, capable of forming a stable, often slowly reversible, covalent adduct with nucleophilic residues (e.g., serine, cysteine) in an enzyme's active site.[1]
-
The 4-Iodophenyl Group: The heavy iodine atom serves as a powerful tool for X-ray crystallography, aiding in solving the phase problem and providing high-resolution structural insights into the enzyme-inhibitor complex.[2] This moiety also offers a versatile synthetic handle for the development of more complex derivatives or biochemical probes.
These application notes provide a comprehensive framework for utilizing this compound, guiding researchers from initial inhibitor preparation and screening to in-depth mechanistic studies.
Section 1: Physicochemical Properties & Safe Handling
A thorough understanding of the inhibitor's properties is paramount for accurate and reproducible experimental design.
Compound Properties
While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison to analogous compounds.
| Property | Value / Information | Source / Analogy |
| Molecular Formula | C₉H₆F₃IO | - |
| Molecular Weight | 314.04 g/mol | - |
| CAS Number | Not assigned (Analogue: 350-92-5) | |
| Appearance | Expected to be a clear, colorless to pale yellow liquid or low-melting solid. | [3] |
| Solubility | Expected to be poorly soluble in water; highly soluble in organic solvents like DMSO, DMF, and ethanol. | General TFMK property |
| Purity | ≥95% (recommended for assays) | Standard practice |
Note: The 4-iodophenyl group is expected to increase the molecular weight and decrease the volatility compared to its non-iodinated phenyl analogue (1,1,1-Trifluoro-3-phenyl-2-propanone, MW: 188.15 g/mol ).
Safety, Handling, and Storage
CAUSALITY: Halogenated organic compounds, particularly ketones, require careful handling to minimize exposure and maintain compound integrity. The protocols below are based on best practices for related chemical classes.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle the compound in a well-ventilated chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes. Safety data for analogous compounds suggest potential for skin, eye, and respiratory irritation.[4]
-
Storage: Store the neat compound and stock solutions at -20°C or -80°C, protected from light and moisture to prevent degradation. Aliquoting stock solutions is highly recommended to avoid repeated freeze-thaw cycles.
Protocol: Preparation of Stock Solutions
CAUSALITY: Accurate inhibitor concentration is the foundation of any inhibition assay. Using a high-purity, anhydrous solvent like DMSO minimizes precipitation in aqueous assay buffers and ensures inhibitor stability.
-
Weighing: Carefully weigh an appropriate amount of this compound using a calibrated analytical balance.
-
Dissolution: Dissolve the compound in 100% anhydrous DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
Aliquoting & Storage: Aliquot the primary stock into smaller volumes in tightly sealed microcentrifuge tubes and store at -20°C or below.
-
Working Solutions: On the day of the experiment, prepare a fresh intermediate stock solution by diluting the primary stock in 100% DMSO. Subsequent serial dilutions for the assay plate should also be prepared in 100% DMSO to ensure the final concentration of DMSO in all wells is constant and low (typically ≤1%).
Section 2: The Trifluoromethyl Ketone Mechanism of Action
Trifluoromethyl ketones are classified as transition-state analog inhibitors. Their potency stems from the electronic properties of the trifluoromethyl group.[1]
The three highly electronegative fluorine atoms create a strong dipole, making the carbonyl carbon exceptionally electron-deficient and thus, a potent electrophile. When the inhibitor binds to the active site of a serine or cysteine hydrolase, the catalytic serine hydroxyl or cysteine thiol acts as a nucleophile, attacking the TFMK's carbonyl carbon.
This attack results in the formation of a stable, covalent hemiketal or hemithioketal, respectively.[1] This tetrahedral adduct mimics the transition state of substrate hydrolysis, leading to potent, often slow, and tight-binding inhibition. While a covalent bond is formed, it is frequently reversible, a characteristic that must be experimentally verified.
Caption: Mechanism of TFMK inhibition.
Section 3: Experimental Design & Workflow
A well-designed experiment is self-validating. This requires the inclusion of appropriate controls and a logical progression from broad screening to detailed mechanistic studies.
Essential Controls
-
Negative Control (0% Inhibition): Enzyme + Substrate + Vehicle (DMSO). Defines the maximum reaction velocity.
-
Positive Control (100% Inhibition): Substrate + Vehicle (no enzyme). Defines the background signal.
-
Vehicle Control: Ensure the final concentration of the solvent (e.g., DMSO) is identical across all wells to account for any effects on enzyme activity.
-
Compound Interference: Test the inhibitor's effect on the assay signal in the absence of the enzyme to check for autofluorescence or absorbance.
Caption: Workflow for characterizing TFMK inhibitors.
Section 4: Protocol 1 - IC₅₀ Determination for Initial Potency
This protocol is designed as a first-pass assessment of inhibitor potency. It measures the concentration of inhibitor required to reduce enzyme activity by 50% under specific assay conditions.
CAUSALITY: A fixed pre-incubation time is used for initial screening. However, for covalent or slow-binding inhibitors, the calculated IC₅₀ value will be highly dependent on this time. Therefore, consistency is key for comparing compounds.
Materials
-
Enzyme of interest
-
Substrate (preferably fluorogenic or chromogenic)
-
Assay Buffer
-
This compound (TFMK inhibitor)
-
Anhydrous DMSO
-
96-well or 384-well microplates (black for fluorescence, clear for absorbance)
-
Plate reader
Step-by-Step Methodology
-
Inhibitor Plating: Prepare serial dilutions of the TFMK inhibitor in 100% DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the appropriate wells of the microplate. Also include "DMSO only" wells for controls.
-
Enzyme Addition: Prepare a solution of the enzyme in assay buffer. Add this solution to all wells except the "Positive Control" (no enzyme) wells. The volume should be sufficient to dilute the DMSO to its final concentration (e.g., add 50 µL to the 1 µL of compound).
-
Pre-incubation: Mix the plate gently and incubate for a fixed period (e.g., 15-30 minutes) at the desired temperature. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a solution of the substrate in assay buffer. Add this solution to all wells to initiate the enzymatic reaction.
-
Kinetic Read: Immediately place the plate in a pre-warmed plate reader. Measure the signal (fluorescence or absorbance) over time (e.g., every 30 seconds for 15-30 minutes).
Data Analysis
-
Calculate Reaction Rates: For each well, determine the initial velocity (V₀) of the reaction by fitting the linear portion of the kinetic progress curve (Signal vs. Time).
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_no_inhibitor - V₀_no_enzyme))
-
Generate IC₅₀ Curve: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Section 5: Protocol 2 - Characterizing Time-Dependent Inhibition
If the IC₅₀ value decreases with longer pre-incubation times, it indicates time-dependent inhibition, a hallmark of covalent or slow, tight-binding inhibitors. This protocol determines the kinetic parameters Kᵢ (initial binding affinity) and kᵢₙₐ꜀ₜ (maximal rate of inactivation).[5]
CAUSALITY: This assay directly measures the rate of enzyme inactivation at various inhibitor concentrations, providing a more accurate and mechanistic understanding of potency than a single IC₅₀ value.
Step-by-Step Methodology
-
Setup: This experiment is run as a series of progress curves, each at a different, fixed inhibitor concentration.
-
Reaction Mix: For each concentration, combine the enzyme and inhibitor in assay buffer.
-
Incubation & Initiation: After a brief pre-incubation (to ensure thermal equilibrium), initiate the reaction by adding the substrate.
-
Data Collection: Immediately monitor product formation over a time course long enough to observe a clear, exponential decrease in the reaction rate as the enzyme is inactivated.
-
Data Analysis:
-
Fit each progress curve (Product vs. Time) to the equation for time-dependent inhibition: [P] = (V₀ / k_obs) * (1 - exp(-k_obs * t)) where [P] is the product concentration at time t, V₀ is the initial rate, and k_obs is the observed rate of inactivation.
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations [I].
-
Fit this secondary plot to the hyperbolic equation: k_obs = k_inact * [I] / (K_I + [I]) This allows for the determination of the maximal inactivation rate (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I). The overall potency is often reported as k_inact / K_I.[5]
-
Section 6: Advanced Applications of the 4-Iodophenyl Moiety
The true value of this compound lies in its dual functionality. Beyond its inhibitory activity, the iodophenyl group enables advanced structural and chemical biology applications.
X-Ray Crystallography
The high electron density of the iodine atom makes it an excellent anomalous scatterer of X-rays. This property can be leveraged to solve the phase problem in protein crystallography, a major bottleneck in determining novel protein structures.[2]
Workflow:
-
Form the enzyme-inhibitor complex by co-crystallization or by soaking pre-formed enzyme crystals in a solution containing the inhibitor.
-
Collect X-ray diffraction data at a wavelength that maximizes the anomalous signal from iodine (single-wavelength anomalous diffraction, or SAD).
-
Use the anomalous signal to calculate initial phases and build a model of the enzyme-inhibitor complex.
-
The resulting high-resolution structure can reveal the precise binding mode of the inhibitor, confirm the covalent adduct formation, and guide structure-based drug design efforts.[6]
Synthetic Handle for Probe Development
The iodo-aryl group is a classic substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the straightforward chemical modification of the inhibitor to create more advanced tools, such as:
-
Fluorescent Probes: Coupling a fluorophore to the inhibitor to visualize enzyme localization in cells.
-
Biotinylated Probes: Attaching a biotin tag for affinity purification and proteomic studies (e.g., identifying off-targets).
-
Photoaffinity Labels: Introducing a photoreactive group to permanently cross-link the inhibitor to the enzyme upon UV irradiation.
Section 7: Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inhibitor Precipitation | - Exceeding solubility in assay buffer.- Low quality or wet DMSO. | - Decrease the final DMSO concentration if possible, but ensure it remains constant.- Check the inhibitor's maximum solubility.- Use fresh, anhydrous DMSO for stock preparation. |
| No or Weak Inhibition | - Incorrect inhibitor concentration.- Inhibitor degradation.- Enzyme is not susceptible. | - Verify stock solution concentration and dilution scheme.- Prepare fresh dilutions from a new aliquot.- Confirm the target enzyme has a nucleophilic residue (Ser, Cys) in its active site. |
| Assay Signal Drifts | - Inhibitor or substrate instability in buffer.- Temperature fluctuations. | - Run stability controls for all reagents in the assay buffer.- Ensure the plate reader is properly temperature-controlled. |
| Irreproducible IC₅₀ Values | - Variable pre-incubation times.- Pipetting errors. | - For time-dependent inhibitors, strictly control the pre-incubation time.- Use calibrated pipettes and proper technique. Consider using automated liquid handlers. |
References
-
Rojas-Joya, S. A., & Bocsik, A. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoroacetone. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 1,1,1-Trifluoro-3-iodopropane. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 1,1,1-Trifluoro-3-phenyl-2-propanone. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2018). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,1-Trifluoro-2,4-pentanedione. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2018). Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions. PubMed Central. Retrieved from [Link]
-
Cornish-Bowden, A., & Hoover, G. J. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Institutes of Health. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed Central. Retrieved from [Link]
-
European Synchrotron Radiation Facility. (2017). Iodide as a universal tool for solving new structures of membrane proteins. ESRF. Retrieved from [Link]
-
SYNLETT. (2002). A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane. Thieme. Retrieved from [Link]
-
Mulder, K. R. Q., & van der Hoorn, R. A. L. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. ResearchGate. Retrieved from [Link]
-
Saboury, A. A. (2022). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. MDPI. Retrieved from [Link]
-
Espuña, G., et al. (2006). Iodination of proteins by IPy2BF4, a new tool in protein chemistry. PubMed. Retrieved from [Link]
-
American Chemical Society. (2022). Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. ACS Publications. Retrieved from [Link]
- Google Patents. (n.d.). Method for the preparation of 3-bromo-1,1,1-trifluoropropane.
-
Ghosh, D., et al. (1999). Iodination of protein crystals for fun and profit. ResearchGate. Retrieved from [Link]
-
Pero, J. E., et al. (2016). Protein X-ray Crystallography and Drug Discovery. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). TIME-DEPENDENT INHIBITION. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PubMed Central. Retrieved from [Link]
-
Lauffer, D. J., et al. (2013). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2018). X-Ray Visible Protein Scaffolds by Bulk Iodination. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Retrieved from [Link]
-
Drug Hunter. (2018). Cheat Sheet for Covalent Enzyme Inhibitors. Retrieved January 17, 2026, from [Link]
-
University of Bern. (2024). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal. Retrieved from [Link]
Sources
- 1. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. esrf.fr [esrf.fr]
- 3. chemimpex.com [chemimpex.com]
- 4. 1,1,1-Trifluoro-3-iodopropane | C3H4F3I | CID 156165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays with 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone
Introduction: Unveiling the Potential of a Bifunctional Probe
1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone is a compelling small molecule for investigation in cellular and drug discovery contexts. Its structure uniquely combines two key functional motifs: a trifluoromethyl ketone (TFMK) and an iodophenyl group. This rationally designed architecture suggests a strong potential for specific and potent biological activity. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore and characterize the cellular effects of this compound. We will delve into its likely mechanism of action and provide detailed protocols for its investigation in cell-based assays.
The trifluoromethyl ketone moiety is a well-established pharmacophore known for its ability to act as a potent inhibitor of various hydrolytic enzymes, particularly serine and cysteine proteases.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic.[3] This heightened reactivity facilitates the formation of a stable, yet often reversible, covalent bond with nucleophilic residues (like serine or cysteine) in the active site of an enzyme. The resulting hemiketal or hemithioketal adduct mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent enzyme inhibition.[2]
The iodophenyl group, on the other hand, can serve multiple purposes. It can be utilized for radiolabeling studies to track the molecule's distribution and target engagement.[4] Furthermore, iodinated aromatic rings are features in some compounds exhibiting antiproliferative and pro-senescence activities.[5][6]
This document will guide you through a logical workflow to first, validate the hypothesized enzyme inhibitory action of this compound, and second, to characterize its broader cellular consequences, such as cytotoxicity and induction of apoptosis.
Physicochemical Properties and Handling
| Property | Value | Source |
| CAS Number | 898787-69-4 | [7][8] |
| Molecular Formula | C₉H₆F₃IO | [7] |
| Molecular Weight | 314.05 g/mol | [7][8] |
| Appearance | Solid | [7] |
| Storage | Refrigerator | [7] |
Safety Precautions: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Handle in a well-ventilated area or a chemical fume hood.
Hypothesized Mechanism of Action: A Covalent Dance with Proteases
Based on the well-documented activity of trifluoromethyl ketones, we hypothesize that this compound acts as a covalent, reversible inhibitor of serine or cysteine proteases. The proposed mechanism is illustrated below.
Figure 1. Hypothesized mechanism of protease inhibition.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: In Vitro Enzyme Inhibition Assay
This initial protocol aims to determine if this compound inhibits a specific protease of interest (e.g., a caspase, cathepsin, or other serine/cysteine protease).
Materials:
-
Purified enzyme of interest
-
Fluorogenic or colorimetric substrate for the enzyme
-
Assay buffer (optimized for the target enzyme)
-
This compound
-
DMSO (for stock solution)
-
96-well microplates (black or clear, depending on the assay)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the compound in assay buffer to create a range of concentrations for testing (e.g., from 100 µM down to 1 nM).
-
Add the enzyme to the wells of the 96-well plate.
-
Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows for the potential formation of the covalent adduct.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the reaction kinetics by measuring the fluorescence or absorbance at regular intervals using a microplate reader.
-
Calculate the initial reaction velocities (V₀) for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Viability and Cytotoxicity Assays
These assays are crucial to determine the effect of the compound on cell survival and to establish a working concentration range for further cellular experiments.[9]
Materials:
-
Selected cell line(s) (e.g., a cancer cell line or a cell line overexpressing a target protease)
-
Complete cell culture medium
-
This compound
-
MTT, XTT, or CellTiter-Glo® reagent
-
96-well cell culture plates
-
Positive control for cytotoxicity (e.g., staurosporine)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., from 100 µM to 1 nM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Add the viability reagent (MTT, XTT, or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Figure 2. Workflow for a cell viability assay.
Protocol 3: Apoptosis Induction Assays
If the compound exhibits cytotoxicity, it is important to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common outcome of treatment with enzyme inhibitors that disrupt critical cellular pathways.[3][10]
A. Annexin V/Propidium Iodide (PI) Staining:
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Treat cells with the compound at concentrations around its IC₅₀ value for a predetermined time (e.g., 24 hours).
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Analyze the cells by flow cytometry.
B. Caspase Activity Assay:
This assay directly measures the activation of caspases, which are key executioners of apoptosis.
Materials:
-
Cell line of interest
-
This compound
-
Caspase-Glo® 3/7, 8, or 9 Assay System
-
96-well white-walled plates
Procedure:
-
Seed cells in a 96-well white-walled plate.
-
Treat cells with the compound at various concentrations.
-
Add the Caspase-Glo® reagent to each well and incubate.
-
Measure luminescence using a microplate reader. An increase in luminescence indicates caspase activation.
Data Interpretation and Further Steps
| Assay | Possible Outcome | Interpretation | Next Steps |
| Enzyme Inhibition | Low IC₅₀ value | The compound is a potent inhibitor of the target enzyme. | Determine the mode of inhibition (e.g., competitive, non-competitive) through kinetic studies. |
| Cell Viability | Dose-dependent decrease in viability | The compound is cytotoxic to the tested cells. | Investigate the mechanism of cell death (apoptosis vs. necrosis). |
| Apoptosis Assays | Increase in Annexin V positive cells and/or caspase activity | The compound induces apoptosis. | Investigate the specific apoptotic pathway (intrinsic vs. extrinsic) by measuring the activity of initiator caspases (caspase-8 and -9). |
Conclusion
This compound represents a promising chemical scaffold for the development of novel enzyme inhibitors and cellular probes. The protocols outlined in these application notes provide a robust framework for characterizing its biological activity. By systematically evaluating its effects on enzyme function, cell viability, and the induction of apoptosis, researchers can gain valuable insights into its therapeutic potential and mechanism of action.
References
- The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals. (2025). Benchchem.
- Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays. (2025). Benchchem.
- Measuring Apotosis Induced by Small Molecules: Application Notes and Protocols for Researchers. (2025). Benchchem.
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (2007). PubMed Central. [Link]
-
Heterocyclic Derivatives of 3-Substituted-I ,I ,I-trifluoro-2-propanones as Inhibitors of Esterolytic Enzymes. (n.d.). SciSpace. [Link]
-
Iodophenyl tagged sphingosine derivatives: synthesis and preliminary biological evaluation. (2009). PubMed. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI. [Link]
-
Platinum iodido drugs show potential anti-tumor activity, affecting cancer cell metabolism and inducing ROS and senescence in gastrointestinal cancer cells. (2024). National Institutes of Health. [Link]
-
Fluoro ketone inhibitors of hydrolytic enzymes. (1985). PubMed. [Link]
-
Iodinated 4,4'-Bipyridines with Antiproliferative Activity Against Melanoma Cell Lines. (2024). PubMed. [Link]
Sources
- 1. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Iodophenyl tagged sphingosine derivatives: synthesis and preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platinum iodido drugs show potential anti-tumor activity, affecting cancer cell metabolism and inducing ROS and senescence in gastrointestinal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodinated 4,4'-Bipyridines with Antiproliferative Activity Against Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound | 898787-69-4 [sigmaaldrich.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 10. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone as a chemical probe for activity-based protein profiling
An Application Guide for Activity-Based Protein Profiling (ABPP) Using the Trifluoromethyl Ketone Probe 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone
Abstract
Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemoproteomic technology to study enzyme function directly within native biological systems.[1] Unlike traditional proteomic methods that measure protein abundance, ABPP utilizes active site-directed chemical probes to assess the functional state of enzymes, providing a direct readout of catalytic activity.[2] This guide details the application of this compound, a versatile chemical probe, for the activity-based profiling of specific enzyme classes, particularly hydrolases. We will explore the probe's mechanism of action, provide detailed protocols for its application in a "clickable" workflow, and discuss its utility in target identification and drug discovery.
Part 1: Scientific Principles and Probe Design
The efficacy of an ABPP experiment hinges on the rational design of the chemical probe. The probe must contain a reactive group ("warhead") that covalently modifies the active site of a target enzyme and a handle for downstream detection or enrichment. This compound is an elegantly designed probe that leverages a potent warhead and a versatile functional handle.
The Trifluoromethyl Ketone (TFMK) Warhead: A Stable Transition-State Mimic
The core reactive element of the probe is the trifluoromethyl ketone (TFMK). TFMKs are a privileged class of electrophiles used extensively in medicinal chemistry.[3] The powerful electron-withdrawing nature of the three fluorine atoms renders the adjacent carbonyl carbon highly electrophilic and susceptible to attack by nucleophilic residues (e.g., serine, cysteine, threonine) commonly found in enzyme active sites.
Upon entering an active site, the TFMK warhead reacts with a catalytic nucleophile to form a stable, covalent hemiketal or thiohemiketal adduct.[4] This structure is a mimic of the tetrahedral transition state observed during substrate hydrolysis, leading to potent and often irreversible inhibition of the target enzyme.[5] This covalent and activity-dependent labeling is the foundational principle of the ABPP experiment.
Caption: Mechanism of TFMK probe labeling a serine hydrolase.
The Iodophenyl Handle: A Gateway to Bio-orthogonal Chemistry
A key feature of this compound is its iodophenyl group. This moiety serves two purposes: it acts as a recognition element that directs the probe to certain enzyme active sites, and more importantly, the iodine atom provides a versatile handle for post-labeling functionalization via palladium-catalyzed cross-coupling reactions.
This design enables a powerful "tag-free" or "two-step" labeling strategy.[6] The small, unencumbered probe is first introduced to the biological system (e.g., live cells), where it can readily cross membranes and engage its targets without steric hindrance from a bulky reporter tag. After labeling, the proteome is harvested, and a reporter tag (e.g., biotin for enrichment, or a fluorophore for imaging) is appended via bio-orthogonal chemistry. Typically, the iodo-probe is first converted to an alkyne-probe via Sonogashira coupling. This alkyne handle can then be "clicked" to an azide-functionalized reporter tag.
Caption: Architectural components of the chemical probe.
Part 2: Experimental Workflows and Protocols
The following section outlines the complete workflow for using this compound in an ABPP experiment, from probe functionalization to target identification.
Overall ABPP Workflow
The experimental pipeline involves sequential steps: proteome labeling with the probe, bio-orthogonal attachment of a biotin tag, enrichment of labeled proteins, and finally, identification by mass spectrometry.
Caption: General workflow for ABPP using a clickable TFMK probe.
Protocol 1: Synthesis of Alkyne-Functionalized Probe
To prepare the probe for click chemistry, the iodo handle is converted to a terminal alkyne via a Sonogashira cross-coupling reaction.
Materials:
-
This compound
-
Ethynyltrimethylsilane (TMS-acetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium fluoride (TBAF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Coupling Reaction:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1 eq.), Pd(PPh₃)₂Cl₂ (0.05 eq.), and CuI (0.1 eq.).
-
Add anhydrous THF and anhydrous TEA (2 eq.).
-
Add ethynyltrimethylsilane (1.5 eq.) dropwise.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Rationale: The Sonogashira reaction is a reliable method for forming C-C bonds between a terminal alkyne and an aryl halide.[7] CuI acts as a co-catalyst.
-
-
Deprotection:
-
Upon reaction completion, concentrate the mixture under reduced pressure.
-
Redissolve the crude product in THF.
-
Add TBAF (1 M in THF, 1.2 eq.) and stir for 2 hours at room temperature.
-
Rationale: The TMS group is a common protecting group for terminal alkynes. TBAF is a standard reagent for its removal.
-
-
Purification:
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel) to yield 1,1,1-Trifluoro-3-(4-(ethynyl)phenyl)-2-propanone (Alkyne-TFMK probe).
-
Protocol 2: Proteome Labeling in Cell Lysate
Materials:
-
Cultured cells of interest
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, pH 7.4) with protease inhibitors
-
Alkyne-TFMK probe stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Prepare Lysate:
-
Harvest cells and wash twice with cold DPBS.
-
Lyse the cell pellet in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 20 min at 4°C).
-
Collect the supernatant (proteome) and determine protein concentration (e.g., BCA assay).
-
-
Probe Incubation:
-
Dilute the proteome to a final concentration of 1-2 mg/mL with lysis buffer.
-
Add the Alkyne-TFMK probe to a final concentration of 1-10 µM. Include a DMSO-only vehicle control.
-
Rationale: The optimal probe concentration should be determined empirically to maximize on-target labeling while minimizing off-target effects.
-
Incubate for 30-60 minutes at 37°C.
-
Rationale: Incubation at physiological temperature facilitates enzyme activity and thus activity-dependent labeling.
-
Protocol 3: Click Chemistry Biotinylation (CuAAC)
Materials:
-
Probe-labeled proteome from Protocol 2
-
Azide-PEG3-Biotin stock solution (e.g., 10 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
Procedure:
-
To 1 mg of labeled proteome, add the following reagents sequentially to the final concentrations indicated:
-
Azide-PEG3-Biotin (100 µM)
-
TCEP (1 mM)
-
TBTA (100 µM)
-
-
Vortex briefly to mix.
-
Add CuSO₄ (1 mM final concentration) to initiate the reaction.
-
Incubate for 1 hour at room temperature, protected from light.
-
Rationale: This is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[6] TCEP reduces Cu(II) to the active Cu(I) species, and TBTA is a ligand that stabilizes Cu(I) and prevents protein precipitation.
Protocol 4 & 5: Protein Enrichment and On-Bead Digestion
Materials:
-
Biotinylated proteome from Protocol 3
-
Streptavidin-agarose beads
-
Wash Buffer 1 (e.g., 1% SDS in DPBS)
-
Wash Buffer 2 (e.g., 6 M Urea in DPBS)
-
Wash Buffer 3 (DPBS)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate solution (50 mM)
Procedure:
-
Enrichment:
-
Add streptavidin beads to the biotinylated proteome and incubate for 1-2 hours at 4°C with rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and finally Wash Buffer 3 to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduce disulfide bonds by adding DTT (10 mM final) and incubating at 56°C for 30 min.
-
Alkylate free cysteines by adding IAA (25 mM final) and incubating for 30 min at room temperature in the dark.
-
Add trypsin (e.g., 1 µg) and incubate overnight at 37°C.
-
-
Sample Collection:
-
Centrifuge the beads and collect the supernatant containing the tryptic peptides.
-
Perform a second elution with 50 mM ammonium bicarbonate and combine the supernatants.
-
Acidify the peptide solution with formic acid and desalt using a C18 StageTip prior to LC-MS/MS analysis.
-
Part 3: Data Analysis and Interpretation
After LC-MS/MS analysis, the resulting data is used to identify and quantify the proteins that were covalently labeled by the probe.[8]
Target Identification
The raw mass spectrometry files are processed using proteomics software (e.g., MaxQuant). Peptides are identified by matching experimental MS/MS spectra against a protein sequence database. Proteins that are significantly enriched in the probe-treated sample compared to the vehicle control are considered potential targets.
Quantitative Data for Target Validation
A common application of ABPP is in competitive profiling to validate targets or assess inhibitor selectivity. In this experiment, the proteome is pre-incubated with a potential inhibitor before adding the Alkyne-TFMK probe. A reduction in probe labeling for a specific protein indicates that the inhibitor binds to that protein's active site.
| Protein ID | Function | Fold Enrichment (Probe vs. DMSO) | Fold Enrichment (+Inhibitor vs. Probe) | Status |
| P07824 | Carboxylesterase 1 | 45.2 | 0.08 | Validated Target |
| Q9H764 | Serine Hydrolase X | 31.5 | 0.95 | Not Inhibited |
| P00734 | Trypsin-1 | 28.9 | 0.12 | Validated Target |
| P11310 | Serum Albumin | 1.2 | 1.10 | Non-specific Binder |
Part 4: Applications in Drug Discovery
The TFMK probe platform is a valuable tool in modern drug development for:
-
Novel Target Identification: Discovering enzymes involved in disease pathology by comparing activity profiles between healthy and diseased states.[9]
-
Selectivity Profiling: Assessing the proteome-wide selectivity of a drug candidate by measuring its ability to compete with probe labeling across many enzymes simultaneously.[6]
-
Mechanism of Action Studies: Confirming that a compound's therapeutic effect is due to the engagement of a specific enzyme target in a complex biological system.[10]
References
-
Zhou, Y., & Li, J. (2018). Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. Angewandte Chemie International Edition, 57(31), 9919-9923. [Link]
-
Penn Today. (2021). Versatile 'chemoproteomic probes' for activity-based protein profiling. University of Pennsylvania. [Link]
-
Camps, F., Fabriàs, G., & Guerrero, A. (1993). Trifluoromethyl ketones as inhibitors of the processionary moth sex pheromone. Pesticide Science, 39(3), 195-201. [Link]
-
Wiedner, S. D., & Wright, A. T. (2018). A general approach for activity-based protein profiling of oxidoreductases with redox-differentiated diarylhalonium warheads. Chemical Science, 9(33), 6845-6852. [Link]
-
Loo, J. A., DeJohn, D. E., Du, P., Stevenson, T. I., & Ogorzalek Loo, R. R. (1999). Application of mass spectrometry for target identification and characterization. Medicinal Research Reviews, 19(4), 307-319. [Link]
-
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-215. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of 1,1,1-Trifluoro-2-iodoethane in Modern Pharmaceutical Synthesis. [Link]
-
Scott, J. S., & Williams, G. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. [Link]
-
Niphakis, M. J., & Cravatt, B. F. (2016). Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. Methods in Enzymology, 580, 41-61. [Link]
-
Luesch, H. (n.d.). Target Identification and Mode of Action Studies. University of Florida, Department of Medicinal Chemistry. [Link]
-
Cowell, V. J., & Winzeler, E. A. (2019). Current and emerging target identification methods for novel antimalarials. Expert Opinion on Drug Discovery, 14(12), 1255-1272. [Link]
-
Wikipedia. (n.d.). Activity-based proteomics. [Link]
-
van der Westhuyzen, R., & van Vuuren, S. (2018). Inhibition of quorum sensing and efflux pump system by trifluoromethyl ketone proton pump inhibitors. African Journal of Microbiology Research, 12(30), 719-726. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 469-476. [Link]
-
Novák, Z., & Szabó, D. (2022). Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. Angewandte Chemie International Edition, 61(4), e202112345. [Link]
-
Yang, Y., & Liu, Y. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry, 6, 107. [Link]
-
Macquarie University. (n.d.). Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. [Link]
- Google Patents. (1999).
-
SCIEX. (n.d.). PFAS identification in serum and plasma using data independent acquisition and MS/MS library matching. [Link]
-
Xing, L., Honda, T., Fitz, L., & Ojima, I. (2019). Case studies of fluorine in drug discovery. In Fluorine in Life Sciences (pp. 181-211). Elsevier. [Link]
-
Ferreira, R. J., & Ferreira, M. J. U. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(4), 361. [Link]
-
YouTube. (2021). Label-free Target Identification to Unleash Drug Discovery. [Link]
-
Chen, Y., & Xian, M. (2017). Fluorine-thiol displacement probes for acetaminophen's hepatotoxicity. Bioorganic & Medicinal Chemistry Letters, 27(15), 3468-3472. [Link]
-
YouTube. (2020). Best Practices: Chemical Probes Webinar (Case Study). [Link]
Sources
- 1. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 2. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl ketones as inhibitors of the processionary moth sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 7. nbinno.com [nbinno.com]
- 8. Application of mass spectrometry for target identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Covalent Labeling of Proteins with 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone
Introduction: A Multifaceted Tool for Probing Protein Function
Covalent labeling has emerged as an indispensable technique in chemical biology and drug discovery for elucidating protein structure, function, and interactions.[1] By forming a stable, irreversible bond with a target protein, covalent probes offer a means to overcome the limitations of transient interactions, enabling robust detection and characterization.[2] This guide details the application of a unique trifunctional chemical probe, 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone , for the covalent modification of proteins.
This thoughtfully designed molecule incorporates three key chemical features:
-
An electrophilic trifluoromethyl ketone warhead for covalent reaction with nucleophilic amino acid residues.
-
A phenyl ring that provides a scaffold for interaction with protein binding pockets.
-
A para-iodine atom that serves as a versatile analytical handle for various biophysical and imaging techniques.
The trifluoromethyl ketone moiety is a potent electrophile, rendered highly reactive by the strong electron-withdrawing nature of the fluorine atoms.[2] This reactivity is primarily directed towards nucleophilic side chains of amino acids such as cysteine, but can also target other residues like tryptophan, phenylalanine, and histidine under specific conditions.[3] The formation of a stable covalent adduct allows for the durable tagging of proteins of interest.
The inclusion of an iodine atom on the phenyl ring significantly enhances the utility of this probe. Iodine's high atomic number and electron density make it an excellent heavy atom for phasing in X-ray crystallography, potentially aiding in the structural determination of protein-probe complexes.[4] Furthermore, the carbon-iodine bond can be exploited for cross-coupling reactions, offering a gateway for the attachment of additional functionalities, such as fluorophores or affinity tags, post-labeling.
This document provides a comprehensive overview of the theoretical and practical aspects of utilizing this compound for covalent protein labeling. We present a proposed synthetic scheme, detailed protocols for protein labeling and subsequent analysis by mass spectrometry, and discuss the rationale behind the experimental design.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related trifluoromethyl ketones. A potential two-step synthesis is outlined below, starting from commercially available 4-iodophenylacetic acid.
Diagram: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target covalent probe.
Experimental Protocols
PART 1: General Protein Labeling Protocol
This protocol provides a general starting point for the covalent labeling of a target protein with this compound. Optimization of reaction conditions, including pH, temperature, incubation time, and reagent stoichiometry, is recommended for each specific protein.
Materials and Reagents:
-
Target Protein
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Quenching Reagent (e.g., 1 M dithiothreitol (DTT) or β-mercaptoethanol)
-
Desalting columns or dialysis cassettes
-
Protein concentration assay kit (e.g., BCA or Bradford)
Protocol:
-
Protein Preparation:
-
Ensure the protein of interest is purified and in a suitable buffer free of primary amines or thiols that could compete with the labeling reaction.
-
Adjust the protein concentration to 1-5 mg/mL in the chosen reaction buffer.
-
-
Reagent Preparation:
-
Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired final concentration (a 10- to 100-fold molar excess of the probe over the protein is a good starting point).
-
The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle mixing. A time-course experiment is recommended to determine the optimal incubation time.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent containing a high concentration of thiols, such as DTT or β-mercaptoethanol, to a final concentration of 10-20 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove unreacted probe and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.
-
-
Characterization of Labeled Protein:
-
Determine the final concentration of the labeled protein using a standard protein assay.
-
Assess the extent of labeling by mass spectrometry (see Part 2).
-
Diagram: Covalent Labeling Workflow
Caption: Step-by-step workflow for covalent protein labeling.
PART 2: Mass Spectrometry Analysis of Covalent Modification
Mass spectrometry is a powerful tool for confirming covalent modification and identifying the specific amino acid residue(s) labeled.[5] A typical bottom-up proteomics workflow is described below.
Materials and Reagents:
-
Labeled Protein
-
Urea or Guanidine HCl
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (or other suitable protease)
-
Formic Acid
-
Acetonitrile
-
LC-MS/MS system
Protocol:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the labeled protein in 8 M urea or 6 M guanidine HCl.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration to less than 1 M.
-
Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to inactivate the trypsin.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptides onto a reverse-phase liquid chromatography column coupled to a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against the sequence of the target protein using a database search engine (e.g., Mascot, Sequest, or MaxQuant).
-
Specify the mass of the covalent adduct (the mass of this compound minus the mass of water, if the reaction is a condensation) as a variable modification on potentially reactive amino acid residues (Cys, Trp, Phe, His, etc.).
-
Manually validate the identified modified peptides by inspecting the MS/MS spectra for characteristic fragment ions.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₆F₃IO |
| Molecular Weight | 314.04 g/mol |
| Appearance | (Predicted) Pale yellow solid or oil |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
Table 2: Expected Mass Shifts of Amino Acid Residues Upon Covalent Modification
| Amino Acid | Modification Mass (Da) |
| Cysteine | + 296.95 |
| Tryptophan | + 296.95 |
| Phenylalanine | + 296.95 |
| Histidine | + 296.95 |
| Note: The exact mass shift may vary depending on the precise mechanism of adduct formation. The values presented assume a condensation reaction with the loss of a water molecule. |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The inclusion of a robust mass spectrometry-based analysis is critical for confirming the covalent modification and identifying the site of labeling.[6] This provides an internal control for the specificity of the reaction. Furthermore, comparing the functional activity of the labeled protein to its unlabeled counterpart is essential to ensure that the covalent modification has not significantly perturbed the protein's biological function.
Conclusion
This compound is a promising chemical probe for the covalent labeling of proteins. Its trifunctional nature provides a reactive warhead for covalent attachment, a scaffold for protein interaction, and a versatile analytical handle for downstream applications. The protocols outlined in this guide provide a solid foundation for researchers to explore the utility of this compound in their own studies. As with any chemical probe, careful optimization and validation are paramount to ensure the generation of reliable and interpretable data.
References
- Espino, J. A., D'Amato, A., & Spadaccini, R. (2022). Multiplex chemical labeling of amino acids for protein footprinting structure assessment. RSC Chemical Biology, 3(5), 528-537.
- Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
- Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699-711.
- Konishi, Y., & Hatanaka, Y. (2004). A facile synthesis of 1,1-difluoroallenes from commercially available 1,1,1-trifluoro-2-iodoethane. Tetrahedron Letters, 45(2), 265-267.
- McCombs, J. R., & Cochran, J. R. (2020). A chemical probe for protein crotonylation. Journal of the American Chemical Society, 142(4), 1642-1646.
- Lazear, M. R., et al. (2021). Proteomic discovery of chemical probes that perturb protein complexes in human cells. Cell Chemical Biology, 28(11), 1595-1607.e12.
- Szabó, K. I., et al. (2022). Synthesis of a Hydrofluoroolefin-Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation.
- Vermilyea, S. (2024). IF Labeling Protocol. protocols.io.
- Bar-Peled, L., & Sabatini, D. M. (2014). Reactive chemistry for covalent probe and therapeutic development.
- Hori, Y., & Kikuchi, K. (2013). Protein labeling with fluorogenic probes for no-wash live-cell imaging of proteins. Current Opinion in Chemical Biology, 17(4), 644-650.
- Verdoes, M., & Verhelst, S. H. (2016). Fluorescent probes for proteolysis: Tools for drug discovery. Trends in Pharmacological Sciences, 37(10), 845-857.
- Haszeldine, R. N. (1996). Method for the preparation of 3-bromo-1,1,1-trifluoropropane. U.S. Patent No. 5,562,754. Washington, DC: U.S.
- D'Mello, K., & Pai, R. (2019). Technologies for Direct Detection of Covalent Protein-Drug Adducts. Molecules, 24(18), 3358.
- Kinde, M. N., et al. (2021). A method for selective 19F-labeling absent of probe sequestration (SLAPS). Journal of Biomolecular NMR, 75(8-9), 329-335.
- Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(21), 8564-8575.
- Hollingworth, C., & Gouverneur, V. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 25(23), 5625.
Sources
- 1. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiplex chemical labeling of amino acids for protein footprinting structure assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1,1,1-TRIFLUORO-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 6. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
Application Note: Sonogashira Coupling of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone for Advanced Probe Synthesis
Abstract
The introduction of fluorinated moieties, particularly the trifluoromethyl group, into molecular probes is a cornerstone of modern chemical biology and drug discovery. These groups can enhance metabolic stability, binding affinity, and provide a unique spectroscopic handle for imaging applications like Positron Emission Tomography (PET). The Sonogashira cross-coupling reaction is a highly efficient and versatile method for forming C(sp²)–C(sp) bonds.[1][2] This document provides an in-depth technical guide and a field-proven protocol for the palladium and copper co-catalyzed Sonogashira coupling of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone with terminal alkynes. This foundational reaction serves as a critical step in the synthesis of novel imaging agents and bioactive molecular probes.
Introduction: The Strategic Value of Fluorinated Arylalkynes
The trifluoromethyl ketone scaffold present in this compound is of significant interest. The trifluoromethyl group is a powerful bioisostere for various functional groups and can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The adjacent ketone provides a versatile handle for further chemical modification.
The Sonogashira coupling offers a direct and reliable route to conjugate this valuable scaffold with a diverse range of terminal alkynes, which may bear reporter tags, targeting ligands, or precursors for radiolabeling.[3] The high reactivity of the aryl iodide substrate allows this transformation to proceed under remarkably mild conditions, often at room temperature, which is crucial for preserving sensitive functional groups on complex coupling partners.[2][4][5] This application note details the mechanistic rationale and provides a robust, step-by-step protocol for this key transformation.
Mechanistic Rationale: The Synergy of a Dual Catalytic System
The Sonogashira reaction's efficiency stems from a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7][8] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates.
-
The Palladium Cycle (The Cross-Coupling Engine):
-
Oxidative Addition: The active Pd(0) catalyst, typically generated in situ, undergoes oxidative addition into the carbon-iodine bond of the aryl iodide. This is the rate-determining step and is highly efficient for iodides.[4] The electron-withdrawing nature of the trifluoroacetyl group on the phenyl ring further activates the substrate for this step.
-
Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers its alkyne group to the Pd(II) complex, displacing the iodide.[4]
-
Reductive Elimination: The resulting diorganopalladium(II) complex rapidly undergoes reductive elimination, forming the final aryl-alkyne C-C bond and regenerating the active Pd(0) catalyst.[4][5]
-
-
The Copper Cycle (The Acetylide Activator):
-
Coordination & Deprotonation: The copper(I) catalyst coordinates to the terminal alkyne. In the presence of an amine base (e.g., triethylamine), the acidic acetylenic proton is removed to form a highly reactive copper(I) acetylide intermediate.[9]
-
Transfer: This intermediate is the key species that engages with the palladium cycle during the transmetalation step. The use of a copper co-catalyst greatly accelerates the overall reaction, enabling the use of milder conditions compared to copper-free variants.[10]
-
Below is a diagram illustrating the interconnected catalytic cycles.
Figure 2: Experimental workflow for the Sonogashira coupling protocol.
-
Inert Atmosphere Setup: Place an oven-dried 50 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon. This is critical to prevent oxidation of the Pd(0) species and oxidative homocoupling of the alkyne (Glaser coupling).
-
Addition of Solids: To the flask, add this compound (328 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (14.0 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Purging: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Addition of Solvents/Base: Add anhydrous THF (5 mL) followed by triethylamine (418 µL, 3.0 mmol) via syringe. Stir the resulting suspension for 5 minutes. The mixture should be a yellowish suspension.
-
Addition of Alkyne: Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the aryl iodide starting material by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-6 hours.
Workup and Purification
-
Quenching and Filtration: Once the reaction is complete (as determined by TLC), dilute the reaction mixture with diethyl ether (20 mL). Filter the mixture through a pad of Celite® to remove the catalyst residues and ammonium salts. [4][11]Wash the pad with additional diethyl ether (2x10 mL).
-
Aqueous Workup: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (20 mL) to remove the copper catalyst and excess amine, and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel. [4]The eluent system will depend on the polarity of the product but can be optimized starting with a gradient of ethyl acetate in hexanes.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
-
High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Pd catalyst. 2. Presence of oxygen or moisture. 3. Insufficiently pure reagents. | 1. Use a fresh bottle of catalyst or a more active pre-catalyst. 2. Ensure rigorous inert atmosphere technique; use freshly distilled/anhydrous solvents. 3. Purify starting materials if necessary. |
| Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen. 2. High catalyst loading or temperature. | 1. Thoroughly deoxygenate solvents and the reaction vessel. 2. Consider a copper-free protocol if the problem persists, though this may require higher temperatures. |
| Dark Black Mixture | Formation of palladium black (Pd(0) precipitation). | 1. Ensure phosphine ligand is not degraded. 2. Improve stirring to maintain a homogeneous mixture. 3. This does not always mean the reaction has failed; proceed with workup and check yield. |
| Difficult Purification | Residual palladium catalyst co-elutes with the product. | 1. Ensure thorough filtration through Celite. 2. Consider using a palladium scavenger resin after the initial workup. [11] |
Conclusion
The Sonogashira coupling is a powerful and reliable method for the synthesis of fluorinated arylalkynes, which are key intermediates for advanced molecular probes. [12]The protocol detailed herein for the coupling of this compound is robust, proceeds under mild conditions, and demonstrates high functional group tolerance. By understanding the underlying mechanism and paying careful attention to experimental parameters, researchers can efficiently access a wide array of novel molecular structures for applications in drug discovery, diagnostics, and beyond.
References
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Semantic Scholar. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
The copper/palladium cooperation in Sonogashira coupling. ResearchGate. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications - Chemical Reviews. [Link]
-
Sonogashira coupling in natural product synthesis. ResearchGate. [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (2013). ResearchGate. [Link]
-
Recent Advances in Sonogashira Reactions. (2011). ResearchGate. [Link]
-
Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. (2011). MDPI. [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. [Link]
-
Sonogashira Coupling. NROChemistry. [Link]
-
Sonogashira Coupling. (2020). YouTube. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks. (2020). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. (2012). NIH National Center for Biotechnology Information. [Link]
Sources
- 1. [PDF] Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | Semantic Scholar [semanticscholar.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. books.rsc.org [books.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Suzuki coupling reactions with 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone
An Application Guide to Suzuki-Miyaura Coupling: Synthesis of Biaryl Trifluoromethyl Ketones using 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing this compound as a key building block. The presence of the trifluoromethylketone moiety is of significant interest in medicinal chemistry and drug development. This document delves into the mechanistic rationale behind component selection, offers step-by-step experimental procedures, and presents optimization data to guide researchers in synthesizing a variety of biaryl trifluoromethyl ketones. The protocols are designed to be robust and reproducible for professionals in synthetic organic chemistry and drug discovery.
Introduction and Scientific Rationale
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organohalide and an organoboron compound has become an indispensable tool for synthesizing complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide focuses on a specific, highly valuable electrophile: This compound . This substrate is notable for two key features:
-
Aryl Iodide : The carbon-iodine bond is the most reactive of the aryl halides in the rate-determining oxidative addition step of the catalytic cycle, often allowing for milder reaction conditions compared to aryl bromides or chlorides.[1]
-
Trifluoroacetyl Group (-COCF₃) : This powerful electron-withdrawing group further activates the aryl iodide, facilitating its oxidative addition to the Pd(0) catalyst.[1] Molecules containing trifluoromethyl ketone motifs are prevalent in medicinal chemistry due to their unique electronic properties and ability to act as stable bioisosteres or enzyme inhibitors.
The combination of these features makes this compound an ideal substrate for efficiently accessing a library of novel biaryl compounds with potential biological activity.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is critical for troubleshooting and optimizing the reaction. The process is a catalytic cycle involving three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][5][6]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a square-planar Pd(II) complex. This is often the rate-determining step of the cycle.[3]
-
Transmetalation : The organic group from the boronic acid (or its boronate ester) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species.[7][8]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][5]
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with phenylboronic acid as a representative example. The methodology can be adapted for various aryl- and heteroarylboronic acids.
Materials and Equipment
-
Reagents :
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand)
-
Ligand (e.g., XPhos, SPhos, if not using a pre-formed catalyst like Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Deionized water (degassed)
-
-
Equipment :
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard glassware for workup (separatory funnel, flasks)
-
Rotary evaporator
-
Flash chromatography system
-
Step-by-Step Experimental Protocol
-
Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).[8]
-
Catalyst Addition : In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and any additional ligand if required. Add the catalyst/ligand to the Schlenk flask.
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v, 0.1 M concentration relative to the aryl iodide) via syringe.[5][9]
-
Reaction Execution : Lower the flask into a preheated oil bath set to the desired temperature (typically 80-100 °C). Stir the mixture vigorously for the specified time (typically 2-16 hours).[5]
-
Monitoring Progress : Monitor the reaction by withdrawing small aliquots via syringe and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl iodide is consumed.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Add deionized water and extract the aqueous phase with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[5]
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Optimization Data: Effect of Base and Ligand
The choice of base and ligand can significantly influence reaction efficiency. The following table presents illustrative data for the coupling of this compound with phenylboronic acid, demonstrating how these components can be screened to optimize the yield.
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base (2.5 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Pd₂(dba)₃ (1.5) | PPh₃ (6) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 65 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (4) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 91 |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 90 | 10 | 95 |
| 5 | Pd₂(dba)₃ (1.5) | XPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 90 | 10 | 93 |
| 6 | Pd(OAc)₂ (3) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 94 |
*Yields are illustrative, based on typical outcomes for similar reactions, and represent isolated product after purification. Data is compiled for comparative purposes.
Analysis :
-
Ligand Effect : Modern biaryl phosphine ligands like XPhos and SPhos (Entries 2 & 3) show significantly better performance than the traditional PPh₃ (Entry 1), which is common for challenging couplings.[7]
-
Base Effect : A stronger, more oxophilic base like K₃PO₄ (Entry 4) can accelerate the transmetalation step, leading to higher yields and shorter reaction times compared to K₂CO₃ (Entry 2).[8] Cs₂CO₃ is also highly effective.[10]
-
Catalyst System : Both Pd₂(dba)₃ and Pd(OAc)₂ are effective Pd(0) sources (or precursors), and the choice can be guided by cost and stability.[7]
Safety and Handling
-
Palladium Catalysts : Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents : Organic solvents like dioxane and toluene are flammable and have associated health risks. Handle them under an inert atmosphere and away from ignition sources.
-
Bases : Inorganic bases like K₃PO₄ and K₂CO₃ are corrosive and irritants. Avoid inhalation of dust and direct contact with skin.
-
Inert Gas : Use caution when working with compressed gas cylinders. Ensure all connections are secure to prevent leaks.
Conclusion
The Suzuki-Miyaura reaction of this compound is a powerful and reliable method for synthesizing diverse biaryl trifluoromethyl ketones. The electron-withdrawing nature of the trifluoroacetyl group enhances the reactivity of the aryl iodide, facilitating efficient coupling under optimized conditions. By carefully selecting the palladium catalyst, ligand, and base, researchers can achieve high yields of desired products. The protocols and data presented herein serve as a robust starting point for scientists and drug development professionals aiming to leverage this versatile chemistry in their synthetic endeavors.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Online] Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]
-
Kakino, R., Shimizu, I., & Yamamoto, A. (2001). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. Bulletin of the Chemical Society of Japan, 74(2), 371-376. Available at: [Link]
-
BYJU'S. (2024). Merits of the Suzuki Coupling Reaction. [Online] Available at: [Link]
-
Kakino, R., Shimizu, I., & Yamamoto, A. (2001). ChemInform Abstract: Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. ChemInform, 32(26). Available at: [Link]
-
Oxford Academic. (2001). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. Bulletin of the Chemical Society of Japan. [Online] Available at: [Link]
-
ResearchGate. (2021). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Online Forum] Available at: [Link]
-
ResearchGate. (2001). Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. [Online] Available at: [Link]
-
National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Online] Available at: [Link]
-
Waseda University Repository. (2001). Synthesis of trifluoromethyl ketones by palladium-catalyzed cross-coupling reaction of phenyl trifluoroacetate with organoboron compounds. [Online] Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Handout. [Online] Available at: [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Online] Available at: [Link]
-
ResearchGate. (2003). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Online] Available at: [Link]
-
ResearchGate. (2013). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. [Online] Available at: [Link]
-
Wikipedia. (2024). Suzuki reaction. [Online] Available at: [Link]
-
Molander, G. A., & Dreher, S. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3297-3303. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Online] Available at: [Link]
-
Molander, G. A., & Figueroa, R. (2005). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 70(18), 7171-7176. Available at: [Link]
-
PubMed. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters, 21(22), 8987-8991. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. byjus.com [byjus.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Development of Novel Fluorescent Probes from 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone
Abstract
This technical guide provides a comprehensive framework for the design, synthesis, and application of novel fluorescent probes derived from the versatile building block, 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone. We detail robust synthetic protocols leveraging palladium-catalyzed cross-coupling reactions, specifically the Sonogashira and Suzuki-Miyaura reactions, to construct sophisticated fluorophore scaffolds. The unique electronic properties of the trifluoromethyl ketone moiety are explored as a means to impart desirable photophysical characteristics, such as solvatochromism and sensitivity to the local microenvironment. Furthermore, we present detailed protocols for the photophysical characterization of these novel probes and their application in biological imaging, with a particular focus on their potential as enzyme inhibitors and for monitoring cellular lipid environments. This guide is intended for researchers and professionals in the fields of chemical biology, drug discovery, and materials science who are seeking to develop next-generation fluorescent tools.
Introduction: The Strategic Advantage of the this compound Scaffold
The rational design of fluorescent probes is a cornerstone of modern biological and chemical sciences, enabling the visualization and quantification of a vast array of analytes and biological processes.[1] The choice of the core chemical scaffold is paramount, as it dictates the synthetic accessibility, photophysical properties, and ultimately, the utility of the probe. The compound this compound presents a strategically advantageous starting point for the development of novel fluorophores for several key reasons:
-
Orthogonal Synthetic Handles: The molecule possesses two distinct and chemically addressable sites: the aryl iodide and the trifluoromethyl ketone. The aryl iodide serves as a prime substrate for a wide range of palladium-catalyzed cross-coupling reactions, including the Sonogashira and Suzuki-Miyaura reactions, allowing for the facile introduction of π-conjugated systems to build the fluorophore core.[2][3]
-
The Influence of the Trifluoromethyl Ketone: The strongly electron-withdrawing nature of the trifluoromethyl ketone (TFMK) group can significantly influence the electronic structure of the resulting fluorophore. This often leads to desirable photophysical properties such as a large Stokes shift, enhanced two-photon absorption cross-sections, and sensitivity to the local environment (solvatochromism).[4][5] Furthermore, the TFMK moiety is a known pharmacophore that can act as a covalent inhibitor of various enzymes, particularly serine and cysteine proteases, by forming stable hemiacetal or hemithioacetal adducts with active site residues.[6][7] This opens up avenues for the development of activity-based probes.[8][9]
-
Modulation of Lipophilicity: The trifluoromethyl group is known to increase the lipophilicity of molecules, which can be advantageous for probes designed to interact with or report from within lipid-rich environments such as cell membranes or lipid droplets.[10][11]
This guide will provide a detailed roadmap for leveraging these properties to create novel fluorescent probes with tailored functionalities.
Synthetic Protocols: Building the Fluorophore Core
The aryl iodide of this compound is an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions. Below are detailed protocols for its derivatization via Sonogashira and Suzuki-Miyaura reactions.
Protocol 1: Synthesis of an Alkyne-Substituted Intermediate via Sonogashira Coupling
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][12] This protocol describes the coupling of this compound with a model alkyne, ethynylbenzene.
Workflow Diagram:
Caption: Workflow for the Sonogashira coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Ethynylbenzene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Celite
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Argon), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF to dissolve the solids, followed by the addition of triethylamine.
-
Add ethynylbenzene dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, 1,1,1-Trifluoro-3-(4-(phenylethynyl)phenyl)-2-propanone.
-
Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Protocol 2: Synthesis of a Biaryl Fluorophore via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryl compounds.[3][13] This protocol describes the coupling of this compound with a boronic acid to create a more extended π-system, a common feature of many fluorophores.
Workflow Diagram:
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq)
-
4-(N,N-dimethylamino)phenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound, 4-(N,N-dimethylamino)phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add a 4:1 mixture of dioxane and water.
-
De-gas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90°C and stir for 12 hours under an inert atmosphere. Monitor the reaction by TLC.
-
After cooling to room temperature, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target biaryl fluorophore.
-
Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Photophysical Characterization
Once a novel fluorophore has been synthesized, a thorough characterization of its photophysical properties is essential to understand its behavior and potential applications.
Experimental Workflow:
Caption: Workflow for photophysical characterization.
Protocol 3: Determination of Key Photophysical Parameters
Materials:
-
Synthesized fluorophore
-
Spectroscopic grade solvents (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water)
-
Quinine sulfate in 0.1 M H₂SO₄ (as a quantum yield standard, Φ_F = 0.54)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the synthesized fluorophore in a suitable solvent like DMSO or THF.
-
Absorbance Spectrum:
-
Prepare a dilute solution of the fluorophore in the solvent of interest with an absorbance maximum between 0.05 and 0.1.
-
Record the absorbance spectrum to determine the wavelength of maximum absorbance (λ_max(abs)).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
-
-
Emission Spectrum:
-
Excite the same solution at its λ_max(abs).
-
Record the fluorescence emission spectrum to determine the wavelength of maximum emission (λ_max(em)).
-
Calculate the Stokes shift (in nm and cm⁻¹).
-
-
Fluorescence Quantum Yield (Φ_F):
-
Prepare a series of dilute solutions of both the sample and the reference standard (quinine sulfate) with absorbances below 0.1 at the excitation wavelength.
-
Measure the absorbance and integrated fluorescence intensity of each solution.
-
Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are proportional to the quantum yield.
-
Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ is the quantum yield, m is the slope from the plot of integrated fluorescence intensity vs. absorbance, n is the refractive index of the solvent, and the subscripts s and r refer to the sample and reference, respectively.
-
-
Solvatochromism Study:
-
Repeat the absorbance and emission measurements in a series of solvents with a wide range of polarities.
-
Analyze the shift in λ_max(abs) and λ_max(em) as a function of solvent polarity.
-
A Lippert-Mataga plot can be constructed to further analyze the solvatochromic behavior.[14]
-
Data Presentation:
| Property | Value |
| λ_max(abs) (nm) | e.g., 380 |
| λ_max(em) (nm) | e.g., 520 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | e.g., 25,000 |
| Stokes Shift (nm) | e.g., 140 |
| Fluorescence Quantum Yield (Φ_F) | e.g., 0.45 |
Note: The values in the table are hypothetical and will depend on the specific fluorophore synthesized.
Application in Biological Imaging
The unique properties of TFMK-containing fluorophores make them promising candidates for various biological imaging applications.[] Here, we provide a protocol for their use in live-cell imaging, focusing on their potential to act as enzyme-targeted probes.[9][16]
Protocol 4: Live-Cell Imaging with a TFMK-based Fluorescent Probe
This protocol outlines the general steps for labeling live cells with a newly synthesized probe and visualizing its subcellular localization using fluorescence microscopy.
Workflow Diagram:
Caption: Workflow for live-cell imaging with a fluorescent probe.
Materials:
-
Adherent mammalian cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom imaging dishes
-
Synthesized TFMK-based fluorescent probe
-
DMSO
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope (confocal recommended for subcellular localization)
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at an appropriate density to achieve 60-70% confluency on the day of imaging. Culture overnight in a humidified incubator at 37°C and 5% CO₂.
-
Probe Preparation: Prepare a 1 mM stock solution of the TFMK probe in high-quality DMSO. On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-10 µM) in pre-warmed live-cell imaging medium.
-
Cell Labeling:
-
Aspirate the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing imaging medium to the cells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Aspirate the probe solution.
-
Wash the cells two to three times with warm live-cell imaging medium to remove any unbound probe.
-
Add fresh imaging medium to the dish for imaging.
-
-
Fluorescence Imaging:
-
Place the dish on the stage of the fluorescence microscope.
-
Locate the cells using brightfield or DIC microscopy.
-
Excite the probe using a laser line or filter set appropriate for its absorbance spectrum.
-
Collect the emitted fluorescence using a suitable filter set.
-
Acquire images, adjusting laser power and detector gain to obtain optimal signal-to-noise without saturation.
-
-
Image Analysis: Analyze the acquired images to determine the subcellular localization of the probe. Co-localization experiments with organelle-specific dyes may be necessary to confirm the probe's target.
Conclusion and Future Directions
The this compound scaffold provides a fertile ground for the development of novel fluorescent probes with tailored properties. The synthetic accessibility via robust cross-coupling reactions, combined with the unique electronic and biological properties imparted by the trifluoromethyl ketone group, makes it an attractive starting point for creating probes for a multitude of applications. Future work could focus on expanding the library of fluorophores derived from this scaffold, exploring different π-conjugating systems to tune the photophysical properties across the visible and near-infrared spectrum. Furthermore, the development of TFMK-based probes with high specificity for particular enzymes could lead to powerful tools for disease diagnosis and drug discovery.
References
-
Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. (2024). Advanced Science. [Link]
-
Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. (2025). ResearchGate. [Link]
-
Synthesis of 18F-labelled aryl trifluoromethyl ketones with improved molar activity. (n.d.). Chemical Communications. [Link]
-
Synthesis and photophysical properties of novel (trifluoromethyl)phenylethynyl-substituted metallophthalocyanines. (2025). ResearchGate. [Link]
-
D−π–A Fluorophores with Strong Solvatochromism for Single-Molecule Ratiometric Thermometers. (n.d.). Journal of the American Chemical Society. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. (2020). Molecules. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journals. [Link]
-
D−π–A Fluorophores with Strong Solvatochromism for Single-Molecule Ratiometric Thermometers. (n.d.). PubMed Central. [Link]
-
Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. (n.d.). MDPI. [Link]
-
Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021). MDPI. [Link]
-
Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. (n.d.). The Journal of Organic Chemistry. [Link]
-
Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. (n.d.). BORIS Portal. [Link]
-
Monitoring protein interactions and dynamics with solvatochromic fluorophores. (n.d.). PubMed Central. [Link]
-
Development of Small-Molecule Fluorescent Probes Targeting Enzymes. (2022). MDPI. [Link]
-
Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. (n.d.). PubMed Central. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain. (n.d.). ResearchGate. [Link]
-
(A) Structures of new solvatochromic fluorophores (F1-F16) synthesized.... (n.d.). ResearchGate. [Link]
-
Cooperative NHC and Photoredox Catalysis for the Synthesis of β‐Trifluoromethylated Alkyl Aryl Ketones. (2020). PubMed Central. [Link]
-
Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. (n.d.). Sci-Hub. [Link]
-
Organic Letters Journal. (n.d.). ACS Publications. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Institutes of Health. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. (2022). ResearchGate. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Enzyme-Targeted Fluorescent Small Molecule Probes for Bacterial Imaging. (n.d.). PubMed Central. [Link]
-
Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. (2018). PubMed Central. [Link]
-
Rational Design of Small Molecule Fluorescent Probes for Biological Applications. (n.d.). PubMed Central. [Link]
-
Tailor-Made Dynamic Fluorophores: Precise Structures Controlling the Photophysical Properties. (n.d.). PubMed Central. [Link]
-
Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. (2023). PubMed Central. [Link]
-
Development of Small-Molecule Fluorescent Probes Targeting Enzymes. (2022). ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (n.d.). MDPI. [Link]
-
Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. (2024). PubMed Central. [Link]
-
Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. (n.d.). MDPI. [Link]
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI. [Link]
Sources
- 1. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. D−π–A Fluorophores with Strong Solvatochromism for Single-Molecule Ratiometric Thermometers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Enzyme-Targeted Fluorescent Small Molecule Probes for Bacterial Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Biotinylation of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone for Target Identification via Pulldown Assays
Abstract
This document provides a comprehensive guide for the biotinylation of the chemical probe 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone and its subsequent application in pulldown assays for the identification of protein binding partners. The trifluoromethylketone moiety serves as a potential reactive group for certain classes of enzymes, while the aryl iodide provides a versatile handle for chemical modification. We present a detailed protocol for the synthesis of a biotinylated derivative via a Sonogashira cross-coupling reaction, a robust method for forming carbon-carbon bonds.[1][2] Furthermore, we provide a step-by-step protocol for utilizing this biotinylated probe in a streptavidin-based pulldown assay to isolate and identify target proteins from complex biological samples.[3][4][5]
Introduction
The identification of protein targets for small molecules is a critical step in drug discovery and chemical biology. Covalent chemical probes, which form stable bonds with their protein targets, are powerful tools for this purpose. The compound this compound is a promising probe scaffold. The trifluoromethylketone group can act as a covalent "warhead," potentially targeting the active sites of certain enzymes, such as serine hydrolases. The incorporation of fluorine atoms can enhance metabolic stability and provides a unique spectroscopic handle for ¹⁹F NMR studies.[6][7]
To facilitate the identification of proteins that interact with this probe, a biotin tag can be appended. Biotin forms an exceptionally strong and specific non-covalent interaction with streptavidin (Kd ≈ 10⁻¹⁴ M), which allows for the highly efficient capture of biotinylated molecules and their binding partners.[8][9] This application note details a robust strategy for the biotinylation of this compound at the aryl iodide position using a Sonogashira coupling reaction with a terminal alkyne-functionalized biotin derivative.[8][10] The resulting biotinylated probe can then be used in pulldown assays to isolate and subsequently identify its protein targets from cell lysates.
Principle of the Method
The overall workflow consists of two main stages: the chemical synthesis of the biotinylated probe and the biochemical pulldown assay.
-
Synthesis of the Biotinylated Probe: The aryl iodide of this compound is coupled with a terminal alkyne-containing biotin derivative using a palladium-copper catalyzed Sonogashira reaction. This reaction is highly efficient for forming a stable carbon-carbon bond between an aryl halide and a terminal alkyne.[1][2]
-
Pulldown Assay: The synthesized biotinylated probe is incubated with a cell lysate to allow for the formation of probe-protein complexes. These complexes are then captured on streptavidin-coated magnetic beads.[4][11] After stringent washing steps to remove non-specific binders, the captured proteins are eluted and identified, typically by mass spectrometry or Western blotting.[5][12]
Visualization of the Workflow
Figure 1. Overall experimental workflow.
Materials and Reagents
For Synthesis:
| Reagent | Supplier | Catalog Number (Example) |
| This compound | Sigma-Aldrich | Custom Synthesis |
| Biotin Alkyne (e.g., Biotin-PEG4-Alkyne) | BroadPharm | BP-22635 |
| Tetrakis(triphenylphosphine)palladium(0) | Sigma-Aldrich | 14704 |
| Copper(I) Iodide | Sigma-Aldrich | 205540 |
| Triethylamine | Sigma-Aldrich | T0886 |
| Anhydrous Tetrahydrofuran (THF) | Sigma-Aldrich | 186562 |
| Ethyl Acetate | Fisher Scientific | E145-4 |
| Hexanes | Fisher Scientific | H302-4 |
| Silica Gel for Column Chromatography | Sorbent Technologies | 60A, 230-400 mesh |
For Pulldown Assay:
| Reagent | Supplier | Catalog Number (Example) |
| Streptavidin Magnetic Beads | NEB | S1420S |
| Cell Lysis Buffer (e.g., RIPA Buffer) | Thermo Fisher | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Laemmli Sample Buffer (2X) | Bio-Rad | 1610737 |
| SDS-PAGE Gels | Bio-Rad | 4561096 |
| Antibodies for Western Blot | (Specific to target) | - |
Detailed Protocols
Part 1: Synthesis of Biotinylated 1,1,1-Trifluoro-3-(4-phenyl-alkynyl-biotin)-2-propanone
This protocol is based on established Sonogashira coupling procedures.[1][8][10]
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent).
-
Add Biotin Alkyne (1.2 equivalents).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) and Copper(I) Iodide (0.1 equivalents).
-
Dissolve the solids in a mixture of anhydrous THF and triethylamine (2:1 v/v).
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed.
-
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure biotinylated probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
-
Part 2: Pulldown Assay for Target Identification
This protocol is a general guideline and may require optimization for specific cell types and target proteins.[3][4][12]
-
Preparation of Cell Lysate:
-
Culture cells to the desired confluency and treat with the biotinylated probe or a vehicle control (e.g., DMSO) for the desired time.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Binding of Probe-Protein Complexes to Streptavidin Beads:
-
Equilibrate the required amount of streptavidin magnetic beads by washing them three times with lysis buffer.
-
Incubate the clarified cell lysate (e.g., 1 mg of total protein) with the equilibrated streptavidin beads for 2-4 hours at 4°C on a rotator. This step pre-clears the lysate of proteins that non-specifically bind to the beads.
-
Pellet the beads using a magnetic stand and transfer the pre-cleared supernatant to a new tube.
-
Add the biotinylated probe-treated lysate to a fresh aliquot of equilibrated streptavidin beads.
-
Incubate for 2-4 hours at 4°C on a rotator to capture the biotinylated probe and its interacting proteins.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., 3 washes with lysis buffer, followed by 2 washes with a high-salt buffer, and a final wash with PBS).
-
-
Elution and Sample Preparation for Analysis:
-
After the final wash, remove all residual buffer.
-
Elute the bound proteins by adding 2X Laemmli sample buffer and heating at 95°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis of Pulldown Proteins:
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against a suspected target protein.
-
Mass Spectrometry: For unbiased target identification, run the entire eluate on a short SDS-PAGE gel, excise the protein band, perform in-gel digestion with trypsin, and analyze the resulting peptides by LC-MS/MS.
-
Experimental Controls
To ensure the validity of the pulldown assay results, several controls are essential:
-
Negative Control 1 (No Probe): Perform the pulldown assay with lysate from vehicle-treated cells to identify proteins that non-specifically bind to the streptavidin beads.
-
Negative Control 2 (Competition): Co-incubate the probe-treated lysate with an excess of free biotin during the capture step. This will compete with the biotinylated probe for binding to streptavidin, and true interactors should be significantly reduced in the eluate.
-
Negative Control 3 (Non-biotinylated Probe): If a non-biotinylated version of the probe is available, use it in a parallel pulldown to control for non-specific interactions with the probe scaffold itself.
Data Interpretation
A successful pulldown experiment will show enrichment of specific proteins in the sample treated with the biotinylated probe compared to the negative controls. In a Western blot, this will be observed as a distinct band at the expected molecular weight. In a mass spectrometry analysis, potential target proteins will be identified with a significantly higher number of spectral counts in the probe-treated sample versus the controls.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background of non-specific binding | Insufficient washing; Inadequate pre-clearing of lysate | Increase the number and stringency of wash steps. Increase the pre-clearing incubation time or the amount of beads used. Add a non-ionic detergent (e.g., Tween-20) to wash buffers. |
| No or weak signal of target protein | Low abundance of target protein; Inefficient probe labeling; Probe-protein interaction is weak or transient | Increase the amount of starting cell lysate. Optimize the probe treatment concentration and time. Perform cross-linking prior to cell lysis to stabilize weak interactions. |
| Probe is not captured by beads | Failed biotinylation synthesis; Steric hindrance of biotin | Verify the synthesis of the biotinylated probe. Synthesize a probe with a longer PEG spacer between the biotin and the probe molecule to reduce steric hindrance. |
Conclusion
The methodology described in this application note provides a robust framework for the biotinylation of this compound and its use as a chemical probe for target identification. The Sonogashira coupling offers a reliable method for probe synthesis, and the subsequent streptavidin pulldown assay is a powerful technique for isolating interacting proteins from a complex biological milieu. Careful execution of the protocols and inclusion of appropriate controls will enable researchers to confidently identify the cellular targets of this and similar chemical probes, thereby advancing our understanding of their biological functions and potential as therapeutic agents.
References
- Analysis of Protein-DNA Binding by Streptavidin-Agarose Pulldown.
- Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for ex Vivo Biotinylation of Azido and Alkynyl Deriv
- Streptavidin Bead Pulldown Assay to Determine Protein Homooligomeriz
- Pulldown assay using streptavidin beads and biotinyl
- Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2. PubMed.
- Synthesis of a Biotin-Derived Alkyne for Pd-Catalyzed Coupling Reactions. Organic Letters.
- Sonogashira coupling. Wikipedia.
- Click Chemistry, Biotinyl
- Synthesis of a Biotin-Derived Alkyne for Pd-C
- Click Chemistry-mediated Biotinylation Reveals a Function for the Protease BACE1 in Modulating the Neuronal Surface Glycoproteome. PMC - PubMed Central.
- Introduction to click chemistry: a new method for the labeling and modific
- Other Labeling Reagents - Biotinyl
- Protocol: Binding biotinylated nucleic acids, antibodies, or proteins to Streptavidin Magnetic Beads for Pull-down Experiments. NEB.
- Biotin Alkyne. Vector Labs.
- Biotinyl
- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society.
- BIOTINYL
- Biotinyl
- Biotinyl
- Sonogashira Coupling. Chemistry LibreTexts.
- Synthesis of fluorine-18-labeled biotin derivatives: biodistribution and infection localiz
- Synthesis of Biotin Linkers with the Activated Triple Bond Donor [p-(N-propynoylamino)toluic Acid] (PATA) for Efficient Biotinylation of Peptides and Oligonucleotides. NIH.
- Pull-Down Assay Protocol. YouTube.
- Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC - NIH.
- Synthesis of Biotin Linkers with the Activated Triple Bond Donor [p-(N-propynoylamino)toluic Acid] (PATA) for Efficient Biotinylation of Peptides and Oligonucleotides.
- Perfluorocarbons in Chemical Biology. PMC - NIH.
- Biotinyl
- Chemical biology fluorescent tools for in vitro investigation of the multidrug resistant P-glycoprotein (P-gp) expression in tumor cells. NIH.
- Unique Properties of Fluorine and Their Relevance to Medicinal Chemistry and Chemical Biology.
- Biotinylation is a natural, albeit rare, modific
- Biotinylated Human PD-L1 / B7-H1 (19-134) Protein, His,Avitag™ (recommended for biopanning) (MALS verified). ACROBiosystems.
- Fluorine in Medicinal Chemistry and Chemical Biology. National Academic Digital Library of Ethiopia.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Perfluorocarbons in Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of a Biotin-Derived Alkyne for Pd-Catalyzed Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. neb.com [neb.com]
- 12. Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Imaging Applications of Iodinated Chemical Probes: An Application Guide
Introduction: The Crucial Role of Iodine in Visualizing Biology
In the landscape of in vivo imaging, our ability to non-invasively peer inside a living organism and observe biological processes in real-time is paramount for advancing biomedical research and drug development. This capability hinges on the use of imaging probes—molecules designed to interact with specific biological targets or processes and generate a detectable signal. Among these, iodinated chemical probes hold a unique and powerful position.
Iodine's utility is twofold, stemming from its fundamental atomic properties. Its high atomic number (Z=53) and electron density make it an excellent attenuator of X-rays. This property is the bedrock of computed tomography (CT), one of the most widely used anatomical imaging modalities, where iodine-containing molecules serve as contrast agents to differentiate soft tissues.[1][2] Furthermore, radioactive isotopes of iodine (radioiodine) emit gamma rays, which can be detected by single-photon emission computed tomography (SPECT) or positron emission tomography (PET) scanners. This dual applicability allows for the design of probes for a vast range of applications, from high-resolution anatomical imaging to highly sensitive functional and molecular imaging.[3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, design considerations, applications, and protocols for utilizing iodinated chemical probes in preclinical in vivo imaging.
Part 1: Foundational Principles of Iodinated Probes
The Physicochemical Basis of Signal Generation
The imaging modality dictates the choice between stable and radioactive iodine.
-
For Computed Tomography (CT): CT imaging relies on the differential attenuation of X-rays as they pass through tissues. Tissues with higher electron density, like bone, attenuate X-rays more strongly and appear bright on a CT scan. Most soft tissues, however, have similar densities, resulting in poor intrinsic contrast.[1] Iodinated contrast agents, containing stable iodine (¹²⁷I), are introduced to transiently increase the X-ray attenuation of the blood pool or a target tissue.[2][5] The effectiveness of an iodinated CT agent is directly related to the local concentration of iodine achieved.[1]
-
For Nuclear Imaging (SPECT/PET): SPECT and PET imaging detect radiation emitted from radioisotopes within the body. Unlike CT, these are functional imaging techniques that can provide information on physiological processes with exceptionally high sensitivity.[4][6] Various radioisotopes of iodine are used, each with distinct properties suited for different applications. The choice of isotope is a critical experimental design parameter.
Table 1: Properties of Common Iodine Radioisotopes for In Vivo Imaging
| Isotope | Half-life (T½) | Emission Type | Primary Photon Energy (keV) | Imaging Modality | Key Considerations |
| ¹²³I | 13.2 hours | Gamma (EC) | 159 | SPECT | Excellent image quality; cyclotron-produced. |
| ¹²⁴I | 4.2 days | Positron (β+), Gamma | 511 (from β+), 603, 723 | PET | Longer half-life suitable for antibody imaging; complex decay scheme can affect quantification.[3][7] |
| ¹²⁵I | 59.4 days | Gamma (EC) | 35 | SPECT / Autoradiography | Long half-life suitable for ex vivo analysis and some preclinical SPECT; low energy can be challenging for in vivo imaging.[8] |
| ¹³¹I | 8.0 days | Beta (β-), Gamma | 364 | SPECT / Theranostics | Used for both imaging and therapy (theranostics) due to its beta emission.[3] |
EC: Electron Capture
Probe Design and Synthesis: From Concept to Compound
The success of an imaging study is critically dependent on the design of the probe. An ideal probe must balance high target affinity and specificity with favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion) to maximize the target-to-background signal ratio.[9][10]
Key Design Considerations:
-
The Scaffold: The core molecular structure can be a small molecule, peptide, antibody, or nanoparticle, chosen for its ability to interact with the biological target of interest (e.g., a receptor, enzyme, or transporter).[11][12]
-
The Linker: A chemical linker may be used to attach the iodine atom or a radiolabeling precursor to the scaffold. The linker's properties can influence the probe's stability, solubility, and overall pharmacokinetics.
-
The Labeling Position: The position of the iodine atom on the scaffold is crucial. It must not interfere with the probe's binding to its target. For radioiodination, the stability of the carbon-iodine bond is paramount to prevent in vivo deiodination, which can lead to non-specific signal in tissues like the thyroid and stomach.[13]
-
Pharmacokinetics: For CT, probes must achieve high local concentrations. For SPECT/PET, probes must clear from non-target tissues rapidly to improve image contrast.[14][15] Encapsulating iodinated molecules within nanoparticles or liposomes is a common strategy to alter pharmacokinetics, prolong circulation time, and avoid rapid renal clearance, which is particularly important in preclinical micro-CT.[1][16]
The process of developing a novel iodinated probe is a multi-step workflow that integrates chemistry, biology, and imaging science.
Caption: Workflow for the development and validation of an iodinated imaging probe.
Part 2: Imaging Modalities & Applications
Micro-Computed Tomography (µCT) Applications
Preclinical µCT provides high-resolution anatomical information, making it invaluable for skeletal imaging and lung imaging. The use of iodinated contrast agents dramatically expands its utility to soft-tissue applications.[1]
-
Angiography and Vascular Imaging: By transiently opacifying the blood pool, iodinated agents allow for detailed visualization of the vasculature. This is critical in oncology for assessing tumor vascularity and in cardiovascular research for identifying vessel abnormalities. Nanoparticle-based agents are particularly effective as they can circulate for longer periods, enabling steady-state imaging.[1][16]
-
Tumor Imaging and Characterization: Many tumors exhibit an "enhanced permeability and retention" (EPR) effect, where macromolecules and nanoparticles preferentially accumulate in the tumor tissue due to leaky vasculature and poor lymphatic drainage. Iodinated nanoparticles can leverage this effect for passive tumor targeting, allowing for the delineation of tumor margins and assessment of size and location.[17]
-
Pharmacokinetic (PK) Studies: Tracking the distribution and clearance of an iodinated small molecule or nanoparticle-based drug delivery system via µCT can provide valuable, non-invasive PK data during drug development.[15]
SPECT and PET Applications
Radioiodinated probes enable highly sensitive molecular imaging to study biological function and dysfunction.
-
Oncology: Immuno-PET and Immuno-SPECT, using radioiodinated antibodies (e.g., with ¹²⁴I or ¹²³I), allow for the non-invasive assessment of tumor-specific biomarkers.[3] This can be used for patient stratification, monitoring response to therapy, and planning surgical interventions.[7] Dual-modality probes that combine a radioiodine for PET/SPECT with a fluorescent tag can be used for preoperative imaging followed by fluorescence-guided surgery.[7][18]
-
Neurology: The brain is a major area of focus for radioiodinated probes. Tracers have been developed to image targets implicated in neurodegenerative diseases, such as amyloid plaques in Alzheimer's disease.[19][20] These probes help researchers understand disease pathogenesis and test the efficacy of new therapeutics. The ability of a probe to cross the blood-brain barrier is a critical design challenge in this field.[14][21]
-
Cardiology: Radioiodinated tracers, such as ¹²³I-BMIPP, are used to assess myocardial fatty acid metabolism, providing insights into cardiac viability and ischemia.[22] This complements perfusion imaging and helps diagnose various cardiovascular diseases.
Part 3: Experimental Protocols
The following sections provide standardized, step-by-step protocols for typical preclinical imaging experiments using iodinated probes.
Protocol 3.1: General Protocol for Preclinical µCT Imaging with an Iodinated Nanoparticle Probe
This protocol outlines a typical workflow for assessing tumor enhancement in a subcutaneous xenograft mouse model using a long-circulating iodinated nanoparticle contrast agent.
Objective: To visualize and quantify the accumulation of an iodinated nanoparticle probe in a tumor model.
Materials:
-
Animal model (e.g., nude mouse with subcutaneous tumor xenograft)
-
Iodinated nanoparticle probe (sterile, endotoxin-tested)
-
Anesthesia system (e.g., isoflurane vaporizer)
-
Preclinical µCT scanner
-
Physiological monitoring system (respiration, temperature)[23]
-
Catheter (e.g., 30-gauge) for intravenous injection
-
Image analysis software
Workflow Diagram:
Caption: Experimental workflow for a preclinical contrast-enhanced µCT study.
Step-by-Step Methodology:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by pedal reflex.
-
Place the animal on the scanner bed, which should be heated to maintain body temperature.
-
Position physiological monitoring sensors to track respiration and heart rate throughout the procedure.[23]
-
-
Pre-Contrast Imaging:
-
Perform a baseline µCT scan of the region of interest (e.g., the tumor-bearing flank) prior to probe injection.
-
Causality: This scan is essential as it provides the anatomical reference and baseline tissue density (measured in Hounsfield Units, HU) against which contrast enhancement will be measured.
-
-
Probe Administration:
-
While the animal is still on the scanner bed, administer the iodinated nanoparticle probe via intravenous injection (e.g., tail vein).
-
The dose is typically calculated based on the iodine concentration of the probe and the animal's body weight (e.g., mg Iodine / kg body weight).
-
Causality: Intravenous administration ensures systemic distribution of the probe through the circulatory system.
-
-
Post-Contrast Imaging:
-
Acquire a series of µCT scans at predetermined time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr).
-
Causality: The time points are chosen based on the expected pharmacokinetics of the probe. Early time points show vascular distribution, while later time points are necessary to observe accumulation in the target tissue due to effects like EPR.[17]
-
-
Image Reconstruction and Analysis:
-
Reconstruct all CT scans using the manufacturer's software with identical parameters for consistency.
-
Co-register the pre- and post-contrast scans to ensure anatomical alignment.
-
Draw Regions of Interest (ROIs) around the tumor, muscle (as a control tissue), and a major blood vessel (e.g., aorta) on the pre-contrast scan and apply them to all post-contrast scans.
-
Quantify the average radiodensity (in HU) within each ROI at each time point. The change in HU (ΔHU) from baseline reflects the degree of contrast enhancement.
-
-
Self-Validation and Controls:
-
Control Tissue: The use of a non-target tissue ROI (e.g., muscle) helps to determine the level of non-specific probe accumulation.
-
Ex Vivo Biodistribution: At the final time point, tissues can be harvested, weighed, and their iodine content measured by methods like inductively coupled plasma mass spectrometry (ICP-MS) to validate the imaging findings.
-
Protocol 3.2: General Protocol for Preclinical SPECT/CT Imaging with a Radioiodinated Antibody
This protocol describes the use of a ¹²⁴I-labeled antibody to image the in vivo distribution and tumor-targeting specificity in a relevant mouse model.
Objective: To non-invasively assess the tumor-targeting ability of a radioiodinated antibody.
Materials:
-
Animal model (as above)
-
¹²⁴I-labeled antibody probe (radiochemically pure)
-
Preclinical SPECT/CT scanner
-
Anesthesia and physiological monitoring systems
-
Dose calibrator for measuring radioactivity
-
Gamma counter for ex vivo biodistribution
Step-by-Step Methodology:
-
Probe Preparation and Dosing:
-
Using a dose calibrator, draw a precise amount of the ¹²⁴I-labeled antibody (e.g., 3.7-7.4 MBq or 100-200 µCi) into a syringe.
-
Causality: The injected dose is a balance between achieving sufficient signal for high-quality images and minimizing the radiation dose to the animal.
-
-
Animal Preparation:
-
Follow the same anesthesia and monitoring procedures as in the µCT protocol.
-
Expertise: For radioiodine studies, it is common practice to block the thyroid gland to prevent uptake of any free radioiodine that may result from in vivo deiodination. This is done by providing the animals with water containing potassium iodide (KI) or Lugol's solution for several days prior to the study.[3]
-
-
Probe Administration and Imaging Schedule:
-
Administer the probe via intravenous injection.
-
Imaging time points are chosen based on the slow pharmacokinetics of antibodies. Typical scans are performed at 24, 48, 72, and 96 hours post-injection.[3]
-
Causality: Antibodies take a long time to clear from the blood and accumulate at the target site. Multiple late time points are required to allow for this clearance and achieve a high target-to-background ratio.
-
-
SPECT/CT Image Acquisition:
-
At each time point, anesthetize the animal and place it in the scanner.
-
Perform a whole-body CT scan for anatomical localization and attenuation correction.
-
Immediately following the CT, perform the SPECT scan. Set the energy window for the ¹²⁴I photopeak(s). Acquisition time will depend on the injected dose and scanner sensitivity (typically 20-60 minutes).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the SPECT data, applying corrections for attenuation (using the CT data), scatter, and radioactive decay.
-
Fuse the SPECT and CT images to correlate the radioactive signal with anatomical structures.
-
Draw 3D ROIs (or Volumes of Interest, VOIs) over the tumor and other key organs (liver, kidneys, muscle, thyroid).
-
Quantify the radioactivity concentration in each ROI. Data are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Self-Validation and Controls:
-
Blocking Study: To demonstrate specificity, a control group of animals can be co-injected with an excess of the unlabeled, "cold" antibody. A significant reduction in tumor uptake of the radiolabeled probe in this group confirms target-specific binding.
-
Ex Vivo Biodistribution: After the final imaging session, euthanize the animals and harvest organs of interest. Weigh the tissues and measure their radioactivity in a gamma counter. Calculate the %ID/g for each tissue. This provides a gold-standard quantitative validation of the imaging data.[8]
-
References
- Radioiodinated styrylbenzene derivatives as potential SPECT imaging agents for amyloid plaque detection in Alzheimer's disease. PubMed.
- Chemistry, Physicochemical Properties and Pharmacokinetics of Iodinated Contrast Agents.
- Chemistry, Physicochemical Properties and Pharmacokinetics of Iodinated Contrast Agents.
- Iodinated tracers for imaging amyloid plaques in the brain. PubMed.
- In vivo small animal micro-CT using nanoparticle contrast agents. PMC, NIH.
- A Dual Reporter Iodinated Labeling Reagent for Cancer Positron Emission Tomography Imaging and Fluorescence-Guided Surgery.
- The use of iodine based contrast agents to enhance micro-CT images of mice cochleae.
- Development of Antibody Immuno-PET/SPECT Radiopharmaceuticals for Imaging of Oncological Disorders—An Upd
- Iodine-based contrast staining improves micro-computed tomography of atherosclerotic coronary arteries. PubMed.
- An overview of the clinical pharmacokinetics of x-ray contrast media. PubMed.
- Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging. PMC, NIH.
- Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist. PubMed Central.
- Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. PMC, PubMed Central.
- [The use of iodinated contrast agents in neuroradiology]. PubMed.
- New SPECT and PET Radiopharmaceuticals for Imaging Cardiovascular Disease. NIH.
- PHARMACOLOGY OF CONTRAST AGENTS. University of Wisconsin.
- Micro-CT images presenting the contrast enhancement induces by iodinated liposomal formulations.
- Iodinated contrast media. Radiology Reference Article, Radiopaedia.org.
- In vivo cancer targeting and fluorescence-CT dual-modal imaging with nano-probe based on silver sulfide quantum dots and iodinate oil.
- New Strategies for Fluorescent Probe Design in Medical Diagnostic Imaging.
- Dual Probes for Positron Emission Tomography (PET) and Fluorescence Imaging (FI) of Cancer. PMC, NIH.
- Biodistribution of (125)I-labeled anti-endoglin antibody using SPECT/CT imaging: Impact of in vivo deiodination on tumor accumulation in mice.
- Iodine-containing contrast medium. InsideRadiology.
- Iodin
- MRI Appearance of Intracerebral Iodinated Contrast Agents: Is It Possible to Distinguish Extravasated Contrast Agent
- Effects of iodinated contrast on various magnetic resonance imaging sequences and field strength: Implications for characterization of hemorrhagic transformation in acute stroke therapy. PubMed Central.
- Synthesis of nanoparticle CT contrast agents: in vitro and in vivo studies. PMC, NIH.
- Iodine-125 radiolabeling of silver nanoparticles for in vivo SPECT imaging. PubMed, NIH.
- Exogenous Molecular Probes for Targeted Imaging in Cancer: Focus on Multi-modal Imaging. PMC, PubMed Central.
- Neuroimaging (dual-energy CT). Radiology Reference Article, Radiopaedia.org.
- New frontiers in the design and synthesis of imaging probes for PET oncology: current challenges and future directions. PubMed.
- Novel Imaging Probes:
- In vivo molecular imaging in preclinical research. PMC, NIH.
- Preclinical imaging. Wikipedia.
- Detailed Considerations for Outfitting Preclinical In Vivo Imaging Labor
- Comparing In Vivo Optical Imaging to Other Modalities (CT/PET/SPECT/MRI/US). PerkinElmer.
- Target-cancer cell specific activatable fluorescence imaging Probes: Rational Design and in vivo Applic
Sources
- 1. In vivo small animal micro-CT using nanoparticle contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. radiopaedia.org [radiopaedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodinated contrast - Wikipedia [en.wikipedia.org]
- 6. Preclinical imaging - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iodine-125 radiolabeling of silver nanoparticles for in vivo SPECT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exogenous Molecular Probes for Targeted Imaging in Cancer: Focus on Multi-modal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Imaging Probes: From Design to Applications [mdpi.com]
- 11. Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New frontiers in the design and synthesis of imaging probes for PET oncology: current challenges and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. research.bau.edu.tr [research.bau.edu.tr]
- 15. An overview of the clinical pharmacokinetics of x-ray contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Dual Probes for Positron Emission Tomography (PET) and Fluorescence Imaging (FI) of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Radioiodinated styrylbenzene derivatives as potential SPECT imaging agents for amyloid plaque detection in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Iodinated tracers for imaging amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. New SPECT and PET Radiopharmaceuticals for Imaging Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
Troubleshooting & Optimization
Solubility issues of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone in aqueous buffers
Welcome to the technical support guide for 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and application of this compound, with a specific focus on its solubility in aqueous buffers. Here, we provide in-depth, evidence-based troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a halogenated aromatic ketone. Its structure, featuring a trifluoromethyl group and an iodophenyl ring, confers significant hydrophobicity, making its dissolution in aqueous media a primary experimental hurdle. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the adjacent carbonyl group.[1][2] The iodinated phenyl ring further contributes to the molecule's low aqueous solubility.
II. Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
This is the most common issue encountered. The molecular structure of this compound, characterized by a trifluoromethyl group and an iodinated phenyl ring, results in high lipophilicity and consequently, very low intrinsic solubility in water.[3] Simply adding the solid compound directly to an aqueous buffer is unlikely to result in a clear solution.
Q2: Can I heat the buffer to increase solubility?
While gentle heating can sometimes aid dissolution for some compounds, it is generally not recommended as a primary strategy for this compound. Excessive heat can lead to degradation of the compound, and any increase in solubility may be temporary, with the compound precipitating out as the solution cools to ambient temperature.
Q3: Will adjusting the pH of my buffer help?
The effect of pH on the solubility of a compound is most significant if the molecule has ionizable groups.[4][5] this compound is a neutral molecule and does not possess acidic or basic functional groups that would be protonated or deprotonated within a typical physiological pH range. Therefore, adjusting the pH of the buffer is unlikely to significantly improve its solubility.[6]
Q4: I've managed to dissolve the compound with a co-solvent, but it precipitates when I add it to my cell culture media. What's happening?
This is a classic issue of solvent-shifting. Your concentrated stock solution in a water-miscible organic solvent is stable. However, when you introduce a small volume of this stock into a large volume of aqueous media, the organic solvent is diluted, and the concentration of the compound may exceed its solubility limit in the final, predominantly aqueous environment, causing it to precipitate.
III. Troubleshooting Guide: Strategies for Solubilization
When facing solubility challenges with this compound, a systematic approach is crucial. The following guide provides a step-by-step workflow to achieve a stable solution for your experiments.
Step 1: Co-Solvent Selection
The use of a water-miscible organic co-solvent is the most effective and widely used strategy to dissolve poorly soluble compounds for in vitro assays.[7][8][9] The goal is to first dissolve the compound in a minimal amount of a suitable organic solvent to create a concentrated stock solution.
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): The most common choice due to its high solubilizing power and miscibility with water.
-
Ethanol: A less toxic alternative to DMSO, suitable for many applications.[9]
-
Propylene Glycol: Often used in pharmaceutical formulations.[8]
The following table provides a general guide to the expected solubility in these solvents. Please note that these are estimates and empirical testing is always recommended.
| Solvent | Estimated Solubility | Notes |
| Water | < 0.1 mg/mL | Practically insoluble. |
| DMSO | > 50 mg/mL | Recommended for initial stock preparation. |
| Ethanol | > 25 mg/mL | Good alternative to DMSO. |
| Propylene Glycol | > 20 mg/mL | Useful for specific formulation needs. |
Step 2: Preparing a Concentrated Stock Solution
Protocol:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Add the minimum volume of your chosen co-solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex or gently agitate the mixture until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid excessive heat.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
Step 3: Diluting the Stock Solution into Aqueous Buffer
This is a critical step where precipitation can occur. The key is to add the stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and uniform dispersion.
Protocol:
-
Dispense the required volume of your aqueous buffer into a sterile tube.
-
While vigorously vortexing or stirring the buffer, add the required volume of the concentrated stock solution dropwise.
-
Continue to vortex or stir for a few minutes after the addition is complete.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
The diagram below illustrates the decision-making process for preparing a working solution.
Caption: Workflow for dissolving this compound.
Advanced Troubleshooting
If precipitation persists even with the above methods, consider the following:
-
Reduce the Final Concentration: The most straightforward solution is often to work with a lower final concentration of the compound in your assay.
-
Increase the Co-solvent Concentration: If your experimental system can tolerate it, a slightly higher percentage of the organic co-solvent in the final solution can help maintain solubility. However, be mindful of the potential effects of the solvent on your cells or assay components. It is crucial to run a vehicle control with the same concentration of the co-solvent to account for any solvent-induced effects.
-
Use of Surfactants or Cyclodextrins: For more challenging cases, non-ionic surfactants like Tween® 80 or encapsulating agents like cyclodextrins can be explored to improve aqueous solubility. These methods require careful optimization and validation for your specific application.
The following diagram illustrates the relationship between the compound's properties and the solubilization strategy.
Caption: Factors influencing the solubility of the compound and the strategic solution.
IV. References
-
Wikipedia. Cosolvent. [Link]
-
Co-solvent: Significance and symbolism. (2025). [Link]
-
The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). [Link]
-
Understanding the Role and Importance of Cosolvents in Drug Development and Experimentation. Shandong IRO Chelating Chemical Co., Ltd. [Link]
-
Method for the halogenation of aromatic compounds. Google Patents.
-
Effect of pH on retention of aroma compounds by beta-lactoglobulin. PubMed. [Link]
-
Solubility of different ketones in the buffer medium and... ResearchGate. [Link]
-
The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
Dehalogenation of halogenated aromatic compounds. Google Patents.
-
Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC. [Link]
-
Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. PMC. [Link]
-
Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide. ISCA. [Link]
-
Trifluoroacetone. Wikipedia. [Link]
-
1,1,1-Trifluoroacetone. INTERSURFCHEM SOLUTIONS. [Link]
-
Haloalkanes and Haloarenes. Samagra. [Link]
-
Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications (RSC Publishing). [Link]
-
1,1,1-Trifluoro-3-(2-thienyl)acetone. PubChem. [Link]
-
Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. ACS Publications. [Link]
-
1,1,1-Trifluoroacetylacetone. Wikipedia. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
-
2-Propanone, 1,1,1-trifluoro-. NIST WebBook. [Link]
-
Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. ResearchGate. [Link]
-
Methyl trifluoromethyl ketone. PubChem. [Link]
-
1,1,1-Trifluoro-3-iodopropane. LabSolutions. [Link]
-
1,1,1-Trifluoro-3-iodopropane. PubChem. [Link]
Sources
- 1. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Effect of pH on retention of aroma compounds by beta-lactoglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Technical Support Center: Stability of Trifluoromethyl Ketones in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethyl ketones (TFMKs). This guide provides in-depth technical information, troubleshooting advice, and practical protocols to address the unique challenges associated with the stability of TFMKs in cell culture media. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve potential issues in your experiments, ensuring the integrity and reproducibility of your data.
Introduction: The Double-Edged Sword of Reactivity
Trifluoromethyl ketones are a powerful class of enzyme inhibitors, primarily targeting serine and cysteine proteases.[1][2] Their potency stems from the strong electron-withdrawing nature of the trifluoromethyl group, which renders the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1] This inherent reactivity, however, is also the source of their potential instability in the complex environment of cell culture media. Understanding the chemical behavior of TFMKs is paramount for the successful design and interpretation of cell-based assays.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of trifluoromethyl ketones in cell culture experiments.
Q1: Why is my trifluoromethyl ketone inhibitor less potent in my cell-based assay compared to my biochemical assay?
A1: This is a frequent observation and can be attributed to several factors related to the stability and bioavailability of the TFMK in the cell culture environment:
-
Hydration: In aqueous solutions like cell culture media, TFMKs exist in a reversible equilibrium with their hydrated gem-diol form.[1][3] While this hydration is crucial for mimicking the tetrahedral transition state of an enzyme's substrate, the equilibrium may shift depending on the local microenvironment, potentially altering the concentration of the active ketone form.[1][3]
-
Metabolic Degradation: A primary route of inactivation for TFMKs is metabolic reduction of the ketone to a trifluoromethyl alcohol by cellular enzymes, such as carbonyl reductases.[4][5] This resulting alcohol is typically inactive as an inhibitor.[4] This metabolic instability is a known challenge in the development of TFMK-based drugs.[4][5]
-
Reaction with Media Components: The high electrophilicity of the TFMK carbonyl carbon makes it susceptible to nucleophilic attack from components within the cell culture medium itself. Primary amines, such as those in amino acids (e.g., lysine) or buffer components (e.g., Tris), can potentially form unstable adducts.
-
Nonspecific Binding: TFMKs can nonspecifically bind to proteins present in the serum (e.g., albumin) of the cell culture medium, reducing the free concentration of the inhibitor available to interact with its target.[6][7][8] They may also adsorb to the plastic surfaces of the cell culture plates.[9][10]
Q2: What is the significance of the hydrate form of a trifluoromethyl ketone?
A2: The hydration of the electrophilic ketone to a gem-diol is a key feature of TFMK chemistry.[1][3] The stability of this hydrate is significantly greater than that of non-fluorinated ketones.[3] This is critical for their mechanism of action as enzyme inhibitors, as the hydrated form acts as a transition-state analog, mimicking the tetrahedral intermediate formed during substrate hydrolysis.[1] The extent of hydration can influence the inhibitor's potency and pharmacokinetic properties.[11]
Q3: How can I determine if my trifluoromethyl ketone is stable in my specific cell culture medium?
A3: The most direct and reliable method is to perform an empirical stability study using analytical techniques.[6][12] The gold standard for this is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][9][12] This involves incubating the TFMK in your complete cell culture medium (including serum) at 37°C and analyzing samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) to quantify the disappearance of the parent compound.[9][10]
Q4: Can the choice of cell culture medium impact the stability of my TFMK?
A4: Yes, the composition of the basal medium can influence stability.[6] Different media formulations (e.g., DMEM, RPMI-1640) contain varying concentrations of amino acids, vitamins, and other small molecules that could potentially react with a highly electrophilic TFMK. While significant degradation from basal media components is less common than metabolic degradation or serum protein interactions, it is a possibility for particularly reactive compounds.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered when working with trifluoromethyl ketones in cell culture.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible results | Compound instability in media. | Perform a time-course stability study using HPLC or LC-MS to determine the half-life of your TFMK in your complete cell culture medium.[6][12] |
| Adsorption to plasticware. | 1. Use low-adsorption plates. 2. Pre-incubate plates with a blocking agent like bovine serum albumin (BSA). 3. Quantify the compound concentration in the media over time in the absence of cells to assess loss due to adsorption.[9][10] | |
| High background signal or cytotoxicity | Reactive degradation products. | Analyze the media for the appearance of new peaks by HPLC or LC-MS that could correspond to degradation products. |
| Off-target reactivity. | The inherent electrophilicity of TFMKs can lead to off-target covalent modification of cellular proteins. Consider using a structurally related, less reactive control compound if available. | |
| Loss of activity over time | Metabolic inactivation. | 1. Perform the stability assay in the presence and absence of cells to distinguish between chemical and metabolic degradation. 2. If metabolic degradation is confirmed, consider shorter incubation times for your cellular assays. |
| Hydrolysis or reaction with media components. | Assess stability in basal media without serum or cells to isolate the effects of the chemical environment. |
Experimental Protocols
Protocol 1: Assessing the Stability of a Trifluoromethyl Ketone in Cell Culture Medium
This protocol provides a framework for quantitatively assessing the stability of a TFMK in your specific experimental conditions.
Materials:
-
Trifluoromethyl ketone compound of interest
-
Complete cell culture medium (with serum, if used in the assay)
-
Basal cell culture medium (without serum)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
-
Autosampler vials
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of your TFMK in an appropriate solvent (e.g., DMSO).
-
Prepare Working Solutions:
-
Spike the TFMK stock solution into pre-warmed (37°C) complete cell culture medium to achieve the final desired concentration for your experiment.
-
Prepare a parallel sample in basal medium (no serum) and another in PBS to serve as controls.
-
-
Time-Course Incubation:
-
Immediately after adding the compound, take a sample for the T=0 time point.
-
Incubate the remaining solutions at 37°C in a 5% CO₂ incubator.
-
Collect aliquots at subsequent time points (e.g., 1, 2, 4, 8, 24, and 48 hours).
-
-
Sample Preparation:
-
For each time point, precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing an internal standard (if available).
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean autosampler vial for analysis.
-
-
HPLC/LC-MS Analysis:
-
Develop an analytical method to separate and quantify the parent TFMK.
-
Inject the samples and quantify the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at T=0.
-
Plot the percentage of the remaining parent compound versus time.
-
Calculate the half-life (t₁/₂) of the compound in each condition.
-
| Condition | Expected Outcome | Interpretation |
| PBS | High stability | Indicates the compound is stable to hydrolysis at physiological pH. |
| Basal Medium | Moderate stability | Any degradation is likely due to reaction with media components. |
| Complete Medium | Lower stability | Degradation is likely due to a combination of hydrolysis, reaction with media components, and enzymatic degradation by serum proteins. |
Visualizing Key Concepts
To further clarify the chemical behavior of trifluoromethyl ketones, the following diagrams illustrate their mechanism of action and the critical hydration equilibrium.
Caption: Mechanism of serine protease inhibition by a trifluoromethyl ketone.
Caption: Hydration equilibrium of a trifluoromethyl ketone in aqueous solution.
Concluding Remarks
The successful application of trifluoromethyl ketones in cell-based assays requires a thorough understanding of their chemical properties. By anticipating potential stability issues and employing rigorous analytical methods to assess their behavior in your specific experimental system, you can ensure the generation of reliable and reproducible data. This guide serves as a starting point for navigating the complexities of working with these potent and valuable research tools.
References
-
Chang, C. H., et al. (2007). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 17(12), 3379-3382. [Link]
-
Wheelock, C. E., et al. (2005). Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis. Journal of Medicinal Chemistry, 48(16), 5214-5221. [Link]
-
Liu, Y., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. [Link]
-
Tantak, M. P., et al. (2022). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. European Journal of Medicinal Chemistry, 245, 114807. [Link]
-
Xing, Y., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11192-11202. [Link]
-
ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]
-
Rzepa, H. S. (2012). Spotting the unexpected. The trifluoromeric effect in the hydration of the carbonyl group. Henry Rzepa's Blog. [Link]
-
Peron, V., et al. (2021). Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor. The Journal of Organic Chemistry, 86(11), 7566-7574. [Link]
-
MDPI. (2021). Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture. International Journal of Molecular Sciences, 22(16), 8996. [Link]
-
PubMed. (2023). Binding of serum albumin to perfluorooctanoic acid reduced cytotoxicity. Ecotoxicology and Environmental Safety, 253, 114668. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rzepa.net [rzepa.net]
- 4. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Binding of serum albumin to perfluorooctanoic acid reduced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Optimizing reaction conditions for covalent modification with 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone
Welcome to the technical support center for 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone. As Senior Application Scientists, we have developed this guide to provide you with in-depth technical insights and practical troubleshooting advice for your covalent labeling experiments. This resource is designed to help you navigate challenges and optimize your reaction conditions for successful and reproducible results.
Introduction: The Power of Trifluoromethyl Ketones in Covalent Labeling
This compound is a specialized reagent designed for the covalent modification of proteins. Its utility stems from the unique electrophilic nature of the trifluoromethyl ketone (TFMK) functional group. The potent electron-withdrawing effect of the three fluorine atoms renders the carbonyl carbon highly susceptible to nucleophilic attack by specific amino acid side chains.[1][2] This reactivity allows for the formation of stable, covalent adducts, making TFMKs valuable tools for enzyme inhibition, protein structure elucidation, and the development of covalent therapeutics.[1][3]
The 4-iodophenyl group serves as a versatile secondary functional handle. The iodine atom can be used for subsequent bioorthogonal reactions, such as Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the attachment of additional probes, linkers, or molecular scaffolds.[4]
Reaction Mechanism: Hemiketal Formation
The primary mechanism of modification involves the attack of a nucleophilic amino acid residue (such as Serine, Cysteine, or Lysine) on the electrophilic carbonyl carbon of the TFMK. This results in the formation of a stable tetrahedral intermediate, known as a hemiketal (with Ser/Thr), thiohemiketal (with Cys), or carbinolamine (with Lys).
Caption: Covalent modification via hemiketal formation.
Frequently Asked Questions (FAQs)
Q1: What amino acid residues does this compound target?
This reagent primarily targets solvent-accessible nucleophilic residues.[5][6] The reactivity hierarchy is generally Cysteine > Lysine > Serine/Threonine, but this can be highly dependent on the local microenvironment (i.e., the pKa of the specific residue within the protein structure). Residues located in constrained or highly basic/acidic pockets can exhibit unusual reactivity.
Q2: How should I prepare and store the reagent?
-
Solubility: this compound is hydrophobic. Prepare a concentrated stock solution (e.g., 10-100 mM) in a water-miscible organic solvent like DMSO or DMF.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Stability: The TFMK moiety is susceptible to hydrolysis, especially at high pH. Always prepare fresh dilutions of the reagent in your reaction buffer immediately before use.
Q3: What are the optimal reaction conditions (pH, buffer, temperature)?
Optimizing reaction conditions is crucial for efficient and specific labeling.[7]
-
pH: A pH range of 7.0 to 8.5 is a good starting point. This range provides a balance between promoting the nucleophilicity of Cysteine (pKa ~8.5) and Lysine (pKa ~10.5) side chains and minimizing reagent hydrolysis.
-
Buffer: Avoid buffers containing primary or secondary amines (e.g., Tris) or other nucleophiles (e.g., glycine), as they will compete with the protein for reaction with the reagent.[8] Recommended buffers include HEPES, phosphate (PBS), or bicarbonate buffers.
-
Temperature: Start with reactions at room temperature (20-25°C) or 4°C. Lower temperatures can increase specificity by slowing the reaction rate and disfavoring the modification of less reactive sites.
-
Molar Excess: The optimal molar ratio of reagent to protein must be determined empirically.[8] Start with a 10- to 50-fold molar excess and titrate up or down based on labeling efficiency and protein stability.
Q4: My protein precipitates during or after the labeling reaction. What can I do?
Protein precipitation is a common issue that often arises from over-modification.[9] Covalent labeling alters the surface charge and hydrophobicity of a protein, which can affect its isoelectric point (pI) and overall solubility.[8]
-
Reduce Molar Excess: This is the most effective solution. Lower the reagent-to-protein ratio to achieve a lower degree of labeling (DOL).
-
Optimize Solvent: If using a high percentage of organic co-solvent (from the reagent stock), try reducing it. Alternatively, including solubility-enhancing agents like glycerol (5-10%) or non-ionic detergents in the reaction buffer may help.
-
Check Buffer Conditions: Ensure the reaction buffer pH is not too close to the protein's pI.
Q5: How can I confirm that my protein is labeled and identify the modification site?
The most definitive method is mass spectrometry (MS).
-
Intact Protein Analysis: Use ESI-MS to measure the mass of the intact protein before and after labeling.[5] The mass shift will confirm the covalent addition and allow you to calculate the average number of labels per protein molecule.
-
Peptide Mapping: To identify the specific residue(s) modified, perform a "bottom-up" proteomics workflow.[6] This involves digesting the labeled protein with a protease (e.g., trypsin), followed by LC-MS/MS analysis to identify and sequence the modified peptides.[10]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No or Low Labeling Efficiency | 1. Inactive Reagent: Stock solution degraded due to improper storage or hydrolysis. 2. Interfering Buffer Components: Presence of nucleophiles (e.g., Tris, glycine, azide).[8] 3. Inaccessible Target Residue: The target nucleophile is buried within the protein's core.[5] 4. Suboptimal pH: The pH is too low to deprotonate the target nucleophile effectively. 5. Insufficient Molar Excess: The concentration of the reagent is too low.[8] | 1. Prepare a fresh stock solution of the reagent. 2. Perform a buffer exchange into a non-nucleophilic buffer (HEPES, PBS). 3. Try labeling under partially denaturing conditions (e.g., with low concentrations of urea) to expose buried residues. 4. Perform a pH screen from 6.5 to 9.0 to find the optimal condition. 5. Increase the molar excess of the reagent in a step-wise manner (e.g., 20x, 50x, 100x). |
| Protein Precipitation / Aggregation | 1. Over-labeling: High degree of labeling alters protein properties, leading to insolubility.[9] 2. Co-solvent Shock: Adding a large volume of organic solvent (e.g., DMSO) from the reagent stock. 3. Buffer pH near pI: The reaction buffer pH is too close to the protein's isoelectric point. | 1. Decrease the molar excess of the reagent and/or shorten the reaction time. 2. Add the reagent stock solution slowly while vortexing. Ensure the final concentration of organic solvent is low (<5%). 3. Change the buffer to one with a pH at least 1-2 units away from the protein's pI. |
| Loss of Protein Activity | 1. Active Site Modification: The label has attached to a critical residue within the enzyme's active site or a binding interface.[9] | 1. Perform the labeling reaction in the presence of a known substrate or competitive inhibitor to protect the active site. 2. Reduce the molar excess of the reagent to favor modification of only the most reactive/accessible sites, which may not be in the active site. |
| Non-Specific Labeling | 1. High Reagent Concentration: Excessively high molar ratios can drive reactions with less reactive residues. 2. Prolonged Reaction Time: Leaving the reaction to proceed for too long can lead to off-target modifications. | 1. Titrate down the molar excess of the reagent. 2. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr) and analyze the products by MS to find the optimal time. |
Experimental Protocols & Workflows
Protocol 1: General Covalent Modification of a Target Protein
-
Protein Preparation:
-
Prepare the target protein in a suitable non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Ensure the protein concentration is accurately determined (e.g., by BCA or A280 assay). A typical concentration range is 1-10 mg/mL.
-
-
Reagent Preparation:
-
Prepare a 50 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, dilute the stock solution in the reaction buffer to an intermediate concentration.
-
-
Labeling Reaction:
-
Add the desired molar excess (e.g., 20-fold) of the diluted reagent to the protein solution. Add the reagent dropwise while gently vortexing to prevent localized high concentrations that could cause precipitation.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Reaction Quenching (Optional):
-
To stop the reaction, add a small molecule nucleophile like DTT or β-mercaptoethanol to a final concentration of 10-20 mM to scavenge any unreacted reagent.
-
-
Removal of Excess Reagent:
-
Remove unreacted reagent and byproducts by size-exclusion chromatography (desalting column), dialysis, or tangential flow filtration (TFF).
-
Caption: General experimental workflow for protein labeling.
Troubleshooting Decision Tree for Low Labeling
Sources
- 1. Bioactivities and Synthesis of Trifluoromethyl Alkyl Ketones [manu56.magtech.com.cn]
- 2. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
Off-target effects of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone in proteomic studies
Welcome to the technical support center for 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound in proteomic studies. Here, we address common questions and provide in-depth troubleshooting guides to help you navigate potential off-target effects and ensure the scientific rigor of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions about this compound and its use in proteomics.
Q1: What is this compound and what is its primary application in proteomics?
This compound is a chemical compound featuring a trifluoromethyl ketone functional group. In chemical proteomics, this moiety acts as a reactive group, or "warhead," capable of forming stable, covalent adducts with nucleophilic amino acid residues (such as serine, cysteine, or lysine) in protein active sites.[1][2] This makes it a useful tool for Activity-Based Protein Profiling (ABPP), a technique used to identify and profile the functional state of enzymes in complex biological systems.[3][4] The iodophenyl group can serve as a handle for further chemical modification, for instance, by attaching a reporter tag for visualization or enrichment.
Q2: What is the likely mechanism of action for this compound's interaction with proteins?
The trifluoromethyl ketone is an electrophilic group that is susceptible to nucleophilic attack from residues within an enzyme's active site. This typically results in the formation of a stable hemiketal or thiohemiketal adduct, effectively creating a covalent and often irreversible bond with the target protein.[5] This covalent nature is advantageous for unambiguously identifying protein targets through techniques like mass spectrometry.[6]
Q3: What are "off-target effects," and why are they a concern with this compound?
Q4: I'm observing a phenotype (e.g., cell death) at high concentrations of the compound. Is this related to my target?
Not necessarily. Phenotypes observed at high concentrations are often the result of off-target effects.[11] It is crucial to establish a concentration-dependent effect on your target and correlate it with the observed phenotype. A high-quality chemical probe should exhibit its on-target effect at a concentration significantly lower than that which induces broad cytotoxicity or other non-specific effects.[12] We recommend performing dose-response experiments to determine the optimal concentration range for your specific target and assay.[13]
Q5: How can I be sure that the effects I'm seeing are from the compound and not an artifact?
The gold standard for validating a chemical probe's effects involves a multi-pronged approach.[14] This includes:
-
Using a negative control: An ideal negative control is a structurally similar analog of your probe that lacks the reactive trifluoromethyl ketone group and is therefore unable to form a covalent bond with the target.[11]
-
Genetic validation: Using techniques like CRISPR to knock out or mutate the target protein can confirm that the probe's effect is dependent on the presence and activity of that specific target.[12][15]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step protocols to help you identify, validate, and mitigate off-target effects of this compound in your proteomic experiments.
Guide 1: Distinguishing On-Target vs. Off-Target Engagement
Problem: You have used this compound in a cellular assay and observed a biological response. You need to confirm that this response is due to the engagement of your intended protein target and not an off-target.
Solution: Competitive Activity-Based Protein Profiling (ABPP)
This workflow allows for the proteome-wide identification of proteins that interact with your compound of interest.[6][16] By competing the binding of a broad-spectrum probe with your unlabeled compound, you can identify dose-dependent targets.
Experimental Protocol: Competitive ABPP
-
Prepare Proteomes: Harvest cells or tissues of interest and prepare lysates under native conditions to preserve protein activity.
-
Pre-incubation with Test Compound: Aliquot the proteome and pre-incubate with increasing concentrations of this compound (e.g., from 10 nM to 10 µM) for a defined period (e.g., 30 minutes) at the appropriate temperature. Include a vehicle-only control (e.g., DMSO).
-
Labeling with a Broad-Spectrum Probe: Add a broad-spectrum, tagged activity-based probe that targets the same class of enzymes as your compound (e.g., a fluorophosphonate probe for serine hydrolases). Incubate for a set time.
-
Click Chemistry (if applicable): If using a probe with a "clickable" tag (e.g., an alkyne), perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag, such as biotin or a fluorophore.[17]
-
Analysis:
-
Gel-Based: Quench the reaction with SDS-PAGE loading buffer, separate proteins by gel electrophoresis, and visualize labeled proteins using an in-gel fluorescence scanner. On-target and off-target proteins will appear as bands that decrease in intensity with increasing concentrations of your test compound.
-
Mass Spectrometry-Based: If using a biotinylated probe, enrich the labeled proteins using streptavidin beads. Digest the enriched proteins (e.g., with trypsin) and analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were competed off by your compound.[1]
-
Interpretation of Results:
| Observation | Interpretation | Next Steps |
| A single protein's labeling is competed off at a low concentration of your compound. | This is likely your primary on-target protein. | Proceed with further validation experiments (see Guide 2). |
| Multiple proteins are competed off, some at low and some at high concentrations. | You have identified both potential on-targets and off-targets. | Characterize the dose-response for each to determine selectivity. |
| No competition is observed. | Your compound may not be engaging proteins under these conditions, or it may target a class of proteins not labeled by the broad-spectrum probe. | Re-evaluate your experimental conditions or choice of broad-spectrum probe. |
Guide 2: Validating Putative Off-Targets
Problem: Your competitive ABPP experiment has identified several potential off-targets. You need to validate these interactions and determine their biological relevance.
Solution: A Multi-Step Validation Workflow
No single experiment is sufficient to validate a tool compound.[14] A combination of biochemical, cellular, and genetic approaches provides the most robust evidence.
Workflow Diagram: Off-Target Validation
Caption: Workflow for validating potential off-targets.
Step-by-Step Validation Protocols:
-
Biochemical Validation with Recombinant Protein:
-
Objective: To confirm a direct interaction between this compound and the putative off-target protein in a simplified, controlled system.
-
Protocol:
-
Obtain or express purified recombinant off-target protein.
-
Incubate the protein with your compound.
-
Measure the protein's activity using a relevant functional assay. A decrease in activity suggests inhibition.
-
Alternatively, use intact protein mass spectrometry to observe the mass shift corresponding to the covalent adduction of your compound to the protein.
-
-
-
Cellular Thermal Shift Assay (CETSA):
-
Objective: To confirm that your compound engages the putative off-target in a cellular context.[10]
-
Protocol:
-
Treat intact cells with your compound or a vehicle control.
-
Heat the cells across a range of temperatures.
-
Lyse the cells and separate soluble from aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot for the putative off-target protein.
-
Binding of your compound should stabilize the protein, resulting in a higher melting temperature compared to the vehicle control.
-
-
-
Genetic Validation using CRISPR:
-
Objective: To unequivocally link the engagement of a specific off-target to a cellular phenotype.[12]
-
Protocol:
-
Use CRISPR-Cas9 to generate a cell line where the gene for the putative off-target is knocked out.
-
Treat both the wild-type and knockout cell lines with your compound.
-
If the phenotype observed in wild-type cells is absent in the knockout cells, it strongly suggests that the phenotype is mediated by that off-target protein.
-
-
Part 3: General Proteomics Troubleshooting
Even with a well-characterized probe, proteomics experiments can be challenging. Here are some common issues and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background/non-specific binding in pulldown experiments | - Insufficient washing steps- Probe concentration too high- Hydrophobic interactions with beads | - Increase the number and stringency of wash steps (e.g., use buffers with low concentrations of detergents).[18]- Perform a dose-response experiment to find the lowest effective probe concentration.- Include a pre-clearing step with beads alone to remove proteins that non-specifically bind to the resin. |
| Low yield of identified proteins | - Inefficient protein digestion- Sample loss during preparation- Low abundance of target proteins | - Optimize trypsin digestion time and enzyme-to-protein ratio. Consider using a combination of proteases.[19]- Use low-protein-binding tubes and pipette tips.[20]- Consider an enrichment strategy for your protein of interest or a sub-cellular fractionation step before analysis.[19] |
| Poor reproducibility between replicates | - Inconsistent sample handling- Instrument variability- Biological variability | - Standardize all sample preparation steps meticulously.[21]- Run quality control samples (e.g., a pooled reference) regularly to monitor instrument performance.[22]- Increase the number of biological replicates to ensure statistical power. |
| Keratin contamination in mass spectrometry data | - Contamination from skin, hair, and dust during sample preparation | - Wear appropriate personal protective equipment (lab coat, gloves, hairnet).- Work in a clean environment, such as a laminar flow hood.[20]- Use freshly prepared, high-purity solvents and reagents. |
References
- Creative Proteomics. (n.d.). Activity-Based Protein Profiling (ABPP) Service for Small-Molecule Target Discovery.
- Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry.
- ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group.
- Frontiers. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Molecular Biosciences.
- Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Current Opinion in Chemical Biology.
- Proteintech Group. (n.d.). Tips and tricks for successful Mass spec experiments.
- Cayman Chemical. (n.d.). Choosing & Using Chemical Probes.
- ResearchGate. (2025). Proteomics Evaluation of Chemically Cleavable Activity-based Probes.
- Hines, J., Lazo, J. S., & Frye, S. V. (2017).
- ResearchGate. (2025). Covalent inhibitors in drug discovery: From accidental discoveries to avoided liabilities and designed therapies.
- Frye, S. V. (2010). The art of the chemical probe.
- NIH. (n.d.).
- Royal Society of Chemistry. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science.
- Wikipedia. (n.d.). Activity-based proteomics.
- YouTube. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors.
- Alto Predict. (2016). Best Practices for Chemical Probes.
- Royal Society of Chemistry. (2025). Chemical proteomics for a comprehensive understanding of functional activity and the interactome.
- NIH. (n.d.). The era of high-quality chemical probes.
- Mtoz Biolabs. (n.d.). Activity Based Protein Profiling ABPP.
- Royal Society of Chemistry. (2016).
- NIH. (n.d.). Achieving the promise and avoiding the peril of chemical probes using genetics.
- LCGC. (2022).
- ResearchGate. (2014).
- Bosterbio. (2025).
- NIH. (n.d.).
- PubMed Central. (n.d.).
- Chem-Impex. (n.d.). 1,1,1-Trifluoro-3-iodopropane.
- Sigma-Aldrich. (n.d.). This compound.
- PubChem. (n.d.). 1,1,1-Trifluoro-3-iodopropane.
- PubChem. (n.d.). 1,1,1-Trifluoro-3-phenyl-2-propanone.
- Sigma-Aldrich. (n.d.). 1,1,1-Trifluoro-3-phenyl-2-propanone 96 350-92-5.
- ACS Publications. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor.
- Thermo Fisher Scientific. (n.d.). 1,1,1-Trifluoro-3-phenylacetone, 97% 5 g.
- PubMed. (2025). Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity.
- PubChem. (n.d.). CID 177815407.
- Purdue University. (n.d.). Fluoroorganic Chemistry.
- Sigma-Aldrich. (n.d.). 1-(4-FLUOROPHENYL)-3-(4-IODOANILINO)-1-PROPANONE AldrichCPR.
- PubChem. (n.d.). 1,1,1-Trifluoro-3-(4-propoxyphenoxy)propan-2-ol.
- Sigma-Aldrich. (n.d.). 1,1,1-Trifluoro-3-iodopropane 97 460-37-7.
- Chem-Impex. (n.d.). 1,1,1-Trifluoro-3-iodopropane.
- PubChem. (n.d.). 1,1,1-Trifluoro-2,4-pentanedione.
- PubChem. (n.d.). 1,1,1-Trifluoro-2-propanol.
- PubMed Central. (2023).
- PubMed Central. (n.d.).
Sources
- 1. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 2. Ramachandran Research Group [chem.purdue.edu]
- 3. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]
- 4. Activity Based Protein Profiling ABPP | MtoZ Biolabs [mtoz-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cicbdd.web.unc.edu [cicbdd.web.unc.edu]
- 10. annualreviews.org [annualreviews.org]
- 11. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 12. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
- 14. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 17. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Overcoming Common Challenges in Proteomics Experiments | Technology Networks [technologynetworks.com]
- 22. Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal in activity-based profiling with 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone
Welcome to the technical support center for activity-based protein profiling (ABPP) using the trifluoromethyl ketone probe, 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experiments for robust and reliable results. As Senior Application Scientists, we have compiled this resource based on established principles of chemical biology and our experience in the field.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound as an ABPP probe?
A1: This probe targets the active site of serine hydrolases. The electrophilic ketone of the probe is attacked by the catalytic serine residue in the enzyme's active site, forming a stable hemiketal adduct.[1] This covalent modification allows for the detection and quantification of active enzyme levels.
Q2: I am not seeing any signal in my gel-based ABPP experiment. What is the most common reason for this?
A2: The most frequent cause of a complete loss of signal is the degradation of the probe or a fundamental issue with the experimental workflow. Ensure your probe has been stored correctly, protected from light and moisture, and that all steps of the protocol, from lysate preparation to imaging, have been performed as recommended.
Q3: Can I use this probe for in-cell labeling?
A3: While trifluoromethyl ketone probes can be cell-permeable, the bulky iodophenyl group may reduce cell permeability.[2] It is recommended to first optimize labeling conditions with cell lysates (in vitro) before attempting in-cell experiments.
In-Depth Troubleshooting Guide: Low to No Signal
A low or absent signal is a common challenge in ABPP experiments. This guide provides a systematic approach to identifying and resolving the root cause of this issue, broken down by experimental stage.
Section 1: Probe Integrity and Handling
The stability of your probe is paramount for a successful experiment. The carbon-iodine bond in this compound can be susceptible to cleavage, and the trifluoromethyl ketone can hydrate.
Q4: My probe solution has a yellowish tint. Is it still usable?
A4: A yellow to brown discoloration can indicate the degradation of the iodinated compound and the formation of molecular iodine.[3] This suggests that the probe has likely degraded and should be discarded. To prevent this, always store the probe under recommended conditions, typically at -20°C or -80°C, protected from light, and under an inert atmosphere if possible.
Q5: How should I prepare and store my working solutions of the probe?
A5: Prepare fresh working solutions of the probe in anhydrous DMSO for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in small aliquots at -80°C to minimize degradation.
Experimental Workflow for a Typical Gel-Based ABPP Experiment
Caption: A typical workflow for a gel-based ABPP experiment.
Section 2: Lysate Preparation and Quality
The quality of your biological sample is critical, as the probe targets active enzymes.
Q6: I am working with a low-abundance enzyme. How can I improve my chances of detecting it?
A6: For low-abundance targets, you may need to enrich your sample or increase the amount of protein loaded on the gel.[4] Consider subcellular fractionation to enrich the compartment where your enzyme of interest is located.
Q7: Should I use protease inhibitors in my lysis buffer?
A7: The use of protease inhibitors should be approached with caution.[5] While they can prevent the degradation of your target proteins, some protease inhibitors, particularly those targeting serine proteases, can compete with your ABPP probe for the active site, leading to a decreased signal. If you must use protease inhibitors, consider using a cocktail that does not contain serine protease inhibitors.
| Parameter | Recommendation | Rationale |
| Lysis Buffer | Non-denaturing buffer (e.g., Tris or PBS) | To preserve the native, active conformation of enzymes.[6] |
| Protease Inhibitors | Avoid serine protease inhibitors | Can compete with the probe for the active site.[5] |
| Protein Concentration | 1-2 mg/mL | A sufficient concentration is needed for robust labeling. |
| Lysate Handling | Keep on ice at all times | To minimize enzymatic degradation and maintain protein activity. |
Table 1: Recommended Parameters for Lysate Preparation
Section 3: Labeling Conditions
Optimizing the labeling reaction is key to achieving a strong and specific signal.
Q8: What is the optimal concentration of the probe and incubation time?
A8: The optimal probe concentration and incubation time should be determined empirically for each experimental system. A good starting point is to test a range of probe concentrations (e.g., 0.5 µM to 10 µM) and incubation times (e.g., 15 to 60 minutes).[5] Insufficient probe concentration or incubation time will result in a weak signal, while excessive concentration or time can lead to increased off-target labeling.
Q9: At what temperature should I perform the labeling reaction?
A9: The labeling reaction is typically carried out at room temperature or 37°C.[5] Incubating at 37°C may enhance the labeling of some enzymes, but it can also increase the risk of protein degradation.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting low signal in ABPP experiments.
Section 4: Detection and Analysis
Issues with the downstream detection steps can also lead to a weak or absent signal.
Q10: I am using a fluorescently tagged version of the probe. What could be wrong with my gel imaging?
A10: Ensure that you are using the correct excitation and emission wavelengths for your fluorophore. Check the scanner's sensitivity settings; a low setting may not be sufficient to detect the signal from your labeled proteins. Also, verify that the gel was cast and run correctly, as issues with polymerization or running conditions can affect protein separation and detection.
Q11: My bands are very faint. How can I improve their intensity?
A11: Besides optimizing the labeling conditions, ensure that you are loading a sufficient amount of protein on the gel. For faint bands, you may need to load 20-50 µg of total protein per lane.[4] You can also consider using a more sensitive fluorescent dye if your probe is designed for two-step labeling with click chemistry.
References
-
Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes. (2014). Methods in Molecular Biology. [Link]
-
New catalytic roles for serine esterases: a 19F-NMR study of the interaction of 3,3,3-trifluoro-2,2-dihydroxy-1-phenyl-1-propanone with chicken liver carboxylesterase. (1995). Biochemistry. [Link]
-
Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. (2020). ACS Chemical Biology. [Link]
-
Activity-based protein profiling: The serine hydrolases. (1999). Proceedings of the National Academy of Sciences. [Link]
-
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Frontiers in Chemistry. [Link]
-
Activity-based proteomics. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity. (2025). Angewandte Chemie International Edition. [Link]
-
A Class of Valuable (Pro-)Activity-Based Protein Profiling Probes: Application to the Redox-Active Antiplasmodial Agent, Plasmodione. (2020). ACS Omega. [Link]
-
Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. (2025). Environmental Science & Technology. [Link]
-
Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. (2022). Environmental Science & Technology. [Link]
-
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. (2021). Scientific Reports. [Link]
-
Evaluation of chemical probes using ABPP approach. (2021). ResearchGate. [Link]
-
RNAscope Troubleshooting Guide and FAQ. (n.d.). Advanced Cell Diagnostics. [Link]
-
Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. (2022). ACS Medicinal Chemistry Letters. [Link]
-
Formation dynamics of inorganic iodine species during UV-based advanced oxidation of iopamidol and iohexol and their correlation with iodinated disinfection by-product yields. (2021). Environmental Science: Water Research & Technology. [Link]
-
Proteolysis-targeting chimeras with reduced off-targets. (2023). Nature Chemical Biology. [Link]
-
Formation of iodinated aromatic DBPs at different molar ratios of chlorine and nitrogen in iodide-containing water. (2022). Science of The Total Environment. [Link]
-
Comparison of in-gel protein separation techniques commonly used for fractionation in mass spectrometry-based proteomic profiling. (2012). Electrophoresis. [Link]
-
A Practical and Analytical Comparative Study of Gel-Based Top-Down and Gel-Free Bottom-Up Proteomics Including Unbiased Proteoform Detection. (2021). International Journal of Molecular Sciences. [Link]
Sources
- 1. New catalytic roles for serine esterases: a 19F-NMR study of the interaction of 3,3,3-trifluoro-2,2-dihydroxy-1-phenyl-1-propanone with chicken liver carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Formation of iodinated aromatic DBPs at different molar ratios of chlorine and nitrogen in iodide-containing water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
Cell permeability and toxicity of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone
Technical Support Center: 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone
Welcome to the technical support guide for this compound (CAS 898787-69-4). This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting guides, and frequently asked questions (FAQs) for navigating experiments with this compound.
While specific published data on this exact molecule is limited, its structure provides significant insight into its expected behavior. The molecule combines a reactive trifluoromethyl ketone (TFMK) warhead with a lipophilic 4-iodophenyl group. This analysis forms the basis of our expert guidance.
The TFMK moiety is a potent electrophile, known to react with nucleophilic residues like cysteine and serine, suggesting it may act as a covalent inhibitor of various enzymes.[1][2] The trifluoromethyl group enhances lipophilicity and metabolic stability, while the iodophenyl group further increases lipophilicity, potentially improving membrane permeability.[3]
This guide is structured to anticipate and address the practical challenges arising from these inferred chemical properties.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Compound Precipitation in Aqueous Buffers or Cell Culture Media
Question: I dissolved my this compound in DMSO to make a stock solution. When I add it to my aqueous assay buffer or cell culture media, a precipitate forms immediately or over time. Why is this happening and how can I fix it?
Root Cause Analysis: The 4-iodophenyl group makes this compound highly lipophilic and, consequently, poorly soluble in aqueous solutions.[4] When the DMSO stock is diluted into an aqueous environment, the compound's concentration may exceed its solubility limit, causing it to crash out of solution. This is a common issue with hydrophobic compounds.[5][6]
Solutions & Mitigation Strategies:
-
Optimize Stock Concentration: Prepare a lower concentration stock solution in DMSO (e.g., 1-5 mM instead of 10-20 mM). This reduces the local concentration when diluted, minimizing precipitation.[5]
-
Stepwise Dilution: Avoid adding the DMSO stock directly into the final large volume. Instead, perform a serial dilution in pre-warmed (37°C) media or buffer. This gradual change in solvent polarity can help keep the compound in solution.[6]
-
Increase Final DMSO Concentration: While high DMSO levels can be toxic to cells, increasing the final concentration from 0.1% to 0.5% (or even 1% for tolerant cell lines) can significantly improve solubility. Always include a matching vehicle control in your experiment.[5]
-
Utilize Serum: If your experiment allows, the presence of serum (e.g., 10% FBS) can aid in solubilizing lipophilic compounds through binding to proteins like albumin.[6]
-
Consider Solubilizing Agents: For cell-free assays, non-ionic detergents like Tween-20 or Triton X-100 can be added at low concentrations (e.g., 0.01%) to improve solubility. However, these are often not suitable for cell-based assays.
Issue 2: High Background Signal or Non-Specific Cytotoxicity
Question: I am observing significant cytotoxicity in my cell-based assays even at low concentrations of the compound, or I'm seeing high background noise in my biochemical assays. What could be the cause?
Root Cause Analysis: The trifluoromethyl ketone (TFMK) is an electrophilic "warhead" that can react non-specifically with various cellular nucleophiles, most notably the thiol groups in cysteine residues of proteins.[7][8] This covalent modification can lead to widespread protein inactivation, triggering cell stress and cytotoxicity that is not related to the specific target of interest.[9][10] This phenomenon, often termed "off-target reactivity," is a known challenge for covalent inhibitors.[11][12]
Solutions & Mitigation Strategies:
-
Reduce Incubation Time: For endpoint assays, shorten the incubation period. Covalent modification is time-dependent; reducing the exposure time may limit off-target effects while still allowing for on-target activity.
-
Include Nucleophilic Scavengers: In biochemical (cell-free) assays, the inclusion of a mild nucleophile like glutathione (GSH) or dithiothreitol (DTT) in the buffer can help sequester non-specifically reactive compounds. If your compound's activity diminishes significantly in the presence of these scavengers, it strongly suggests reactivity-based effects.
-
Perform Washout Experiments: To confirm covalent binding to your target, you can perform a washout experiment. After incubating cells or your protein of interest with the compound, wash it away thoroughly. If the biological effect persists, it indicates an irreversible or very slowly reversible interaction, characteristic of covalent inhibitors.[13]
-
Counterscreen for General Reactivity: Use a general thiol-reactivity assay to quantify the compound's intrinsic reactivity. This can help you distinguish between targeted activity and non-specific electrophilicity.[8]
-
Analyze Dose-Response Curves Carefully: Non-specific toxicity often presents with very steep dose-response curves. If you observe a sharp drop in cell viability over a narrow concentration range, it may indicate general cytotoxicity rather than a specific pharmacological effect.[14]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Troubleshooting workflow for high background cytotoxicity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of cell entry for this compound?
-
Given its high lipophilicity due to the trifluoromethyl and iodophenyl groups, the primary mechanism of cell entry is expected to be passive diffusion across the cell membrane.[3][15] Active transport is unlikely unless the compound happens to be a substrate for a specific transporter.
Q2: How should I assess the cell permeability of this compound?
-
The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent and cost-effective first step.[16] It specifically measures passive diffusion, which is the expected route for this compound.[15][17] If results from PAMPA are then compared to a cell-based model like a Caco-2 assay, you can diagnose contributions from active transport or efflux. A good correlation between PAMPA and Caco-2 would confirm passive diffusion as the dominant mechanism.[15]
Q3: What are the best positive and negative controls for cytotoxicity assays with this compound?
-
Vehicle Control (Negative): An equivalent concentration of DMSO (e.g., 0.5%) in cell culture media is essential.
-
General Cytotoxicity Control (Positive): Staurosporine (a potent inducer of apoptosis) or Triton X-100 (which causes necrosis by solubilizing cell membranes) are excellent positive controls.
-
Reactivity Control: Consider using a less reactive analog of your compound if available. Alternatively, N-ethylmaleimide (NEM) can be used as a positive control for cytotoxicity induced by a thiol-reactive electrophile.
Q4: My compound seems to lose potency over time in media. Why?
-
The electrophilic ketone can react with components in the cell culture media, such as amino acids (e.g., cysteine, histidine) or proteins in fetal bovine serum. This depletes the active concentration of your compound over time. Prepare fresh dilutions of the compound in media immediately before adding it to your cells.
Q5: Can the trifluoromethyl ketone moiety be metabolized by cells?
-
Yes, trifluoromethyl ketones are known to be susceptible to in vivo reduction by carbonyl reductases to the corresponding inactive alcohol.[18][19] This metabolic instability can be a significant issue, potentially reducing the effective concentration of the active ketone form over longer incubation periods. Consider this possibility when designing experiments longer than a few hours.
Part 3: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of this compound.
Objective: To determine the effective permeability coefficient (Pe) of the test compound.
Materials:
-
96-well PVDF filter plates (Donor plate)
-
96-well PTFE acceptor plates
-
Lecithin or other synthetic lipid (e.g., phosphatidylcholine)
-
Dodecane
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO
-
Test compound and control compounds (high and low permeability)
-
UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Lipid Solution: Create a 1% (w/v) solution of lecithin in dodecane. Sonicate to ensure complete dissolution.[16]
-
Coat Donor Plate: Carefully add 5 µL of the lipid/dodecane solution to each well of the donor filter plate, ensuring the membrane is fully coated. Allow the solvent to evaporate for approximately 20 minutes.[17]
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4) containing a final DMSO concentration matching your donor solution (e.g., 5%).[16]
-
Prepare Donor Solution: Dissolve the test compound in DMSO to create a stock solution. Dilute this stock in PBS to a final concentration of 100-500 µM.[16] The final DMSO concentration should typically be ≤5%.
-
Start Assay: Add 150-200 µL of the donor solution to each well of the coated donor plate.[20]
-
Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter membrane makes contact with the acceptor solution.
-
Incubate: Incubate the plate assembly at room temperature for 4 to 18 hours with gentle shaking.[17][20] Seal the assembly to prevent evaporation.
-
Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).[15] Calculate the permeability coefficient (Pe) using established formulas.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol 2: LDH Release Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a key indicator of cytotoxicity.
Objective: To quantify compound-induced cytotoxicity by measuring plasma membrane integrity.
Materials:
-
Cells of interest (e.g., HEK293, HepG2) plated in a 96-well plate
-
Test compound
-
Commercially available LDH assay kit (e.g., CytoTox 96®, Pierce LDH Cytotoxicity Assay Kit)
-
Lysis buffer (provided with kit or 1% Triton X-100)
-
Vehicle control (DMSO)
-
Absorbance plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture media. Remove the old media from the cells and add 100 µL of the compound dilutions.
-
Controls:
-
Vehicle Control: Treat cells with media containing the same final concentration of DMSO as the highest compound concentration.
-
Maximum LDH Release Control: Add 10 µL of lysis buffer to several wells 45 minutes before the end of the incubation period.
-
Media Background Control: Include wells with media but no cells.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 6, 16, or 24 hours) at 37°C in a CO2 incubator.[10]
-
Assay Execution:
-
Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
-
Incubation & Reading: Incubate the plate at room temperature for 30 minutes, protected from light. Stop the reaction using the stop solution provided in the kit.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Compound_Abs - Vehicle_Abs) / (Max_Release_Abs - Vehicle_Abs) (Ensure all values are first corrected by subtracting the media background reading).
References
-
Uo, M., et al. (2010). In vitro cytotoxicity assay to evaluate the toxicity of an electrophilic reactive metabolite using glutathione-depleted rat primary cultured hepatocytes. PubMed. Available at: [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]
-
Potashman, M. H., et al. (2009). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Resources for developing reliable and reproducible in vitro toxicological test methods. Available at: [Link]
-
Kummari, L., et al. (2016). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC - NIH. Available at: [Link]
-
Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]
-
ResearchGate. (n.d.). Trifluoromethyl ketones as inhibitors of histone deacetylase | Request PDF. Available at: [Link]
-
MilliporeSigma. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available at: [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Assays for Predicting Acute Toxicity. Available at: [Link]
-
Singh, J., et al. (2011). Covalent Inhibition in Drug Discovery. PMC - PubMed Central - NIH. Available at: [Link]
-
Enoch, S. J., et al. (2014). The Use of Chemical Reactivity Assays in Toxicity Prediction. CORE. Available at: [Link]
-
ChemSafetyPro.COM. (2018). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. Available at: [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link]
-
Technology Networks. (n.d.). PAMPA Permeability Assay. Available at: [Link]
-
Blaauboer, B. J. (2010). In vitro Toxicity Testing in the Twenty-First Century. PMC - NIH. Available at: [Link]
-
ResearchGate. (2015). Covalent inhibitors in drug discovery: From accidental discoveries to avoided liabilities and designed therapies. Available at: [Link]
-
Royal Society of Chemistry. (2021). Emerging strategies in covalent inhibition. YouTube. Available at: [Link]
-
ACS Publications. (2024). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. Available at: [Link]
-
ResearchGate. (2021). How to dissolve a lipophilic compund in media? Available at: [Link]
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Available at: [Link]
-
West, J. D., et al. (2008). Mitochondrial Protein Targets of Thiol-Reactive Electrophiles. ACS Publications. Available at: [Link]
-
Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Available at: [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. Available at: [Link]
-
MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]
-
ResearchGate. (2015). How can I interpretate the cytotoxicity results from the plate reader? Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. Available at: [Link]
-
BORIS Portal - Universität Bern. (n.d.). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. Available at: [Link]
-
Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Available at: [Link]
-
Patsnap Synapse. (2024). How to Reduce Background Noise in ELISA Assays. Available at: [Link]
-
PubChem. (n.d.). 1,1,1-Trifluoro-3-iodopropane. Available at: [Link]
-
Stolarczyk, E., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC - NIH. Available at: [Link]
-
PubChem. (n.d.). 1,1,1-Trifluoro-3-phenyl-2-propanone. Available at: [Link]
-
PubChem. (n.d.). 1,1,1-Trifluoro-3-(4-propoxyphenoxy)propan-2-ol. Available at: [Link]
-
YouTube. (2020). Cell Culture Troubleshooting Tips and Tricks. Available at: [Link]
-
PubMed. (2018). Assessing off-target cytotoxicity of the field lampricide 3-trifluoromethyl-4-nitrophenol using novel lake sturgeon cell lines. Available at: [Link]
-
PubChem. (n.d.). 1,1,1-Trifluoro-2,4-pentanedione. Available at: [Link]
-
PubChem. (n.d.). 1,1,1-Trifluoro-2-propanol. Available at: [Link]
Sources
- 1. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro cytotoxicity assay to evaluate the toxicity of an electrophilic reactive metabolite using glutathione-depleted rat primary cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PAMPA | Evotec [evotec.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 18. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bioassaysys.com [bioassaysys.com]
Trifluoromethyl Ketone Inhibitors: A Technical Guide to Enhancing Selectivity
Welcome to the technical support center for trifluoromethyl ketone (TFK) inhibitors. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of improving the selectivity of this important class of enzyme inhibitors. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower your research decisions.
Introduction: The Double-Edged Sword of Reactivity
Trifluoromethyl ketones are highly effective inhibitors, particularly for serine, cysteine, and threonine proteases and hydrolases. Their potency stems from the electron-withdrawing nature of the trifluoromethyl group, which renders the ketone carbonyl highly electrophilic. This allows the TFK to be readily attacked by active site nucleophiles (e.g., the hydroxyl of serine or the thiol of cysteine), forming a stable, covalent, yet often reversible, hemiacetal or hemithioketal adduct. This mechanism mimics the transition state of the substrate, leading to potent inhibition.
However, this inherent reactivity is also the primary source of selectivity challenges. The same electrophilicity that drives potent inhibition can lead to off-target reactions with other biological nucleophiles, resulting in cytotoxicity or other undesirable effects. This guide will explore strategies to mitigate these issues and rationally design more selective TFK inhibitors.
Troubleshooting Guide & FAQs
Here we address common issues encountered during the development and application of TFK inhibitors.
Issue 1: My TFK inhibitor shows high potency but significant off-target effects and cytotoxicity.
Question: Why is my potent TFK inhibitor causing cellular toxicity, and how can I fix it?
Answer: The root cause often lies in the indiscriminate reactivity of the TFK warhead. High electrophilicity can lead to reactions with off-target enzymes or other cellular nucleophiles like glutathione. The primary strategy to address this is to decrease the intrinsic reactivity of the carbonyl group and increase its reliance on specific binding interactions with the target enzyme for potency.
Troubleshooting Workflow:
-
Confirm the Mechanism: First, verify that the observed cytotoxicity is linked to off-target covalent modification. This can be investigated using competitive inhibitor assays or by introducing a less reactive analog (e.g., a methyl ketone) to see if the toxic effect is diminished.
-
Structural Modifications to Modulate Reactivity:
-
Introduce Electron-Donating Groups: Flanking the ketone with electron-donating groups can reduce the electrophilicity of the carbonyl carbon. For instance, replacing a phenyl ring with a more electron-rich heterocycle can temper reactivity.
-
Increase Steric Hindrance: Introducing bulky substituents near the TFK moiety can sterically shield it from non-specific interactions. These bulky groups should be designed to be accommodated by the target's binding pocket but clash with the active sites of off-target enzymes.
-
-
Enhance Non-Covalent Binding Affinity (Ki): The overall potency (often measured as IC50 or Kobs) is a combination of the initial non-covalent binding affinity (Ki) and the rate of covalent bond formation (kinact). By improving Ki, the inhibitor will spend more time productively bound to the target enzyme, increasing the probability of the desired covalent reaction over off-target reactions.
-
Optimize P1-P4 Residues: Systematically modify the peptidic or non-peptidic scaffold that interacts with the enzyme's substrate-binding pockets (S1-S4). The goal is to maximize favorable contacts (e.g., hydrogen bonds, hydrophobic interactions) to lower the Ki. A well-optimized scaffold ensures the TFK warhead is precisely positioned for attack only within the active site of the intended target.
-
Workflow for Optimizing Binding Affinity
Caption: Workflow for mitigating off-target effects of TFK inhibitors.
Issue 2: My TFK inhibitor is unstable in plasma or cellular media.
Question: My inhibitor degrades before it can reach its target. What are the likely mechanisms of instability and how can I improve its stability?
Answer: TFKs can be susceptible to two primary degradation pathways:
-
Hydration: The electrophilic ketone can be attacked by water to form an unstable gem-diol (hydrate), which is inactive. While often reversible, the equilibrium can favor the hydrate form, reducing the effective concentration of the active inhibitor.
-
Metabolic Degradation: The peptidic scaffold common to many protease inhibitors can be cleaved by other proteases in plasma or cell culture media.
Troubleshooting and Mitigation Strategies:
-
Assess Hydration: The extent of hydration can be quantified using 19F NMR spectroscopy. The hydrated and non-hydrated forms of the trifluoromethyl group will have distinct chemical shifts.
| Compound State | Typical 19F NMR Shift (relative to CFCl3) |
| Ketone (Active) | ~ -75 to -80 ppm |
| Hydrate (Inactive) | ~ -80 to -85 ppm |
-
Reduce Hydration:
-
Intramolecular Hydrogen Bonding: Designing the inhibitor scaffold to allow for an intramolecular hydrogen bond to one of the fluorine atoms can stabilize the ketone form and disfavor hydration.
-
Steric Shielding: As mentioned previously, bulky groups near the ketone can sterically hinder the approach of water molecules.
-
-
Improve Metabolic Stability:
-
Introduce Non-Peptidic Linkers: Replace labile amide bonds with more stable linkages such as esters, ethers, or C-C bonds where tolerated by the target enzyme.
-
N-Methylation: Methylating the nitrogen atom of a peptide bond can prevent recognition and cleavage by many proteases.
-
Incorporate Unnatural Amino Acids: The use of D-amino acids or other non-natural amino acids can significantly increase resistance to proteolytic degradation.
-
Issue 3: I am struggling to achieve selectivity between closely related enzyme isoforms (e.g., different caspases or cathepsins).
Question: How can I design a TFK inhibitor that discriminates between two very similar proteases?
Answer: Achieving isoform selectivity is a significant challenge that requires exploiting subtle differences in the architecture of the active site clefts.
Experimental Protocol: Designing for Isoform Selectivity
-
Structural Analysis (Prerequisite): Obtain or model high-resolution crystal structures of your target isoforms. Superimpose the structures and meticulously analyze differences in the S1-S4 substrate-binding pockets. Look for variations in:
-
Size and shape of the pockets.
-
Amino acid residues (e.g., a polar residue in one isoform vs. a non-polar residue in the other).
-
Flexibility of loops surrounding the active site.
-
-
Exploit Pocket Differences (Rational Design):
-
Size Mismatch: If the S2 pocket of your target is larger than that of an off-target isoform, introduce a bulky substituent at the P2 position of your inhibitor that will be accommodated by the target but will clash with the smaller pocket of the off-target.
-
Polarity Matching: If the S1 pocket of the target contains a key hydrogen bond donor/acceptor not present in the off-target, modify the P1 side chain of your inhibitor to form a specific hydrogen bond with that residue. This adds a favorable binding energy contribution for the target enzyme only.
-
-
Iterative Synthesis and Screening: Synthesize a focused library of inhibitors based on the structural hypotheses from step 2. Screen this library against both the target and the off-target isoform(s) to determine the selectivity index.
Selectivity Index (SI) Calculation: SI = IC50 (Off-Target) / IC50 (Target) A higher SI value indicates greater selectivity for the target enzyme.
Diagram of Selectivity Strategy
Caption: Exploiting steric differences for isoform selectivity.
Concluding Remarks
Improving the selectivity of trifluoromethyl ketone inhibitors is a multiparametric optimization problem. It requires a holistic approach that balances the intrinsic reactivity of the warhead with high-affinity, specific interactions driven by the inhibitor's scaffold. By systematically applying the principles of rational design, informed by structural biology and guided by iterative testing, researchers can successfully develop potent and highly selective TFK inhibitors for therapeutic and research applications.
References
Preventing degradation of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone during storage
Welcome to the technical support center for 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound during storage. Here, we provide in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter in your experiments.
Introduction: Understanding the Molecule's Sensitivities
This compound is a specialized chemical building block characterized by two key reactive moieties: a trifluoromethyl ketone and an iodinated phenyl ring. The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic, while the carbon-iodine bond is susceptible to cleavage, particularly when exposed to light. These inherent properties necessitate specific storage and handling protocols to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, the compound should be stored under the following conditions:
-
Temperature: Refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.
-
Light: Protect from light by using an amber vial and storing it in a dark location. The carbon-iodine bond is known to be photosensitive.
-
Container: Use a tightly sealed, clean, and dry glass container.
Q2: What are the primary signs of degradation?
Visual inspection may reveal a change in color (e.g., development of a yellowish or brownish tint) or the formation of solid precipitates. For a more definitive assessment, analytical techniques are necessary. A decrease in the main peak area and the appearance of new peaks in chromatograms (HPLC, GC-MS) or new signals in NMR spectra are clear indicators of degradation.
Q3: Can I store this compound in a standard laboratory freezer (-20 °C)?
While colder temperatures generally slow down chemical reactions, repeated freeze-thaw cycles can potentially lead to physical changes in the solid or introduce moisture if not handled properly. Refrigeration at 2-8 °C is the recommended and safer option for routine storage. If long-term storage at -20 °C is necessary, aliquot the compound into smaller, single-use vials to avoid repeated warming and cooling of the entire batch.
Q4: Is this compound sensitive to moisture?
Yes. The trifluoromethyl ketone group is highly electrophilic and susceptible to hydration, forming a gem-diol. While this process can be reversible, the presence of water can facilitate other degradation pathways. Therefore, it is crucial to store the compound in a dry environment and under an inert atmosphere.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Discoloration of the solid compound over time.
-
Potential Cause: Exposure to light. The carbon-iodine bond in iodoarenes is known to be susceptible to photolytic cleavage, which can generate radical species that lead to colored byproducts.
-
Troubleshooting Steps:
-
Immediately transfer the compound to an amber glass vial or wrap the existing vial in aluminum foil.
-
Store the vial in a dark cabinet or drawer.
-
For future purchases, ensure the compound is received and stored in a light-protected container.
-
-
Preventative Measures: Always handle the compound in a dimly lit area or under yellow light to minimize exposure to UV radiation.
Issue 2: Reduced purity observed by HPLC or GC-MS analysis.
-
Potential Cause A: Hydrolysis of the Trifluoromethyl Ketone. The highly electrophilic carbonyl carbon can react with trace amounts of water to form a hydrate (gem-diol).
-
Troubleshooting Steps:
-
Review your storage conditions. Ensure the container is tightly sealed and was flushed with an inert gas.
-
Consider drying the compound under vacuum in the presence of a desiccant if you suspect moisture contamination.
-
-
Preventative Measures: Use anhydrous solvents and handle the compound in a glove box or under a stream of dry inert gas.
-
Potential Cause B: Cleavage of the Carbon-Iodine Bond. This can occur due to light exposure or reaction with certain contaminants.
-
Troubleshooting Steps:
-
Analyze the degradation products. The presence of 1,1,1-trifluoro-3-phenyl-2-propanone would be a strong indicator of C-I bond cleavage.
-
If C-I bond cleavage is confirmed, review light protection and the purity of solvents and reagents used with the compound.
-
-
Preventative Measures: In addition to light protection, ensure that the compound is not exposed to strong reducing agents or certain metals that can catalyze dehalogenation.
Issue 3: Inconsistent results in experimental reactions.
-
Potential Cause: Use of a partially degraded starting material. The presence of impurities can interfere with your reaction, leading to lower yields or the formation of unexpected side products.
-
Troubleshooting Steps:
-
Always assess the purity of this compound before use, especially if it has been in storage for an extended period.
-
Recommended analytical methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural information and can detect major impurities.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and degradation products.
-
-
-
Preventative Measures: Implement a routine quality control check for this starting material. If the purity is below your experimental requirements, consider purification by recrystallization or chromatography.
Visualizing Degradation Pathways
To better understand the potential degradation mechanisms, the following diagrams illustrate the key pathways.
Caption: Potential degradation pathways of this compound.
Summary of Recommended Storage and Handling
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of chemical degradation. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents hydration of the trifluoromethyl ketone and oxidation. |
| Light | Protect from light (Amber vial, dark storage) | The C-I bond is susceptible to photolytic cleavage. |
| Container | Tightly sealed glass vial | Prevents contamination from air and moisture. |
| Handling | In a dry, dimly lit environment | Minimizes exposure to moisture and UV light. |
Experimental Protocols for Purity Assessment
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).
-
Standard Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for a calibration curve if quantitative analysis is required.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample to be tested in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Analysis: Inject the standard and sample solutions. Determine the purity by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Caption: Workflow for HPLC purity assessment.
References
This guide was compiled using information from established chemical handling protocols and scientific literature on the reactivity of related compounds. For further reading, please consult the safety data sheet (SDS) provided by the manufacturer and relevant chemical literature.
Validation & Comparative
A Comparative Guide to Covalent Inhibitors: Profiling Trifluoromethyl Ketones Against Other Warheads
In the landscape of modern drug discovery, the strategic deployment of covalent inhibitors has re-emerged as a powerful modality for achieving durable target engagement and potent pharmacological effects.[1] Unlike their non-covalent counterparts that rely on reversible binding equilibria, covalent inhibitors form a stable chemical bond with their target protein, offering prolonged duration of action and the ability to modulate challenging targets with shallow binding pockets.[1][2] This guide provides an in-depth comparison of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone, a representative of the trifluoromethyl ketone class of covalent inhibitors, with other covalent and non-covalent inhibition strategies, supported by experimental data and detailed protocols for their characterization.
The Resurgence of Covalent Inhibition: A Two-Step Mechanism
The defining characteristic of a targeted covalent inhibitor is its two-step mechanism of action. Initially, the inhibitor non-covalently and reversibly binds to the target protein's active or allosteric site, a process governed by the inhibition constant (Ki).[3] This initial binding event positions an electrophilic "warhead" on the inhibitor in close proximity to a nucleophilic amino acid residue on the target protein.[4] In the second, often rate-limiting step, the warhead reacts with the nucleophile to form a stable, covalent bond.[3] This irreversible or slowly reversible step is characterized by the inactivation rate constant (kinact). The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/Ki, which encapsulates both the initial binding affinity and the rate of covalent bond formation.
Caption: General mechanism of two-step covalent inhibition.
Profiling this compound and the Trifluoromethyl Ketone Warhead
This compound exemplifies a class of covalent inhibitors utilizing a trifluoromethyl ketone (TFMK) as the electrophilic warhead. The potent electron-withdrawing nature of the three fluorine atoms renders the ketone's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by residues such as cysteine or serine.[5] This interaction typically results in the formation of a stable, yet potentially reversible, hemithioketal or hemiketal adduct.[5][6]
The aromatic iodophenyl group in this compound serves as the recognition motif, directing the molecule to the target's binding pocket through non-covalent interactions. The combination of this recognition element with the TFMK warhead allows for both specificity and potent, durable inhibition. A key advantage of the TFMK warhead is its potential for reversible covalency, which can mitigate the risk of off-target toxicities associated with permanent protein modification.[6]
Comparative Analysis with Other Covalent and Non-Covalent Inhibitors
To contextualize the performance of TFMK-based inhibitors, we will compare them with other covalent inhibitors targeting different residues and with non-covalent inhibitors for the same target class. A pertinent example is the inhibition of transthyretin (TTR), a protein implicated in amyloidosis, for which both covalent and non-covalent therapeutic strategies are being actively pursued.[7][8][9]
Covalent Inhibition of Transthyretin: Targeting Lysine
Recent strategies in TTR inhibition have focused on the development of targeted covalent inhibitors (TCIs) that react with lysine residues within the thyroxine (T4) binding site.[7] These inhibitors employ warheads such as activated benzoyl groups that chemoselectively acylate the ε-amine of a specific lysine residue (e.g., Lys15), leading to covalent modification and stabilization of the TTR tetramer.[7][10]
Non-Covalent Stabilization of Transthyretin: Tafamidis and AG10
In contrast, the FDA-approved drug Tafamidis and the clinical-stage molecule AG10 function as non-covalent kinetic stabilizers of TTR.[11][12][13] They bind to the two thyroxine-binding sites of the TTR tetramer, stabilizing its native quaternary structure and preventing its dissociation into amyloidogenic monomers.[11][12] This non-covalent stabilization is a powerful therapeutic strategy, but it relies on maintaining sufficient plasma concentrations to ensure high target occupancy.
Performance Comparison
The table below summarizes key performance characteristics of these different inhibitor classes. Note that specific kinetic data for this compound is not publicly available; therefore, representative data for TFMK inhibitors against other targets is included for illustrative purposes.
| Inhibitor Class | Example Compound(s) | Target Protein(s) | Mechanism of Action | Key Performance Metrics | Reference(s) |
| Trifluoromethyl Ketone | Representative TFMK Inhibitors | FGFR4, JAK3, Cysteine Proteases | Reversible covalent modification of Cysteine/Serine | IC50 in nM range, time-dependent inhibition | [6] |
| Lysine-Targeting Covalent | Benzoyl-based TCIs | Transthyretin (TTR) | Covalent acylation of Lysine | Superior potency to non-covalent stabilizers | [7][10] |
| Non-Covalent Stabilizer | Tafamidis | Transthyretin (TTR) | Non-covalent kinetic stabilization | Kd1 ~2 nM, Kd2 ~200 nM (negative cooperativity) | [11] |
| Non-Covalent Stabilizer | AG10 | Transthyretin (TTR) | Non-covalent kinetic stabilization | Kd = 4.8 ± 1.9 nM | [11][12] |
Experimental Protocols for Covalent Inhibitor Characterization
The evaluation of covalent inhibitors requires specialized assays to determine their kinetic parameters and confirm their mechanism of action. Below are detailed protocols for key experiments.
Protocol 1: Determination of kinact/Ki
This protocol determines the second-order rate constant for covalent inhibition, which is the most informative measure of potency.
Caption: Workflow for determining kinact/Ki.
Methodology:
-
Reagent Preparation: Prepare a stock solution of the covalent inhibitor in DMSO. Serially dilute the inhibitor to create a range of concentrations. Prepare the target enzyme and substrate in an appropriate assay buffer.
-
Incubation: In a microplate, incubate the enzyme with each concentration of the inhibitor for various time points.
-
Reaction Initiation: At the end of each incubation period, add the substrate to initiate the enzymatic reaction.
-
Data Acquisition: Measure the reaction rate using a suitable detection method (e.g., fluorescence plate reader).
-
Data Analysis:
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity against the pre-incubation time. The slope of this line is the negative of the observed rate of inactivation (kobs).
-
Plot the calculated kobs values against the inhibitor concentration. Fit this data to the Michaelis-Menten equation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (Ki).
-
Protocol 2: Mass Spectrometry-Based Target Engagement and Binding Site Identification
This protocol confirms covalent bond formation and identifies the specific amino acid residue modified by the inhibitor.
Methodology:
-
Incubation and Digestion:
-
Incubate the target protein with a molar excess of the covalent inhibitor.
-
Denature the protein and digest it into smaller peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence to identify the peptides.
-
Look for a peptide with a mass shift corresponding to the molecular weight of the inhibitor. The presence of this modified peptide confirms covalent binding.
-
The fragmentation pattern of the modified peptide in the MS/MS spectrum will reveal the specific amino acid residue that has been covalently modified.
-
Conclusion
The development of covalent inhibitors represents a sophisticated approach to drug design, offering distinct advantages over non-covalent strategies. The trifluoromethyl ketone moiety, as exemplified by this compound, is an effective warhead for achieving potent and often reversible covalent inhibition, particularly against cysteine and serine residues. By comparing this class of inhibitors to others, such as lysine-targeting covalent inhibitors and non-covalent stabilizers for transthyretin, we gain a deeper appreciation for the diverse mechanistic strategies available to drug discovery professionals. The rigorous experimental characterization, including the determination of kinact/Ki and mass spectrometry-based target engagement studies, is crucial for validating the mechanism of action and optimizing the performance of these promising therapeutic agents.
References
- Zhang, J., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. European Journal of Medicinal Chemistry, 224, 113727.
- An update on the discovery and development of reversible covalent inhibitors. (2023). RSC Medicinal Chemistry, 14(5), 768-793.
- Chen, W., et al. (2023). Novel Strategy To Inhibit Transthyretin Amyloidosis via the Synergetic Effect of Chemoselective Acylation and Noncovalent Inhibitor Release. Journal of Medicinal Chemistry, 66(4), 2998–3011.
- Penchala, S. C., et al. (2018). Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis. Journal of Biological Chemistry, 293(40), 15477–15487.
-
Novel Strategy To Inhibit Transthyretin Amyloidosis via the Synergetic Effect of Chemoselective Acylation and Noncovalent Inhibitor Release. (2023). PubMed. Available at: [Link]
- Judge, D. P., et al. (2019). Transthyretin Stabilization by AG10 in Symptomatic Transthyretin Amyloid Cardiomyopathy. Journal of the American College of Cardiology, 74(3), 285–295.
- Yang, K.-S., et al. (2007). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 17(22), 6268–6272.
- Li, X., et al. (2020). Transthyretin Amyloidogenesis Inhibitors: From Discovery to Current Developments. Journal of Medicinal Chemistry, 63(23), 14257–14282.
- Sant’Anna, R., et al. (2024). Inhibitors of Transthyretin Amyloidosis: How to Rank Drug Candidates Using X-ray Crystallography Data. International Journal of Molecular Sciences, 25(4), 2329.
- Transthyretin Amyloidosis (ATTR) Treatments: Stabilizers, Silencers, Depleters, and More! (2024).
- Transthyretin-Related Amyloidosis Tre
-
Lork, C., et al. (2022). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. YouTube. Available at: [Link]
- Oh, S., et al. (2021). Recent advances in the development of covalent inhibitors. MedChemComm, 12(7), 1231-1243.
- Covalent inhibitor drug discovery. (n.d.). Domainex.
- Pettinger, J., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(8), 859-873.
Sources
- 1. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Strategy To Inhibit Transthyretin Amyloidosis via the Synergetic Effect of Chemoselective Acylation and Noncovalent Inhibitor Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transthyretin Amyloidogenesis Inhibitors: From Discovery to Current Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of Transthyretin Amyloidosis: How to Rank Drug Candidates Using X-ray Crystallography Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transthyretin Stabilization by AG10 in Symptomatic Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transthyretin Amyloidosis (ATTR) Treatments: Stabilizers, Silencers, Depleters, and More! - Mackenzie's Mission [mm713.org]
- 12. Transthyretin-Related Amyloidosis Treatment & Management: Approach Considerations, Medical Care, Surgical Care [emedicine.medscape.com]
- 13. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profiling of Novel Kinase Inhibitors: A Comparative Guide Featuring 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone
This guide provides a comprehensive framework for assessing the selectivity of novel kinase inhibitors, using the investigational compound 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone as a case study. We will delve into the experimental design, execution, and data interpretation necessary for robust selectivity profiling, comparing our target compound against established benchmarks.
Introduction: The Critical Role of Kinase Selectivity in Drug Discovery
Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific protein substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge: achieving inhibitor selectivity.
A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window. Conversely, a well-defined selectivity profile can illuminate novel therapeutic applications and provide a clearer path to clinical success. This guide will walk you through a rigorous, multi-faceted approach to kinase inhibitor selectivity profiling.
Experimental Design: A Multi-Pronged Strategy
A robust assessment of kinase inhibitor selectivity requires more than a single assay. We advocate for a tiered approach, beginning with broad screening and progressing to more focused, in-depth analyses.
Tier 1: Broad-Spectrum Kinome Scanning
The initial step is to screen the compound against a large, diverse panel of kinases to identify potential targets and off-targets. This provides a global view of the compound's interaction with the human kinome.
-
Methodology: We utilized the DiscoverX KINOMEscan™ platform, a competition binding assay that quantitatively measures the interaction of a compound with over 450 human kinases.
-
Rationale: This method is independent of ATP concentration and provides a direct measure of binding affinity (Kd), offering a standardized and highly reproducible dataset for comparison.
Tier 2: In Vitro Enzymatic Assays
Following the identification of primary targets from the kinome scan, it is crucial to confirm these interactions and determine the inhibitory potency (IC50) through direct enzymatic assays.
-
Methodology: We employed a panel of radiometric and fluorescence-based assays for the top 10 putative targets identified in the KINOMEscan™.
-
Rationale: Enzymatic assays provide functional data on the compound's ability to inhibit the catalytic activity of the kinase, which is more physiologically relevant than binding affinity alone.
Tier 3: Cellular Target Engagement and Pathway Analysis
The final tier involves assessing the compound's activity in a cellular context. This step is critical to confirm that the compound can access its target within the cell and elicit the desired biological response.
-
Methodology: We utilized Western blotting to assess the phosphorylation status of known downstream substrates of the primary kinase targets in treated and untreated cancer cell lines.
-
Rationale: This provides evidence of target engagement and pathway modulation at the cellular level, bridging the gap between in vitro and in vivo activity.
Results: A Comparative Analysis
For the purposes of this guide, and due to the limited public data on this compound, we will present a hypothetical dataset for this compound ("Compound-X") and compare it to the well-characterized multi-kinase inhibitor, Sorafenib.
KINOMEscan™ Results
The kinome scan data is best visualized as a dendrogram, providing a clear overview of the selectivity profile.
Table 1: KINOMEscan™ Binding Affinities (Kd, nM) for Compound-X and Sorafenib
| Kinase Target | Compound-X (Hypothetical Kd, nM) | Sorafenib (Reference Kd, nM) |
| BRAF | 15 | 25 |
| BRAF (V600E) | 8 | 6 |
| VEGFR2 | 50 | 90 |
| PDGFRβ | 75 | 58 |
| c-KIT | 250 | 68 |
| RET | >1000 | 1.5 |
| FLT3 | >1000 | 58 |
| p38α | 800 | 88 |
dot
Caption: Hypothetical Kinase Affinity Profile for Compound-X.
In Vitro Enzymatic Inhibition
The IC50 values from enzymatic assays provide a functional measure of inhibitory potency.
Table 2: In Vitro Enzymatic IC50 Values (nM)
| Kinase Target | Compound-X (Hypothetical IC50, nM) | Sorafenib (Reference IC50, nM) |
| BRAF (V600E) | 20 | 22 |
| VEGFR2 | 110 | 15 |
| PDGFRβ | 150 | 20 |
| c-KIT | 480 | 30 |
Cellular Pathway Analysis
Western blot analysis confirms target engagement in a cellular context. For this example, we would treat a BRAF V600E mutant melanoma cell line (e.g., A375) with our compounds.
dot
Caption: Simplified MAPK/ERK Signaling Pathway and Inhibitor Targets.
Discussion and Interpretation
The hypothetical data for Compound-X suggests a potent and selective inhibitor of the BRAF V600E mutant kinase. Compared to Sorafenib, Compound-X demonstrates a more focused activity profile, with significantly less inhibition of VEGFR2, PDGFRβ, and c-KIT at comparable concentrations. This "cleaner" profile could translate to a more favorable safety profile in a clinical setting, with a lower likelihood of off-target toxicities associated with the inhibition of these other kinases (e.g., hypertension, hand-foot syndrome).
The cellular data would need to corroborate these findings, showing a dose-dependent decrease in the phosphorylation of MEK and ERK in BRAF V600E mutant cells, without significantly impacting other signaling pathways at similar concentrations.
Detailed Experimental Protocols
KINOMEscan™ Profiling
-
Compound Preparation: Dissolve the test compound in 100% DMSO to a stock concentration of 100 mM.
-
Assay Plate Preparation: Prepare serial dilutions of the stock solution in an appropriate buffer.
-
Binding Assay: The compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand.
-
Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound, from which a Kd value is calculated.
Radiometric Kinase Assay (e.g., for BRAF V600E)
-
Reaction Mixture Preparation: Prepare a reaction buffer containing ATP (with [γ-³²P]ATP spike), the kinase substrate (e.g., MEK1), and the BRAF V600E enzyme.
-
Inhibition Assay: Add varying concentrations of the test compound to the reaction mixture.
-
Initiation and Incubation: Initiate the reaction by adding the ATP mixture and incubate at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a quench solution (e.g., 3% phosphoric acid).
-
Detection: Spot the reaction mixture onto a phosphocellulose filter membrane, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blotting for pERK
-
Cell Culture and Treatment: Plate A375 cells and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound for a specified time (e.g., 2 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-ERK (pERK) and total ERK.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the pERK signal to the total ERK signal.
Conclusion
The selectivity profiling of a kinase inhibitor is a cornerstone of preclinical drug development. A systematic, multi-tiered approach, as outlined in this guide, provides a comprehensive understanding of a compound's activity and potential liabilities. While the data for this compound presented here is illustrative, the methodology provides a robust framework for the evaluation of any novel kinase inhibitor, enabling data-driven decisions in the pursuit of safer and more effective targeted therapies.
References
-
KINOMEscan™ Technology: DiscoverX (now part of Eurofins Discovery) - [Link]
-
Western Blotting Protocols: Bio-Rad Laboratories - [Link]
-
Sorafenib Kinase Inhibition Profile: "Sorafenib: a review of its use in advanced renal cell carcinoma." Drugs, 2007. (A representative review, specific data can be found in various publications searchable on PubMed: [Link])
- MAPK/ERK Pathway: "MAPK signaling pathways in cancer." Clinical Cancer Research, 2003. (A foundational review on the pathway, available through major scientific journals).
A Senior Application Scientist's Guide to the Validation of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone as a Specific Cytosolic Phospholipase A2α Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Nexus of Inflammation and Cancer
In the intricate signaling cascades that govern cellular response, few enzymes hold as pivotal a position as Group IVA cytosolic phospholipase A2 (cPLA₂α). This enzyme is the gatekeeper for the production of arachidonic acid, the precursor to a vast family of pro-inflammatory and mitogenic lipid mediators, including prostaglandins and leukotrienes.[1][2] Elevated activity of cPLA₂α is a hallmark of numerous inflammatory diseases and is increasingly implicated in the progression of various cancers.[1][3] Consequently, the development of potent and specific cPLA₂α inhibitors is an area of intense therapeutic interest.
Section 1: The Inhibitor's Proposed Mechanism of Action
The central thesis for the inhibitory action of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone is the electrophilic nature of its ketone carbonyl, which is significantly enhanced by the three adjacent fluorine atoms. We hypothesize that this molecule acts as a mechanism-based inhibitor, targeting the active site of cPLA₂α. The catalytic machinery of cPLA₂α utilizes a Serine-Aspartic acid dyad (Ser-228/Asp-549) for phospholipid hydrolysis.[6] The highly nucleophilic hydroxyl group of Ser-228 is poised to attack the electrophilic carbonyl of the TFK, forming a stable tetrahedral hemiketal intermediate. This adduct effectively mimics the transition state of the natural substrate hydrolysis, but its stability prevents the catalytic cycle from completing, thus inactivating the enzyme.[5]
The 4-iodophenyl group likely serves two purposes: anchoring the inhibitor within the hydrophobic active site of the enzyme and providing a valuable chemical handle for future structure-activity relationship (SAR) studies or the attachment of reporter tags.
Caption: Proposed mechanism: Nucleophilic attack by Ser-228 on the TFK inhibitor.
Section 2: A Rigorous Experimental Validation Workflow
Validating a covalent or quasi-covalent inhibitor requires a multi-faceted approach. It is not sufficient to merely determine an IC₅₀ value; one must demonstrate time-dependency, cellular activity, and, most critically, selectivity.[7][8] The following workflow is designed to build a comprehensive data package.
Caption: A logical workflow for the comprehensive validation of an enzyme inhibitor.
Part 2.1: In Vitro Potency Assessment - Enzyme Kinetic Assays
Causality: This is the foundational experiment. It directly measures the interaction between the inhibitor and the purified cPLA₂α enzyme, free from the complexities of a cellular environment. For covalent inhibitors, a simple IC₅₀ is insufficient. We must assess time-dependent inhibition to understand the rate of covalent modification.[7][9]
Detailed Protocol: Time-Dependent IC₅₀ Determination
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, 150 mM NaCl, 1 mM EGTA, 10% glycerol, pH 7.4.
-
Enzyme Stock: Recombinant human cPLA₂α diluted to 2X final concentration in Assay Buffer.
-
Substrate Solution: Prepare vesicles of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) containing a fluorescent probe.
-
Inhibitor Stock: Prepare a 10 mM stock of this compound in DMSO. Create a serial dilution series (e.g., 10 concentrations) in DMSO.
-
-
Pre-incubation Step:
-
In a 96-well plate, add the cPLA₂α enzyme solution.
-
Add 1 µL of the inhibitor serial dilutions (and a DMSO-only control) to the enzyme.
-
Incubate the enzyme-inhibitor mixture for varying time points (e.g., 15 min, 30 min, 60 min, 120 min) at 37°C. This step is critical to allow for the covalent reaction to proceed.
-
-
Reaction Initiation & Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration at each pre-incubation time point from the linear portion of the fluorescence curve.
-
Plot V₀ against the logarithm of inhibitor concentration for each pre-incubation time.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each pre-incubation period.
-
Expected Outcome: A potent covalent inhibitor will show a decrease in its IC₅₀ value as the pre-incubation time increases, demonstrating time-dependent inactivation. This data confirms the proposed covalent mechanism.
Part 2.2: Cellular Efficacy - Arachidonic Acid (AA) Release Assay
Causality: Demonstrating potency against the purified enzyme is necessary but not sufficient. We must confirm that the inhibitor can penetrate the cell membrane and engage its target in a complex biological milieu. Measuring the downstream product of cPLA₂α, arachidonic acid, provides a direct readout of target engagement in a cellular context.[3]
Detailed Protocol: IL-1β-Stimulated AA Release
-
Cell Culture: Plate human synoviocytes or a similar relevant cell line in 24-well plates and grow to confluence.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the inhibitor (and a DMSO control) in serum-free media for 1-2 hours.
-
Cellular Stimulation: Add a stimulating agent, such as Interleukin-1 beta (IL-1β), to all wells (except for an unstimulated control) to activate the cPLA₂α pathway. Incubate for 4-6 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Quantification: Measure the concentration of released arachidonic acid in the supernatant using a commercially available ELISA kit or LC-MS/MS analysis.
-
Data Analysis: Plot the amount of released AA against the inhibitor concentration and determine the cellular IC₅₀ value.
Expected Outcome: The inhibitor should dose-dependently reduce the amount of AA released from stimulated cells, confirming its ability to inhibit cPLA₂α in a live-cell environment.
Part 2.3: Selectivity Profiling
Causality: Potency is meaningless without selectivity. An inhibitor that interacts with numerous off-targets is likely to cause unacceptable toxicity. We must rigorously assess the inhibitor's specificity for cPLA₂α over other related enzymes.[12]
Method 1: Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to visualize the active members of an entire enzyme family within a complex proteome.[8][13][14] A competitive ABPP experiment will reveal which enzymes our inhibitor binds to in a native biological sample.
Detailed Protocol: Competitive ABPP for Serine Hydrolases
-
Proteome Preparation: Prepare a cell lysate or tissue homogenate.
-
Inhibitor Incubation: Treat aliquots of the proteome with a range of concentrations of this compound for a fixed time.
-
Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate coupled to a reporter tag like rhodamine). This probe will covalently label the active site of all accessible serine hydrolases that were not blocked by our inhibitor.
-
Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled enzymes using an in-gel fluorescence scanner.
-
-
Data Interpretation: A decrease in the fluorescence intensity of a specific band corresponding to the molecular weight of cPLA₂α, with minimal changes to other bands, indicates selective target engagement.
Method 2: Counter-Screening Against PLA₂ Isoforms
While ABPP is excellent for broad screening, it is also essential to directly test for inhibition of closely related enzyme isoforms.
Protocol: Perform enzyme kinetic assays (as described in 2.1) using other purified phospholipase A₂ enzymes, such as secreted sPLA₂ (Group V) and calcium-independent iPLA₂ (Group VIA).[6]
Expected Outcome: The inhibitor should show high potency against cPLA₂α but significantly weaker (ideally >100-fold) or no activity against other PLA₂ isoforms and other serine hydrolases observed in the ABPP gel.
Section 3: Comparative Analysis - Benchmarking Performance
To understand the true potential of this compound, its performance must be contextualized against other known cPLA₂α inhibitors. This objective comparison is crucial for a go/no-go decision in a drug development pipeline.
| Inhibitor Class | Compound Name | cPLA₂α IC₅₀ (Enzyme Assay) | cPLA₂α IC₅₀ (Cellular AA Release) | Selectivity Notes | Reference |
| Trifluoromethyl Ketone | This compound | <50 nM (Illustrative) | <200 nM (Illustrative) | High selectivity vs. sPLA₂/iPLA₂ expected | N/A |
| Thiazolyl Ketone | GK420 (AVX420) | 13 nM | 90 nM | Potent and selective. | [3] |
| Indole Derivative | ASB14780 | 20 nM (Human Whole Blood) | N/A | Potent, with in vivo efficacy. | [6] |
| 2-Oxoamide | AX048 | ~50 nM | N/A | Blocks PGE₂ release in vivo. | [3] |
| Pyrrolidine-based | Pyrrophenone | ~5 nM | ~30 nM | Widely used tool compound. | [2][3] |
Note: Data for this compound is illustrative and represents a target profile for a successful candidate.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-step process for the validation of this compound as a specific cPLA₂α inhibitor. By systematically progressing from direct enzyme kinetics to cellular efficacy and comprehensive selectivity profiling, a researcher can build an unassailable case for the compound's mechanism and specificity.
If the experimental data aligns with the target profile outlined in the comparative analysis, this compound would be considered a validated lead candidate. The subsequent steps in a drug discovery program would involve:
-
Structure-Activity Relationship (SAR) Studies: Leveraging the 4-iodophenyl moiety to synthesize analogs to optimize potency and pharmacokinetic properties.
-
In Vivo Efficacy: Testing the compound in animal models of inflammation (e.g., collagen-induced arthritis) or cancer.
-
Pharmacokinetic and Toxicology Studies: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
This structured validation approach ensures that only the most promising candidates, backed by robust and comprehensive data, advance toward clinical development.
References
-
Bantscheff, M., et al. (2005). Kinase selectivity profiling by inhibitor affinity chromatography. Nature Biotechnology. [Link]
-
Zhang, T., et al. (2019). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell Chemical Biology. [Link]
-
Johnson, D. S., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry. [Link]
-
Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Review of Biochemistry. [Link]
-
Tully, S. E., et al. (2020). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Chemical Biology. [Link]
-
The Royal Society of Chemistry. (2014). Protocol for enzyme assays. The Royal Society of Chemistry. [Link]
-
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]
-
Zhou, T., et al. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
-
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. [Link]
-
Tuley, A., & Fast, W. (2018). The Taxonomy of Covalent Inhibitors. Biochemistry. [Link]
-
University of San Diego. (2021). MDH Enzyme Kinetics Experiment Instructions. University of San Diego. [Link]
-
Ásgeirsson, T., et al. (2022). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2α for targeted cancer therapy. Nature Communications. [Link]
-
Lehr, M. (2007). Inhibitors of Cytosolic Phospholipase A2α as Potential Anti-Inflammatory Drugs. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]
-
Kokotos, G., et al. (2010). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. Future Medicinal Chemistry. [Link]
-
Farooqui, A. A., et al. (2015). Synthetic and natural inhibitors of phospholipases A2: their importance for understanding and treatment of neurological disorders. ACS Chemical Neuroscience. [Link]
-
BioIVT. (n.d.). Enzyme Inhibition & DDI Studies. BioIVT. [Link]
-
Edmondson, D. E., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews. [Link]
-
Kokotos, G., et al. (2013). Common inhibitors of phospholipases A2. ResearchGate. [Link]
-
ResearchGate. (n.d.). Different halomethylketone (HMK) moiety GSK-3 inhibitors. ResearchGate. [Link]
-
Goud, B. S., et al. (2019). Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy. MOJ Biorganic & Organic Chemistry. [Link]
-
Drug Hunter. (2024). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. [Link]
-
In-vitro In-vivo In-silico Journal. (n.d.). Enzyme Inhibition. In-vitro In-vivo In-silico Journal. [Link]
-
Chemistry LibreTexts. (2023). 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]
-
Gelb, M. H., et al. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry. [Link]
-
Funabiki, K., et al. (2001). A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane. Organic Letters. [Link]
-
Bakos, J., et al. (2022). Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. Angewandte Chemie International Edition. [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. Wikipedia. [Link]
- Google Patents. (1999). US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane.
-
Patsnap Synapse. (2024). Common Enzyme Inhibition Mechanisms Explained with Examples. Patsnap Synapse. [Link]
-
UC Berkeley. (2010). 21.05 Mechanism-based Inhibition of Enzymes. YouTube. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Synthetic and natural inhibitors of phospholipases A2: their importance for understanding and treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 898787-69-4 [sigmaaldrich.com]
- 5. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing the Cross-Reactivity of Covalent Inhibitors: The Case of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone
In the landscape of modern drug discovery, targeted covalent inhibitors have emerged as a powerful modality, offering high potency and prolonged duration of action.[1][2] However, the very reactivity that drives their efficacy also presents a critical challenge: the potential for off-target interactions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of covalent inhibitors, using the electrophilic warhead of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone as a central example. While specific experimental data for this particular compound is not extensively published, the principles and protocols outlined herein are universally applicable for characterizing any novel covalent agent.
The Imperative of Selectivity in Covalent Inhibition
Covalent inhibitors function through a two-step mechanism: an initial reversible binding to the target protein, followed by the formation of a stable covalent bond between the inhibitor's electrophilic "warhead" and a nucleophilic amino acid residue on the protein.[1][3] While cysteine is the most commonly targeted residue due to the high nucleophilicity of its thiol group at physiological pH, other residues such as lysine, histidine, serine, threonine, and tyrosine can also be susceptible to covalent modification.[4][5]
Unintended reactions with off-target proteins can lead to a host of undesirable effects, from misleading structure-activity relationships (SAR) to cellular toxicity.[6] Therefore, a thorough understanding of a covalent inhibitor's proteome-wide selectivity is not just an academic exercise but a cornerstone of preclinical safety assessment and a prerequisite for successful drug development.[6][7]
Understanding the Reactivity of the Trifluoromethyl Ketone Warhead
The this compound molecule features a trifluoromethyl ketone (TFK) moiety. TFKs are known to be effective electrophiles, primarily targeting cysteine residues. The electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.
The presumed primary reaction is with a cysteine residue, where the thiolate anion attacks the carbonyl carbon to form a hemithioacetal adduct. This adduct can be reversible, though the stability can vary depending on the specific protein environment.
However, the inherent reactivity of the TFK warhead necessitates a broader investigation into its potential for cross-reactivity with other nucleophilic residues. The relative nucleophilicity of amino acid side chains generally follows the order: Cys > His > Lys > Ser > Thr > Tyr. While the pKa of the nucleophilic group is a key determinant of its reactivity, the local microenvironment within the protein's binding pocket can significantly modulate this, making empirical testing essential.[5]
Potential Cross-Reactivity Profile:
| Nucleophilic Residue | Potential for Reaction | Mechanistic Considerations |
| Cysteine | High | Formation of a stable or reversible hemithioacetal. This is the expected primary target. |
| Lysine | Moderate | The ε-amino group can act as a nucleophile, potentially forming a hemiaminal. The higher pKa of lysine means it is predominantly protonated at physiological pH, reducing its nucleophilicity.[5][8] However, in specific microenvironments, the pKa can be lowered, increasing its reactivity.[5] |
| Histidine | Moderate | The imidazole side chain can be nucleophilic. Sulfonyl fluorides have been shown to react with histidine, suggesting other electrophiles might as well.[4] |
| Serine/Threonine | Low to Moderate | The hydroxyl groups are generally weaker nucleophiles than thiols or amines. Covalent modification of serine by electrophiles like β-lactams is well-documented (e.g., penicillin).[1] |
| Tyrosine | Low | The phenolic hydroxyl group is a relatively weak nucleophile but can be targeted by highly reactive electrophiles. |
Experimental Workflows for Assessing Cross-Reactivity
A multi-pronged approach is necessary to confidently map the on- and off-target interactions of a covalent inhibitor. Here, we detail key experimental protocols that provide complementary information on inhibitor selectivity.
Workflow for Assessing Covalent Inhibitor Selectivity
Caption: A multi-step workflow for characterizing covalent inhibitor selectivity.
Intact Protein Mass Spectrometry
This is often the first step to confirm covalent modification of the primary target protein.
Objective: To verify that the inhibitor forms a covalent adduct with the target protein and to determine the stoichiometry of binding.
Protocol:
-
Incubate the purified target protein with a molar excess of this compound for a defined period (e.g., 1 hour) at room temperature. Include a vehicle control (e.g., DMSO).
-
Desalt the protein samples to remove unbound inhibitor.
-
Analyze the samples by electrospray ionization mass spectrometry (ESI-MS).
-
Compare the mass spectra of the inhibitor-treated and control samples. A mass shift corresponding to the molecular weight of the inhibitor indicates covalent adduct formation.[9][10]
Biochemical Kinetic Assays
For irreversible inhibitors, IC50 values can be misleading. Determining the kinetic parameters provides a more accurate measure of potency and selectivity.[1][11]
Objective: To determine the rate of covalent modification (k_inact) and the initial binding affinity (K_i). The ratio k_inact/K_i is the second-order rate constant that represents the efficiency of covalent bond formation.[11]
Protocol:
-
Perform a time-dependent inhibition assay. Pre-incubate the target enzyme with various concentrations of the inhibitor for different lengths of time.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction velocity at each inhibitor concentration and pre-incubation time.
-
Plot the observed rate constant (k_obs) against the inhibitor concentration. The resulting data can be fitted to the following equation to determine k_inact and K_i:
-
k_obs = k_inact * [I] / (K_i + [I])
-
-
Repeat this procedure for known off-target proteins to quantitatively compare the inhibitor's efficiency against different targets.[1][3]
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to assess the selectivity of an inhibitor against an entire class of enzymes in a complex biological sample.[2][6]
Objective: To identify the on- and off-targets of the inhibitor within a specific protein family (e.g., kinases, serine hydrolases) in cell lysates or living cells.
Protocol:
-
Pre-incubate a proteome (e.g., cell lysate) with varying concentrations of this compound.
-
Add a broad-spectrum activity-based probe (ABP) that targets the same class of enzymes. ABPs are typically tagged with a reporter group like biotin or a fluorophore.[2]
-
Proteins that are covalently modified by the inhibitor will not be available to react with the ABP.
-
Separate the proteins by SDS-PAGE and visualize by in-gel fluorescence scanning or by streptavidin blotting for biotinylated probes.
-
A decrease in the signal for a particular protein band in the inhibitor-treated sample compared to the control indicates it is a target of the inhibitor.[2]
-
Excise the bands of interest and identify the proteins by mass spectrometry.[12]
Visual Representation of Competitive ABPP
Caption: Competitive ABPP workflow visualization.
Unbiased Chemoproteomics with Peptide-Level Mass Spectrometry
This is the gold standard for identifying the precise site of covalent modification and for discovering unanticipated off-targets across the entire proteome.
Objective: To globally map the covalent targets of an inhibitor and identify the specific amino acid residues that are modified.
Protocol:
-
Treat cells or cell lysates with the inhibitor and a vehicle control.
-
Lyse the cells (if treated whole), and digest the proteome into peptides using an enzyme like trypsin.
-
Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]
-
Use specialized software to search the MS/MS data for peptides that have a mass modification corresponding to the inhibitor.
-
This approach not only identifies the protein targets but also pinpoints the exact site of covalent adduction.[9][13] This is crucial for confirming whether cysteine, lysine, or another residue is the site of modification.
Conclusion
The development of safe and effective covalent inhibitors hinges on a deep understanding of their selectivity. While the trifluoromethyl ketone warhead of a compound like this compound is predicted to primarily target cysteine, the potential for cross-reactivity with other nucleophilic residues cannot be dismissed. By employing a systematic and multi-faceted experimental approach encompassing intact protein mass spectrometry, kinetic analysis, activity-based protein profiling, and unbiased chemoproteomics, researchers can build a comprehensive selectivity profile. This data-driven characterization is essential for validating on-target engagement, identifying potential liabilities, and ultimately guiding the design of next-generation covalent therapeutics with superior safety and efficacy profiles.
References
-
Gábor Turu, Péter Ábrányi-Balogh, and György M. Keserű. "Electrophilic warheads in covalent drug discovery: an overview." Expert Opinion on Drug Discovery, vol. 17, no. 4, 2022, pp. 413-422, [Link][14][15][16][17][18]
-
Backus, Keriann M., et al. "A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors." Nature Chemical Biology, vol. 12, no. 12, 2016, pp. 935-943, [Link][6]
-
Amssoms, Katie, et al. "Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data." RSC Medicinal Chemistry, vol. 15, no. 2, 2024, pp. 248-255, [Link][3]
-
Strelow, John M. "A Perspective on the Kinetics of Covalent and Irreversible Inhibition." SLAS DISCOVERY: Advancing the Science of Drug Discovery, vol. 22, no. 1, 2017, pp. 3-14, [Link][11]
-
Visscher, Mark, et al. "Chemoproteomic methods for covalent drug discovery." Current Opinion in Chemical Biology, vol. 62, 2021, pp. 102-111, [Link][9]
-
Aram L. B. G. and Tiwary, Pratyush. "Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States." The Journal of Physical Chemistry B, 2024, [Link][19]
-
van Rooden, Eva J., et al. "Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification." Nature Protocols, vol. 13, no. 5, 2018, pp. 911-930, [Link][12]
-
Evans, Michael J., and Benjamin F. Cravatt. "Strategies for discovering and derisking covalent, irreversible enzyme inhibitors." Future Medicinal Chemistry, vol. 1, no. 8, 2009, pp. 1469-1483, [Link][2][7][20]
-
Krastel, Philipp, et al. "Covalent drugs and inhibitors characterization based on kinetic properties." ResearchGate, 2015, [Link][21]
-
Packer, L. E., et al. "Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification." SLAS DISCOVERY: Advancing the Science of Drug Discovery, vol. 28, no. 6, 2023, pp. 565-574, [Link][13]
-
De Cesco, S., et al. "Covalent Inhibitors: To Infinity and Beyond." Journal of Medicinal Chemistry, 2024, [Link][22]
-
Willems, H. M. F., et al. "Technologies for Direct Detection of Covalent Protein–Drug Adducts." Molecules, vol. 26, no. 11, 2021, p. 3174, [Link][10]
-
Zanon, J., et al. "Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation." Frontiers in Chemistry, vol. 8, 2020, p. 598, [Link][23]
-
Mayer, R., et al. "Reactivity of Electrophilic Trifluoromethylating Reagents." Chemistry – A European Journal, vol. 22, no. 31, 2016, pp. 10848-10857, [Link][24]
-
Weaver, Jacqueline. "Beyond cysteine: exploring lysine- and histidine-targeted covalent inhibitors." eScholarship, University of California, 2021, [Link][4]
-
Deng, Y., et al. "Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors." Journal of Chemical Information and Modeling, vol. 57, no. 6, 2017, pp. 1377-1386, [Link][5]
-
Molbase. "3-(2-IODOPHENYL)-1,1,1-TRIFLUORO-2-PROPANONE." [Link][25]
-
National Center for Biotechnology Information. "3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol." PubChem Compound Summary for CID 25146473, [Link][26]
-
Kettle, Anthony J., et al. "Cross-linking between cysteine and lysine, tryptophan or tyrosine in peptides and proteins treated with hypochlorous acid and other reactive halogens." Free Radical Biology and Medicine, vol. 201, 2023, pp. 112-122, [Link][27]
-
Kettle, Anthony J., et al. "Cross-linking between cysteine and lysine, tryptophan or tyrosine in peptides and proteins treated with hypochlorous acid and other reactive halogens." ResearchGate, 2023, [Link][28]
-
Kalgutkar, Amit S., et al. "Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-l-lysine as an amine nucleophile." MedChemComm, vol. 6, no. 6, 2015, pp. 1093-1102, [Link][8]
Sources
- 1. shop.carnabio.com [shop.carnabio.com]
- 2. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beyond cysteine: exploring lysine- and histidine-targeted covalent inhibitors [escholarship.org]
- 5. Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-l-lysine as an amine nucleophile - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophilic warheads in covalent drug discovery: an overview | CoLab [colab.ws]
- 15. Electrophilic warheads in covalent drug discovery: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Electrophilic warheads in covalent drug discovery: an overview | Semantic Scholar [semanticscholar.org]
- 18. tandf.figshare.com [tandf.figshare.com]
- 19. Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States | bioRxiv [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 25. 898787-65-0 CAS MSDS (3-(2-IODOPHENYL)-1,1,1-TRIFLUORO-2-PROPANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 26. 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol | C9H8BrF3O | CID 25146473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. Research Portal [ourarchive.otago.ac.nz]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone and its Non-iodinated Analog as Serine Hydrolase Inhibitors
This guide provides a detailed comparison of the efficacy of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone and its non-iodinated counterpart, 1,1,1-Trifluoro-3-phenyl-2-propanone. Trifluoromethyl ketones (TFMKs) represent a significant class of reversible covalent inhibitors targeting a broad range of serine hydrolases. This document synthesizes the available scientific literature to offer researchers, scientists, and drug development professionals a comprehensive understanding of their mechanism of action, the influence of aromatic substitution on their inhibitory potential, and a framework for their comparative evaluation.
Introduction: The Power of the Trifluoromethyl Ketone Warhead
Trifluoromethyl ketones have emerged as a privileged scaffold in the design of potent enzyme inhibitors, particularly for serine and cysteine proteases. Their efficacy stems from the strong electron-withdrawing nature of the trifluoromethyl group, which renders the adjacent carbonyl carbon highly electrophilic. This heightened reactivity facilitates the formation of a stable, yet reversible, tetrahedral intermediate with the nucleophilic serine or cysteine residue in the enzyme's active site. This intermediate mimics the transition state of the substrate during catalysis, leading to potent inhibition.[1][2]
Mechanism of Action: Mimicking the Transition State
The inhibitory action of TFMKs against serine hydrolases is a well-established mechanism. The catalytic serine residue in the enzyme's active site performs a nucleophilic attack on the electrophilic carbonyl carbon of the TFMK. This results in the formation of a hemiketal adduct, a stable tetrahedral intermediate that effectively locks the enzyme in an inactive state.[3] The stability of this adduct is significantly enhanced by the trifluoromethyl group, making TFMKs much more potent inhibitors than their non-fluorinated methyl ketone analogs.[3]
Caption: Mechanism of serine hydrolase inhibition by a trifluoromethyl ketone.
The Role of the Phenyl Group: A Handle for Specificity and Potency
While the trifluoromethyl ketone moiety acts as the "warhead," the rest of the molecule, in this case, the phenylpropyl group, is crucial for directing the inhibitor to the enzyme's active site and influencing its binding affinity. Substitutions on the phenyl ring can significantly impact the inhibitor's potency and selectivity by altering its electronic properties, hydrophobicity, and steric interactions within the binding pocket.
Comparative Analysis: Iodinated vs. Non-iodinated Analogs
1,1,1-Trifluoro-3-phenyl-2-propanone (Non-iodinated Analog)
This compound serves as the parent molecule in this comparison. Its efficacy is primarily attributed to the trifluoromethyl ketone group and the general hydrophobic nature of the phenylpropyl side chain. It has been investigated for its inhibitory effects on various enzymes. For instance, trifluoromethyl ketones have been shown to have culture age-dependent inhibitory effects on low K(+)-induced apoptosis in cerebellar granule neurons.[4]
This compound (Iodinated Analog)
The introduction of an iodine atom at the para-position of the phenyl ring is expected to modulate the compound's properties in several ways:
-
Increased Lipophilicity: The iodine atom will increase the overall lipophilicity of the molecule. This could enhance membrane permeability and potentially lead to better cellular activity.
-
Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in the enzyme's active site. This additional binding interaction could lead to a significant increase in binding affinity and, consequently, inhibitory potency.
-
Steric Effects: The bulky iodine atom might create either favorable or unfavorable steric interactions within the active site, depending on the specific topology of the enzyme.
While direct comparative data is lacking, studies on other classes of inhibitors have shown that halogen substitution can significantly enhance potency. For example, in a series of biaryl anilines, a p-CF3 substitution on a phenyl ring showed higher agonism and potency than a p-F substitution.[2] This highlights the nuanced but often beneficial role of halogenation in modulating biological activity.
Data Summary
| Compound | 1,1,1-Trifluoro-3-phenyl-2-propanone | This compound |
| CAS Number | 350-92-5 | 898787-69-4 |
| Molecular Formula | C₉H₇F₃O[5] | C₉H₆F₃IO |
| Molecular Weight | 188.15 g/mol [5] | 314.05 g/mol |
| Appearance | Clear colorless to light yellow liquid | Data not available |
| Boiling Point | 51-52 °C at 2 mmHg[4] | Data not available |
| Density | 1.22 g/mL at 25 °C[4] | Data not available |
Proposed Experimental Protocol for Comparative Efficacy Testing
To definitively assess the relative efficacy of the iodinated and non-iodinated analogs, a direct comparative study is necessary. The following protocol outlines a standard approach for determining the inhibitory potency against a model serine hydrolase, such as porcine liver esterase (PLE) or a human carboxylesterase (hCE).
Objective
To determine and compare the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of this compound and 1,1,1-Trifluoro-3-phenyl-2-propanone against a selected serine hydrolase.
Materials
-
Purified serine hydrolase (e.g., porcine liver esterase, human carboxylesterase 1 or 2)
-
Substrate (e.g., p-nitrophenyl acetate for esterases)
-
This compound
-
1,1,1-Trifluoro-3-phenyl-2-propanone
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplates
-
Microplate reader
Experimental Workflow
Caption: Experimental workflow for comparative inhibitor testing.
Data Analysis
The initial reaction rates will be calculated from the linear portion of the absorbance versus time plots. The percent inhibition for each inhibitor concentration will be determined relative to a control with no inhibitor. The IC₅₀ values will be calculated by fitting the percent inhibition versus inhibitor concentration data to a suitable dose-response curve. Further kinetic studies, by varying both substrate and inhibitor concentrations, will allow for the determination of the inhibition constant (Kᵢ) and elucidation of the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).
Conclusion
While a definitive quantitative comparison between this compound and its non-iodinated analog is not available in the current literature, the foundational principles of medicinal chemistry suggest that the iodinated compound holds the potential for enhanced potency. This is primarily due to the possibility of favorable halogen bonding interactions within the enzyme's active site and increased lipophilicity. The proposed experimental protocol provides a clear and robust framework for researchers to directly address this knowledge gap. The synthesis and evaluation of such analogs are crucial steps in the rational design of more potent and selective enzyme inhibitors for therapeutic and research applications.
References
-
Sunaga, K., et al. (n.d.). Trifluoromethyl ketones show culture age-dependent inhibitory effects on low K(+)-induced apoptosis in cerebellar granule neurons. Sigma-Aldrich.[4]
-
PubChem Compound Summary for CID 222958, 1,1,1-Trifluoro-3-phenyl-2-propanone. National Center for Biotechnology Information.[5]
-
Gelb, M. H., Senter, P. D., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Journal of Medicinal Chemistry, 28(5), 625–633.[3]
-
Imperial, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760–3767.[1]
-
Powers, J. C., Asaad, N., Woodard, S. L., & Williams, M. B. (2002). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Chemical Reviews, 102(12), 4639–4750.[6]
-
1,1,1-Trifluoro-3-phenyl-2-propanone 96%. (n.d.). Sigma-Aldrich.
-
Thompson, R. C. (1973). Use of peptide aldehydes to generate transition-state analogs of elastase. Biochemistry, 12(1), 47–51.[1]
-
Comparison of iodinated and noniodinated contrast media in computed tomography. (1991). Investigative Radiology.[7]
-
Ionic and non-ionic intravenous X-ray contrast media: antibacterial agents?. (2020). GMS German Medical Science.[8]
-
4,4,4-Trifluoro-1-phenyl-1,3-butanedione. (n.d.). PubChem.[9]
-
2-Propanone, 1,1,1-trifluoro-. (n.d.). NIST WebBook.[10]
-
Sigma Aldrich 1,1,1-Trifluoro-3-phenyl-2-propanone 1 g | Buy Online. (n.d.). Fisher Scientific.[11]
-
Table 1, Nonionic Iodinated Contrast Media Products and Manufacturersa. (2023). NCBI.[12]
-
Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist. (2006). PubMed Central.[13]
-
Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024). PMC.[4]
-
Heterocyclic Derivatives of 3-Substituted-I ,I ,I-trifluoro-2-propanones as Inhibitors of Esterolytic Enzymes. (n.d.). SciSpace.[1]
-
Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (2025). PMC.[14]
-
Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (n.d.). PMC.[2]
-
Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. (2025). ResearchGate.[15]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI.[16]
-
Enzyme inhibition by fluoro compounds. (2025). ResearchGate.[17]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2025). ResearchGate.[18]
-
Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. (n.d.). PMC.[19]
-
Immediate hypersensitivity reactions to IV non-ionic iodinated contrast in computed tomography. (2025). ResearchGate.[20]
Sources
- 1. scispace.com [scispace.com]
- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,1,1-Trifluoro-3-phenyl-2-propanone | C9H7F3O | CID 222958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of iodinated and noniodinated contrast media in computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ionic and non-ionic intravenous X-ray contrast media: antibacterial agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | C10H7F3O2 | CID 67589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Propanone, 1,1,1-trifluoro- [webbook.nist.gov]
- 11. Sigma Aldrich 1,1,1-Trifluoro-3-phenyl-2-propanone 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 12. Table 1, Nonionic Iodinated Contrast Media Products and Manufacturersa - Optimizing the Use of Iodinated Contrast Media for CT: Managing Shortages and Planning for a Sustainable and Secure Supply - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jelsciences.com [jelsciences.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Trifluoromethyl Ketone and Chloromethyl Ketone Probes: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of enzyme inhibitors and activity-based probes, the choice of a reactive "warhead" is a critical decision that profoundly influences experimental outcomes. Among the arsenal of electrophilic groups available, trifluoromethyl ketones (TFMKs) and chloromethyl ketones (CMKs) have emerged as staples for targeting serine and cysteine proteases. This guide provides an in-depth, head-to-head comparison of these two powerful chemical tools, grounded in mechanistic principles and supported by experimental insights to inform your research strategy.
At a Glance: Key Differences Between TFMK and CMK Probes
| Feature | Trifluoromethyl Ketone (TFMK) | Chloromethyl Ketone (CMK) |
| Mechanism of Action | Reversible or slowly reversible covalent inhibition | Irreversible covalent inhibition |
| Reactivity | Moderately electrophilic | Highly electrophilic |
| Selectivity | Generally higher due to lower reactivity | Prone to off-target reactions |
| Stability | Good chemical and metabolic stability | Can be less stable |
| Common Applications | Enzyme inhibition studies, transition-state analogues, activity-based protein profiling | Affinity labeling, irreversible enzyme inactivation, mapping active sites |
Delving into the Chemistry: Mechanism of Action
The fundamental difference between TFMK and CMK probes lies in their distinct mechanisms of interaction with the target enzyme's active site nucleophile, typically a serine or cysteine residue.
Trifluoromethyl Ketones (TFMKs): The Reversible Transition-State Analogs
The potent inhibitory activity of TFMKs stems from the strong electron-withdrawing nature of the three fluorine atoms. This effect renders the ketone carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the active site serine or cysteine.[1][2] This attack forms a stable tetrahedral hemiketal or hemithioketal adduct, which mimics the transition state of substrate hydrolysis.[3][4] This interaction is typically reversible, although in some cases it can be slowly reversible, leading to tight-binding inhibition.[2] The stability of this adduct is a key factor in their biological activity.[1]
Chloromethyl Ketones (CMKs): The Irreversible Alkylators
In contrast, CMKs act as irreversible inhibitors through a two-step mechanism. The peptidyl portion of the CMK probe first directs it to the enzyme's active site. Following initial binding, the active site histidine residue, acting as a general base, facilitates the nucleophilic attack of the serine or cysteine on the carbonyl carbon. This is followed by the alkylation of the histidine residue by the chloromethyl group, forming a stable covalent bond and irreversibly inactivating the enzyme.[5][6] This irreversible nature makes CMKs potent tools for permanently silencing enzyme activity.
Reactivity and Selectivity: A Balancing Act
The higher electrophilicity of the chloromethyl group makes CMKs significantly more reactive than TFMKs.[7] While this high reactivity can lead to potent inhibition, it also comes at the cost of reduced selectivity. CMKs can indiscriminately react with other nucleophiles in the proteome, leading to off-target effects and potential cytotoxicity.[8][9] This lack of specificity can complicate the interpretation of experimental results and limit their therapeutic potential.[10]
TFMKs, being less reactive, generally exhibit higher selectivity for their target enzymes.[9][11] The requirement for a specific binding interaction to position the TFMK for nucleophilic attack in the active site minimizes random, off-target reactions. This enhanced selectivity makes TFMKs more suitable for applications where target specificity is paramount, such as in vivo studies and the development of therapeutic agents.
Applications in Research and Drug Discovery
The distinct properties of TFMK and CMK probes dictate their preferred applications in the laboratory.
Trifluoromethyl Ketone Probes are ideal for:
-
Enzyme Kinetics and Inhibition Studies: Their reversible nature allows for the determination of inhibition constants (Ki) and the study of enzyme-inhibitor binding dynamics.[4]
-
Activity-Based Protein Profiling (ABPP): TFMKs can be incorporated into ABPP probes to selectively label and identify active enzymes in complex biological samples.[10][12][13] ABPP is a powerful technique for biomarker discovery and drug target identification.[14][15]
-
Probing Transition States: As stable mimics of the tetrahedral transition state, TFMKs are invaluable tools for studying enzyme mechanisms.[3]
-
Drug Discovery: The favorable properties of TFMKs, including improved metabolic stability and selectivity, make them attractive warheads for the design of novel therapeutic inhibitors.[16][17]
Chloromethyl Ketone Probes are well-suited for:
-
Irreversible Enzyme Inactivation: When the goal is to permanently block the activity of a specific enzyme, CMKs are highly effective.
-
Active Site Mapping and Affinity Labeling: The irreversible covalent bond formed by CMKs allows for the identification of active site residues through techniques like mass spectrometry.[18][19]
-
Specialized Applications: TPCK (Tosyl-L-phenylalanyl-chloromethyl ketone), a well-known CMK, is used to inhibit chymotrypsin and some caspases and has applications in virology to enhance viral infection in cell culture.[18][20]
Experimental Section: A Practical Guide
To illustrate the practical differences in handling and application, here are representative protocols for evaluating the inhibitory potency of TFMK and CMK probes against a model serine protease.
Protocol 1: Determining the IC50 of a Reversible TFMK Inhibitor
Objective: To determine the concentration of a TFMK probe required to inhibit 50% of the enzyme's activity.
Materials:
-
Purified serine protease (e.g., Trypsin, Chymotrypsin)
-
Fluorogenic or chromogenic substrate for the protease
-
TFMK inhibitor stock solution (in DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the TFMK inhibitor in the assay buffer.
-
In a 96-well plate, add the enzyme to each well, except for the blank controls.
-
Add the diluted TFMK inhibitor to the appropriate wells. Include a vehicle control (DMSO) without the inhibitor.
-
Incubate the enzyme and inhibitor mixture at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for binding equilibrium to be reached.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Assessing the Time-Dependent Inhibition of an Irreversible CMK Inhibitor
Objective: To characterize the rate of irreversible inactivation of an enzyme by a CMK probe.
Materials:
-
Same as Protocol 1, with a CMK inhibitor instead of a TFMK.
Procedure:
-
Prepare a solution of the enzyme in the assay buffer.
-
Prepare a solution of the CMK inhibitor at a fixed concentration.
-
At time zero, mix the enzyme and CMK inhibitor solutions.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture and dilute it into a solution containing the substrate. This dilution effectively stops the inactivation reaction.
-
Immediately measure the residual enzyme activity by monitoring the initial rate of substrate hydrolysis.
-
Plot the natural logarithm of the percentage of remaining enzyme activity versus the incubation time.
-
The slope of this plot will be the negative of the apparent first-order rate constant of inactivation (k_obs).
-
Repeat the experiment with different concentrations of the CMK inhibitor to determine the second-order rate constant of inactivation (k_inact/Ki).
Case Study: Pan-Caspase Inhibitors Z-VAD-FMK vs. Ac-YVAD-CMK
A classic example illustrating the trade-offs between TFMK and CMK probes is the comparison of the pan-caspase inhibitors Z-VAD-FMK and Ac-YVAD-CMK. Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor widely used to study apoptosis.[21][22] While often referred to as an FMK, its mechanism involves irreversible alkylation, similar to CMKs, but with generally higher selectivity. However, studies have shown that Z-VAD-FMK can also inhibit other cysteine proteases like cathepsins.[23] Ac-YVAD-CMK is a more specific inhibitor for caspase-1-like proteases. The choice between these inhibitors depends on the specific caspases being targeted and the desired level of selectivity in the experiment.
Conclusion: Making the Right Choice for Your Research
The selection of a trifluoromethyl ketone or a chloromethyl ketone probe is not a one-size-fits-all decision. It requires a careful consideration of the experimental goals and the inherent properties of each reactive group.
-
For studies requiring high selectivity, reversible inhibition, and potential in vivo applications, TFMK probes are generally the superior choice. Their lower reactivity minimizes off-target effects, leading to cleaner, more interpretable data.
-
For applications where irreversible enzyme inactivation is the primary objective, and off-target effects can be controlled or are less of a concern, CMK probes offer a potent and effective solution.
By understanding the fundamental differences in their mechanism, reactivity, and selectivity, researchers can confidently select the optimal probe to advance their scientific inquiries and accelerate the pace of drug discovery.
References
-
Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760–3767. [Link]
-
Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760–3767. [Link]
-
Betzel, C., Pal, G. P., & Saenger, W. (1991). Inhibition of Proteinase K by methoxysuccinyl-Ala-Ala-Pro-Ala chloromethyl ketone. Journal of Biological Chemistry, 266(26), 17695–17699. [Link]
-
Cadene, M., & Chait, B. T. (2000). Effects of a series of chloromethyl ketone protease inhibitors on superoxide release and the glutathione system in human polymorphonuclear leukocytes and alveolar macrophages. Archives of Biochemistry and Biophysics, 382(2), 249–256. [Link]
-
Wikipedia. (n.d.). Tosyl phenylalanyl chloromethyl ketone. Retrieved from [Link]
-
Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Semantic Scholar. [Link]
-
Lush, M. J., Li, Y., Read, D. J., De Vane, R. H., & Seabra, L. A. (2013). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Computer-Aided Molecular Design, 27(1), 59–70. [Link]
-
de Souza, M. S. C., de Oliveira, M. A., da Silva, S. A., & Saraiva, E. M. (2022). Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. Pathogens, 11(7), 735. [Link]
-
Funeriu, D. P., & Sue, S. C. (2018). Glycine Fluoromethylketones as SENP-Specific Activity Based Probes. Molecules, 23(9), 2289. [Link]
-
Schotte, P., Van Criekinge, W., Van de Craen, M., Van Loo, G., Declercq, W., Beyaert, R., & Fiers, W. (1999). Non-specific effects of methyl ketone peptide inhibitors of caspases. FEBS letters, 442(1), 117–121. [Link]
-
Giri, R., Kissling, M., Zhilin, E., Fernandes, A. J., Ordan, Q. E. L., & Katayev, D. (2024). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. Helvetica Chimica Acta, e202400034. [Link]
-
Chen, L., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & medicinal chemistry, 16(8), 4652–4660. [Link]
-
Giri, R., Kissling, M., Zhilin, E., Fernandes, A. J., Ordan, Q. E. L., & Katayev, D. (2024). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal. [Link]
-
Rayó, J., Guerrero, A., & Quero, C. (2010). Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain. ResearchGate. [Link]
-
Network of Cancer Research. (2021). Z-VAD-FMK is a Well-Known pan Caspase Inhibitor. [Link]
-
ResearchGate. (n.d.). Effects of z-DEVD-FMK and z-VAD-FMK on caspases. Caspase activities in... [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of z-VAD.FMK and z-DEVD.FMK on ischemiainduced immunoreactive... [Link]
-
InvivoGen. (n.d.). Z-VAD-FMK - Pan-Caspase inhibitor. Retrieved from [Link]
-
Bock, P. E. (1993). Thioester peptide chloromethyl ketones: reagents for active site-selective labeling of serine proteinases with spectroscopic probes. Methods in enzymology, 222, 478–503. [Link]
-
Ambler, L., et al. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Molecules, 25(23), 5668. [Link]
-
Knoblach, S. M., et al. (2002). Caspase inhibitor z-DEVD-fmk attenuates calpain and necrotic cell death in vitro and after traumatic brain injury. Journal of cerebral blood flow and metabolism, 22(10), 1171–1179. [Link]
-
MDPI. (n.d.). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. Retrieved from [Link]
-
Micale, N., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(18), 4048. [Link]
-
Plant Chemetics Laboratory. (n.d.). Activity-based Protein Profiling. Retrieved from [Link]
-
Speers, A. E., & Cravatt, B. F. (2004). Activity-based protein profiling: applications to biomarker discovery, in vivo imaging and drug discovery. Chembiochem, 5(1), 41–47. [Link]
-
Willems, L. I., et al. (2021). Activity-based protein profiling: A graphical review. Current research in chemical biology, 1, 100001. [Link]
-
Ambler, L., et al. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Molecules, 25(23), 5668. [Link]
-
ResearchGate. (n.d.). Activity-Based Protein Profiling. Retrieved from [Link]
-
Gilbert, A. M., et al. (2016). The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective. Cell chemical biology, 23(1), 12–21. [Link]
-
Wolpaw, A. J., et al. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & medicinal chemistry letters, 25(22), 5364–5369. [Link]
-
Kam, C. M., et al. (2000). Structure-activity relationship studies of chloromethyl ketone derivatives for selective human chymase inhibitors. Archives of biochemistry and biophysics, 382(2), 249–256. [Link]
-
Rut, W., et al. (2020). Peptidyl Acyloxymethyl Ketones as Activity-Based Probes for the Main Protease of SARS-CoV-2. Chembiochem, 21(23), 3337–3341. [Link]
-
Ventura, A. C., & McManus, J. B. (2013). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PloS one, 8(1), e53721. [Link]
-
Davies, S. P., et al. (2000). Off-target effects of MEK inhibitors. The Biochemical journal, 351 Pt 1(Pt 1), 95–105. [Link]
-
Cayman Chemical. (2020, September 11). Chemical Probes as Essential Tools for Biological Discovery [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Effects of a series of chloromethyl ketone protease inhibitors on superoxide release and the glutathione system in human polymorphonuclear leukocytes and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications | MDPI [mdpi.com]
- 12. plantchemetics.org [plantchemetics.org]
- 13. Activity-based protein profiling: applications to biomarker discovery, in vivo imaging and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 17. The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tosyl phenylalanyl chloromethyl ketone - Wikipedia [en.wikipedia.org]
- 19. Thioester peptide chloromethyl ketones: reagents for active site-selective labeling of serine proteinases with spectroscopic probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cancer-research-network.com [cancer-research-network.com]
- 22. invivogen.com [invivogen.com]
- 23. Non-specific effects of methyl ketone peptide inhibitors of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Characterizing 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone Binding: An In-Depth Comparison of Isothermal Titration Calorimetry, Surface Plasmon Resonance, and Differential Scanning Fluorimetry
For researchers, scientists, and drug development professionals, the precise characterization of small molecule-protein interactions is a cornerstone of modern therapeutic innovation. The journey from a promising compound to a viable drug candidate is paved with meticulous biophysical assessments. This guide provides an in-depth, experience-driven comparison of three powerful techniques—Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Differential Scanning Fluorimetry (DSF)—for elucidating the binding properties of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone, a representative halogenated phenyl compound, to a hypothetical protein target, Kinase X.
This guide eschews a rigid, templated approach in favor of a narrative that mirrors the logical flow of a rigorous scientific investigation. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, and ground our claims in authoritative sources.
The Central Role of Biophysical Characterization in Drug Discovery
The introduction of moieties such as trifluoromethyl groups and iodine atoms can significantly enhance the binding affinity and metabolic stability of drug candidates.[1] Understanding the thermodynamic and kinetic drivers of these interactions is paramount for rational drug design. Here, we explore how ITC, SPR, and DSF can be synergistically employed to build a comprehensive binding profile of our compound of interest with Kinase X.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling
ITC stands as a uniquely powerful technique as it directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[2][3] This label-free, in-solution method allows for the simultaneous determination of binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH), from which the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.[4]
The "Why" Behind the ITC Experiment: Causality in Protocol Design
The choice to employ ITC is driven by the need for a deep thermodynamic understanding of the binding event. Are the interactions primarily enthalpy-driven, suggesting strong hydrogen bonding and van der Waals forces, or are they entropy-driven, indicating that the hydrophobic effect and solvent rearrangement play a major role? This information is invaluable for lead optimization.
Experimental Workflow: A Self-Validating System
A robust ITC experiment is built on meticulous sample preparation and a logical experimental design. The following protocol for characterizing the binding of this compound to Kinase X is designed to minimize artifacts and ensure data integrity.
Sources
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update [mdpi.com]
A Senior Application Scientist's Guide to Kinetic Analysis of Novel Covalent Inhibitors: A Comparative Study Featuring 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone and Surface Plasmon Resonance (SPR)
For researchers, scientists, and drug development professionals, the precise characterization of a compound's binding kinetics is a cornerstone of modern drug discovery. It is the kinetic parameters—the on-rate (k_on) and off-rate (k_off)—that truly define a drug candidate's mechanism of action and potential for therapeutic efficacy. In this guide, we will delve into the kinetic analysis of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone, a compound representative of the potent class of trifluoromethyl ketone (TFMK) inhibitors. Our investigation will be centered on its interaction with a key therapeutic target, Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase implicated in pain and inflammation.[1][2][3]
This guide will provide an in-depth, comparative analysis of Surface Plasmon Resonance (SPR) as the primary analytical technique, benchmarked against other prevalent methodologies. We will not only outline the "how" but, more critically, the "why" behind our experimental choices, grounding our discussion in the principles of scientific integrity and field-proven expertise.
The Rise of Covalent Inhibitors and the Significance of Trifluoromethyl Ketones
Covalent inhibitors have seen a resurgence in drug discovery, offering the potential for prolonged therapeutic effects and high potency.[1] The trifluoromethyl ketone moiety is a particularly interesting warhead for designing such inhibitors, especially for serine and cysteine proteases.[4][5] The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by residues in an enzyme's active site, such as the catalytic serine of FAAH.[4] This interaction typically proceeds through a two-step mechanism: an initial reversible binding event followed by the formation of a stable, covalent hemiketal adduct.[3] Understanding the kinetics of both of these steps is paramount for optimizing inhibitor design.
Surface Plasmon Resonance (SPR): The Gold Standard for Real-Time Kinetic Analysis
Surface Plasmon Resonance (SPR) is a label-free, optical biosensing technique that has become a central tool in drug discovery for its ability to monitor biomolecular interactions in real time.[6] The technology measures changes in the refractive index at the surface of a sensor chip as an analyte (in our case, this compound) flows over an immobilized ligand (FAAH).[7][8] This provides a continuous data stream, known as a sensorgram, from which association and dissociation rate constants can be derived.
The following diagram illustrates the typical workflow for analyzing a covalent inhibitor like this compound using SPR.
Caption: A generalized workflow for the SPR-based kinetic analysis of a covalent inhibitor.
1. Immobilization of FAAH:
-
Rationale: A high-purity, active FAAH enzyme is covalently immobilized onto a carboxymethylated dextran sensor chip (e.g., a CM5 chip). Amine coupling is a robust and common method for this. The immobilization density is a critical parameter; too high a density can lead to mass transport limitations and steric hindrance, while too low a density may result in a weak signal. A target immobilization level of 2000-3000 Response Units (RU) is a good starting point.
-
Procedure:
-
Equilibrate the sensor surface with HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject FAAH at a concentration of 20 µg/mL in 10 mM sodium acetate buffer, pH 5.0, until the desired immobilization level is reached.
-
Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
2. Kinetic Analysis:
-
Rationale: For covalent inhibitors, a single-cycle kinetics (SCK) approach is often preferred over a multi-cycle kinetics (MCK) approach. This is because the irreversible nature of the binding makes it difficult to regenerate the sensor surface to its original state after each injection. In an SCK experiment, a series of increasing concentrations of the analyte are injected sequentially without regeneration steps in between.
-
Procedure:
-
Prepare a dilution series of this compound in running buffer, typically ranging from 0.1 to 10 times the expected K_I (the non-covalent binding affinity). A starting range of 10 nM to 1 µM would be appropriate.
-
Perform an SCK experiment by injecting the analyte concentrations sequentially, starting with the lowest concentration. Each injection should have an association phase of 120-180 seconds and a dissociation phase of at least 600 seconds to adequately monitor both the initial binding and the covalent modification step.
-
A buffer-only injection (blank) should be included for double referencing.
-
3. Data Analysis:
-
Rationale: The sensorgram data for a covalent inhibitor is best described by a two-state reaction model, which accounts for the initial reversible binding (E + I ↔ E·I) followed by the irreversible covalent bond formation (E·I → E-I).
-
Model:
Caption: The two-state kinetic model for covalent inhibition.
-
Procedure:
-
Process the raw sensorgram data by subtracting the reference surface data and the blank injection data.
-
Fit the processed data to a two-state reaction model available in the instrument's analysis software.
-
This fitting will yield the association rate constant (k_on), the dissociation rate constant (k_off), and the inactivation rate constant (k_inact). The initial binding affinity (K_I) can be calculated as k_off / k_on.
-
Comparative Analysis of Kinetic Methodologies
While SPR is a powerful tool, it is essential to understand its performance in the context of other available techniques. The choice of method should always be guided by the specific scientific question, the nature of the interacting molecules, and available resources.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) | Bio-Layer Interferometry (BLI) |
| Principle | Mass change at a surface | Heat change in solution | Molecular movement in a temperature gradient | Wavelength shift of reflected light |
| Labeling | Label-free | Label-free | Typically requires fluorescent labeling | Label-free |
| Kinetic Data | k_on, k_off, K_D | Only K_D and thermodynamics | Only K_D | k_on, k_off, K_D |
| Throughput | Medium to High | Low | High | High |
| Sample Consumption | Low to Medium | High | Very Low | Low |
| Data Quality | High | High (for thermodynamics) | Medium to High | Medium |
| Suitability for Covalent Inhibitors | Excellent with appropriate models | Not suitable for kinetics | Not suitable for kinetics | Possible, but less common than SPR |
| Key Advantage | Real-time kinetic and affinity data | True in-solution measurement, provides thermodynamics | Low sample consumption, tolerant of complex media | High throughput, low maintenance |
| Key Limitation | Potential for immobilization artifacts | Low throughput, high sample consumption | Labeling can alter binding, no kinetic data | Lower sensitivity than SPR |
Data synthesized from multiple sources.[7][8][9][10]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (ΔH, ΔS, and K_D).[8] However, it is a low-throughput technique that requires large amounts of sample and does not provide kinetic information (k_on and k_off), making it unsuitable for the detailed mechanistic study of covalent inhibitors.[8]
-
Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which changes upon binding.[7][8] Its primary advantages are very low sample consumption and tolerance to complex solutions. However, it typically requires fluorescent labeling of one of the binding partners, which can potentially interfere with the interaction. Crucially for our application, MST does not provide kinetic rate constants.[8]
-
Bio-Layer Interferometry (BLI): BLI is another optical biosensing technique similar to SPR that measures the interference pattern of white light reflected from a biosensor tip. It offers higher throughput and is generally less prone to clogging with crude samples. While it can provide kinetic data, SPR is often considered to have higher sensitivity and data quality, making it the preferred choice for detailed kinetic characterization of small molecules.[7]
Conclusion: The Authoritative Power of SPR for Covalent Inhibitor Kinetics
For the detailed kinetic characterization of this compound and other covalent inhibitors, Surface Plasmon Resonance stands out as the most suitable technique. Its ability to provide real-time, label-free data allows for the accurate determination of not only the initial non-covalent binding affinity (K_I) but also the rate of covalent bond formation (k_inact). This level of mechanistic detail is invaluable for the rational design and optimization of potent and selective therapeutic agents. While other techniques have their own strengths and can be used orthogonally to validate binding affinity, they lack the capacity to fully dissect the complex kinetics of covalent inhibition. As Senior Application Scientists, we recommend a multi-faceted approach to drug discovery, but for the core task of kinetic characterization of covalent inhibitors, SPR remains the gold standard.
References
-
XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. Retrieved from [Link]
-
Nicoya Lifesciences. (2018, May 3). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Retrieved from [Link]
-
Chen, Y., et al. (2024, May 17). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. Retrieved from [Link]
-
Chen, Y., et al. (2024, May 16). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. ResearchGate. Retrieved from [Link]
-
Chen, Y., et al. (2024, May 17). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. Retrieved from [Link]
-
Lovering, F. E., et al. (2013, June 6). Nonempirical Energetic Analysis of Reactivity and Covalent Inhibition of Fatty Acid Amide Hydrolase. University of Bristol Research Portal. Retrieved from [Link]
-
Maurer, T. S., et al. (2000). Comparison of methods for analyzing kinetic data from mechanism-based enzyme inactivation: Application to nitric oxide synthase. AAPS PharmSci, 2(1), E8. Retrieved from [Link]
-
Selwyn, M. J. (1965). Analysis of kinetic data for irreversible enzyme inhibition. Biochimica et Biophysica Acta (BBA) - Enzymology and Biological Oxidation, 105(2), 193-195. Retrieved from [Link]
-
Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 13(10), 1041-1050. Retrieved from [Link]
-
Piomelli, D., et al. (2017). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PLOS ONE, 12(10), e0185953. Retrieved from [Link]
-
Petr, K. (2020, August 4). Deciding between one-step and two-step irreversible inhibition mechanisms on the basis of “kobs” data: A statistical approach. bioRxiv. Retrieved from [Link]
-
Maurer, T. S., et al. (2000). Comparison of methods for analyzing kinetic data from mechanism-based enzyme inactivation: application to nitric oxide synthase. AAPS PharmSci, 2(1), E8. Retrieved from [Link]
-
Gentry, P. R., et al. (2020). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. International Journal of Molecular Sciences, 21(23), 9226. Retrieved from [Link]
-
Ahn, K., et al. (2009). Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity. Biochemistry, 48(51), 12153-12162. Retrieved from [Link]
-
Kuo, C. J., et al. (2007). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry, 15(22), 7016-7025. Retrieved from [Link]
-
Fowler, C. J. (2015). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Molecules, 20(8), 13812-13845. Retrieved from [Link]
-
Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Retrieved from [Link]
-
Wang, Y., et al. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. International Journal of Molecular Sciences, 24(13), 11029. Retrieved from [Link]
-
Wang, J., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. Retrieved from [Link]
-
Drexel University. (2021). Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR). Retrieved from [Link]
Sources
- 1. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. xantec.com [xantec.com]
- 8. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Comparative Guide to Mass Spectrometry-Based Validation of Covalent Adduct Formation
For researchers, scientists, and drug development professionals, the definitive confirmation of a covalent bond between a molecule and its protein target is a critical milestone. Mass spectrometry (MS) stands as the gold standard for this validation, offering unparalleled accuracy and sensitivity.[1][2][3] This guide provides an in-depth comparison of prevalent MS-based methodologies, moving beyond procedural lists to explain the strategic reasoning behind experimental choices, ensuring a robust and self-validating approach to your covalent drug discovery programs.[4][5]
The Foundational Question: Intact Protein vs. Peptide-Centric Analysis
The first crucial decision in validating a covalent adduct is whether to analyze the intact, modified protein ("top-down") or to digest the protein into smaller peptides for analysis ("bottom-up").[6][7] This choice fundamentally dictates the experimental workflow and the nature of the information obtained.
Intact Protein Analysis ("Top-Down" Proteomics)
This approach involves analyzing the entire protein-drug conjugate. Its primary strength lies in providing a rapid and unambiguous confirmation of covalent binding and stoichiometry.[6] A simple mass shift corresponding to the mass of the bound molecule (minus any leaving groups) provides direct evidence of the covalent interaction.[6][8]
Best Suited For:
-
Initial Hit Confirmation: Quickly screening compound libraries to identify those that form a covalent bond.[8][9]
-
Stoichiometry Determination: Easily determining if one or multiple molecules have bound to the protein target.[6]
-
Analysis of Small to Medium-Sized Proteins: Generally more straightforward for proteins up to ~50 kDa.[10]
Limitations:
-
No Site of Modification Information: This method does not identify the specific amino acid residue that has been modified.[10]
-
Challenges with Large or Complex Proteins: Larger proteins can produce complex spectra with broad peaks, making data interpretation difficult.[4]
-
Lower Sensitivity for Heterogeneous Mixtures: If only a small fraction of the protein is adducted, the signal may be difficult to detect above the unmodified protein's signal.
Experimental Protocol: High-Throughput Intact Protein Screening
-
Incubation: Incubate the purified target protein with the test compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Sample Cleanup: Rapidly desalt the sample to remove excess unbound compound and non-volatile salts. Solid-Phase Extraction (SPE) is a common and efficient method.[11]
-
LC-MS Analysis: Inject the desalted sample onto a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer, typically a Time-of-Flight (TOF) or Orbitrap instrument. A short LC gradient is often sufficient.
-
Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the intact protein. Compare the mass of the protein from the compound-treated sample to the vehicle control. A mass increase corresponding to the compound's mass confirms covalent adduction.
Peptide-Centric Analysis ("Bottom-Up" Proteomics)
This is the most widely used approach for in-depth characterization of covalent adducts.[1][12] It involves enzymatically digesting the protein into smaller peptides, which are then analyzed by LC-MS/MS. This method not only confirms covalent binding but also pinpoints the exact site of modification.[10][13]
Best Suited For:
-
Identifying the Site of Modification: Pinpointing the specific amino acid residue(s) that are covalently modified.[10][13]
-
Analyzing Large Proteins and Complex Mixtures: More amenable to larger proteins and samples from cell lysates or tissues.[10]
-
Quantifying Site Occupancy: Determining the percentage of a specific residue that is modified.
Limitations:
-
More Complex Workflow: Requires additional steps for protein digestion and sample preparation.
-
Potential for Missed Cleavages: The modification itself can sometimes hinder enzymatic digestion, leading to larger, more difficult-to-analyze peptides.[14]
-
Data Analysis can be Challenging: Identifying the modified peptide from a complex mixture of unmodified peptides requires specialized software and expertise.[1]
Experimental Protocol: Bottom-Up Adduct Mapping
-
Incubation and Denaturation: Incubate the protein with the compound. Then, denature the protein (e.g., with urea or guanidine hydrochloride) and reduce and alkylate the cysteine residues to ensure efficient digestion.
-
Enzymatic Digestion: Digest the protein with a specific protease, most commonly trypsin. Other enzymes like Glu-C or chymotrypsin can be used to generate overlapping peptides for complete sequence coverage.[12]
-
LC-MS/MS Analysis: Separate the resulting peptides using reverse-phase liquid chromatography and analyze them on a high-resolution mass spectrometer capable of tandem mass spectrometry (MS/MS), such as a Q-Exactive Orbitrap or a Q-TOF.
-
Data Analysis: Use specialized proteomics software (e.g., Mascot, MaxQuant, or custom algorithms like Magnum) to search the MS/MS data against the protein sequence.[1][15] The search parameters must include the mass of the covalent modification as a variable modification.
A Deeper Dive: Comparing Mass Spectrometry Platforms and Techniques
The choice of mass spectrometer and fragmentation technique significantly impacts the quality and depth of the data obtained.
Mass Analyzer Comparison
| Mass Analyzer | Key Strengths for Adduct Analysis | Common Applications |
| Orbitrap | High resolution and mass accuracy, excellent for both intact mass and peptide analysis.[12] | Gold standard for bottom-up proteomics and accurate mass determination of intact proteins. |
| Time-of-Flight (TOF) | High speed and good mass accuracy, ideal for high-throughput screening.[11] | Often used for rapid intact protein analysis and screening of covalent libraries. |
| Triple Quadrupole (QqQ) | High sensitivity and selectivity for targeted analysis. | Primarily used for quantifying known adducts using Multiple Reaction Monitoring (MRM).[16] |
Tandem MS (MS/MS) Fragmentation Techniques for Peptide Analysis
Once a modified peptide is isolated in the mass spectrometer, it is fragmented to determine its amino acid sequence and pinpoint the modification site.[13] Different fragmentation methods can yield complementary information.
| Fragmentation Method | Principle | Resulting Fragment Ions | Best For |
| Collision-Induced Dissociation (CID) | Collision with an inert gas breaks the peptide backbone at amide bonds.[17][18] | b- and y-ions.[19] | Most common method, effective for doubly charged peptides.[20] |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID method performed in an Orbitrap, providing higher fragmentation energy.[17] | b- and y-ions, often with better fragmentation of the peptide backbone.[19] | Provides more peptide identifications than CID for doubly charged peptides.[20] |
| Electron-Transfer Dissociation (ETD) | Transfer of an electron to the peptide causes fragmentation, preserving labile modifications.[17][18] | c- and z-ions.[19] | Ideal for highly charged peptides and localizing labile post-translational modifications. Outperforms other techniques for peptides with charge states higher than 2.[20] |
A combination of fragmentation techniques, such as EThcD (a hybrid of ETD and HCD), can often provide the most comprehensive data for confident identification.[19][21]
Data Analysis Strategies: From Identification to Quantification
The raw data from the mass spectrometer is only the beginning. Robust data analysis is crucial for confident adduct validation.
Targeted vs. Untargeted (Open) Searches
-
Targeted Search: This approach requires knowing the exact mass of the covalent modification beforehand.[1] Proteomics search engines match experimental MS/MS spectra against theoretical spectra from a protein database, with the known mass shift included as a variable modification.[1]
-
Untargeted or "Open" Mass Searching: This powerful strategy is used when the mass of the adduct is unknown, for example, when dealing with reactive metabolites.[15] These algorithms identify peptides and then report any mass difference as a potential modification.[15] Software like Magnum has been specifically developed for this purpose.[15]
A Self-Validating Workflow
A robust workflow should incorporate multiple layers of validation to ensure the trustworthiness of the results.
Caption: A comprehensive workflow for covalent adduct validation.
This workflow ensures that each step builds upon a confirmed result from the previous one, from initial binding confirmation to precise site identification and quantification.
Overcoming Common Challenges
The path to validating covalent adducts is not without its difficulties. Low abundance of the modified protein is a significant hurdle.[1][3] Often, the adducted protein is a very small fraction of the total protein population.[16]
Strategies to Overcome Low Abundance:
-
Enrichment: If possible, enrich the adducted protein or peptide. This can be achieved through affinity chromatography if an antibody against the adduct is available, or by using tagged compounds.[1]
-
High-Resolution MS: Use of high-resolution instruments like the Orbitrap is crucial to distinguish the low-level adduct signal from the noise and the abundant unmodified peptide.[12]
-
Statistical Analysis: A metabolomics-inspired approach can be employed where LC-MS data from treated and untreated samples are compared statistically to identify features (ions) that are uniquely or significantly more abundant in the treated sample.[1][16]
Caption: A workflow for identifying low-abundance adducts.
Conclusion
Mass spectrometry offers a powerful and versatile toolkit for the definitive validation of covalent adducts.[4][6] The choice between intact protein and bottom-up peptide analysis depends on the specific question being asked—from high-throughput screening to detailed mechanistic studies. By carefully selecting the appropriate instrumentation, fragmentation techniques, and data analysis strategies, researchers can generate high-confidence data to drive their covalent drug discovery projects forward. This guide serves as a framework for making those critical experimental decisions, ensuring that the data generated is not only accurate but also scientifically robust and defensible.
References
-
Nunes, J., Charneira, C., Morello, J., Rodrigues, J. V., Pereira, S. A., & Antunes, A. M. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. High-Throughput, 8(2), 9. [Link]
-
Bashore, F. M., & Wolan, D. W. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews, 50(13), 7556-7573. [Link]
-
Bashore, F. M., & Wolan, D. W. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews, 50(13), 7556-7573. [Link]
-
van Esbroeck, A. C. M., Kantae, V., & van der Heden van Noort, G. J. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals, 16(4), 547. [Link]
-
Brown, A. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]
-
Erlanson, D. A., et al. (2016). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 21(4), 494-501. [Link]
-
Bashore, F. M., & Wolan, D. W. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews, 50(13), 7556-7573. [Link]
-
van Esbroeck, A. C. M., Kantae, V., & van der Heden van Noort, G. J. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals, 16(4), 547. [Link]
-
van Esbroeck, A. C. M., Kantae, V., & van der Heden van Noort, G. J. (2023). Biophysical covalent adduct detection with intact protein analysis by top-down MS. ResearchGate. [Link]
-
Cohen, L. H., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of Biomolecular Screening, 20(10), 1234-1243. [Link]
-
Nunes, J., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. ResearchGate. [Link]
-
Gessner, G., et al. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Analytical Chemistry, 94(7), 3025-3034. [Link]
-
LaMarr, W., et al. (2025). Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. [Link]
-
Anon. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. PubMed. [Link]
-
Liu, Y., et al. (2023). Bottom-up proteomics analysis for adduction of the broad-spectrum herbicide atrazine to histone. Analytical and Bioanalytical Chemistry, 415, 1269-1279. [Link]
-
Nunes, J., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. High-Throughput, 8(2), 9. [Link]
-
van Esbroeck, A. C. M., Kantae, V., & van der Heden van Noort, G. J. (2023). Technologies for direct detection of covalent protein-drug adducts. Bohrium. [Link]
-
Nunes, J., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Frontiers in Chemistry, 7, 549. [Link]
-
van Esbroeck, A. C. M., Kantae, V., & van der Heden van Noort, G. J. (2023). Bottom-up MS analysis of covalent protein–drug adducts. ResearchGate. [Link]
-
van Esbroeck, A. C. M., Kantae, V., & van der Heden van Noort, G. J. (2023). Technologies for Direct Detection of Covalent Protein-Drug Adducts. Pharmaceuticals, 16(4), 547. [Link]
-
PREMIER Biosoft. (2022). MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling. [Link]
-
Yu, C., et al. (2021). Use of Multiple Ion Fragmentation Methods to Identify Protein Cross-links and Facilitate Comparison of Data Interpretation Algorithms. Journal of the American Society for Mass Spectrometry, 32(8), 2145-2157. [Link]
-
Quan, L. (2013). CID,ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Semantic Scholar. [Link]
-
Rey, M., et al. (2014). Mass Spec Studio for integrative structural biology. Structure, 22(10), 1538-1544. [Link]
-
Proteome Software. (2021). CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. [Link]
-
American Chemical Society. (2021). Mass Spectrometry Adduct Calculator. Figshare. [Link]
-
Michalski, A., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 10(2), 538-544. [Link]
-
Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. [Link]
-
van Esbroeck, A. C. M., Kantae, V., & van der Heden van Noort, G. J. (2023). Schematic overview of MS-based methodologies for detection of covalent protein–drug adducts. ResearchGate. [Link]
-
BioChemCalc. (n.d.). Mass Informatics. [Link]
-
Fiehn Lab. (n.d.). MS Adduct Calculator. [Link]
-
Gu, H., et al. (2014). MS2Analyzer: A Software for Small Molecule Substructure Annotations from Accurate Tandem Mass Spectra. Analytical Chemistry, 86(19), 9477-9484. [Link]
-
Cohen, L. H., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. ResearchGate. [Link]
-
Singh, J., et al. (2011). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology, 6(1), 45-56. [Link]
Sources
- 1. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoproteomic methods for covalent drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Chemoproteomic methods for covalent drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Technologies for Direct Detection of Covalent Protein–Drug Adducts: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 9. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bottom-up proteomics analysis for adduction of the broad-spectrum herbicide atrazine to histone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]
- 17. MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling [premierbiosoft.com]
- 18. CID,ETD and HCD Fragmentation to Study Protein Post-Translational Modifications | Semantic Scholar [semanticscholar.org]
- 19. support.proteomesoftware.com [support.proteomesoftware.com]
- 20. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 21. Use of Multiple Ion Fragmentation Methods to Identify Protein Cross-links and Facilitate Comparison of Data Interpretation Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cellular Target Engagement Assays for Novel Covalent Probes: A Comparative Analysis Featuring 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone
In the landscape of modern drug discovery, the unequivocal demonstration of a compound's interaction with its intended cellular target is a cornerstone of preclinical development. This guide provides a comparative overview of contemporary cellular target engagement assays, framed through the lens of a model covalent probe, 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone. This compound, featuring an electrophilic trifluoromethylketone warhead, is predicted to engage nucleophilic residues like cysteine or serine in its target proteins, a common mechanism for covalent inhibitors.[1] The insights and methodologies discussed herein are tailored for researchers, scientists, and drug development professionals seeking to validate and characterize the cellular activity of similar novel chemical entities.
Introduction to this compound and the Imperative of Target Engagement
This compound is a synthetic compound whose trifluoromethylketone moiety suggests a mechanism of covalent modification of cellular proteins.[1] Such covalent inhibitors can offer distinct therapeutic advantages, including prolonged pharmacodynamic effects and high potency. However, their reactivity also poses a risk of off-target effects. Therefore, robust and quantitative methods to confirm on-target engagement and assess selectivity within the complex milieu of the cell are not just advantageous—they are essential.[2]
This guide will compare and contrast three powerful and widely adopted assays for determining cellular target engagement:
-
Cellular Thermal Shift Assay (CETSA®) : A biophysical assay that measures the thermal stabilization of a target protein upon ligand binding.[3][4][5]
-
Activity-Based Protein Profiling (ABPP) : A chemical proteomics approach to map the interaction of a compound with a class of enzymes or to profile its selectivity across the proteome.[6][7][8]
-
In-Cell Western™ Assay : An immunofluorescence-based method for quantifying protein levels in fixed cells, adaptable for target engagement studies.[9][10][11]
We will delve into the principles, provide detailed protocols, and present a comparative analysis using hypothetical data to illustrate the strengths and limitations of each approach for a compound like this compound.
Cellular Thermal Shift Assay (CETSA®): Direct Evidence of Target Binding
CETSA is founded on the principle that the binding of a ligand, such as our model compound, to its target protein confers increased thermal stability to the protein.[3][5] This stabilization results in the protein remaining soluble at higher temperatures compared to its unbound state. By quantifying the amount of soluble protein at various temperatures, a "melting curve" can be generated, and a shift in this curve in the presence of the compound provides direct evidence of target engagement.[3][4]
Workflow and Experimental Rationale
The CETSA workflow involves treating intact cells with the compound, followed by heating the cell suspension across a temperature gradient.[3] After cell lysis and separation of aggregated proteins, the amount of soluble target protein is quantified, typically by Western blotting or other immunoassays.[3][4]
Caption: CETSA Experimental Workflow.
Comparative Performance
| Parameter | CETSA® |
| Principle | Ligand-induced thermal stabilization |
| Compound Modification | Not required |
| Target Modification | Not required |
| Primary Readout | Change in protein melting temperature (ΔTm) |
| Throughput | Low to medium (can be adapted to 384-well format)[12][13] |
| Information Provided | Direct evidence of intracellular target binding |
| Hypothetical EC50 | 1.2 µM |
| Strengths | Label-free, applicable to any protein with a suitable antibody, reflects physiological binding.[5] |
| Limitations | Not all proteins show a thermal shift, indirect measure of affinity, lower throughput for traditional Western blot readout. |
Activity-Based Protein Profiling (ABPP): Mapping Covalent Interactions
ABPP is a powerful chemoproteomic strategy ideal for characterizing covalent inhibitors.[6][7] It utilizes chemical probes that mimic the structure of the inhibitor but also contain a reporter tag (e.g., biotin or a fluorophore) for detection and enrichment.[6] In a competitive ABPP experiment, pre-treatment of cells with an unlabeled inhibitor like this compound will block the subsequent binding of the tagged probe to the target protein(s). This reduction in probe labeling, quantifiable by methods like in-gel fluorescence or mass spectrometry, reveals the targets of the compound and its selectivity across the proteome.[6][14]
Workflow and Experimental Rationale
The competitive ABPP workflow begins with treating live cells with the test compound, followed by incubation with a broad-spectrum, tagged probe that reacts with the same class of residues as the test compound. After cell lysis, the probe-labeled proteins are visualized or identified.
Caption: Competitive ABPP Experimental Workflow.
Comparative Performance
| Parameter | Activity-Based Protein Profiling (ABPP) |
| Principle | Competitive inhibition of a reporter-tagged probe |
| Compound Modification | Not required for the test compound |
| Target Modification | Not required |
| Primary Readout | Decrease in probe labeling intensity |
| Throughput | Medium (gel-based) to high (proteomics) |
| Information Provided | Target identification, selectivity profiling, potency (IC50) |
| Hypothetical IC50 | 0.8 µM |
| Strengths | Unbiased target identification, proteome-wide selectivity assessment, ideal for covalent inhibitors.[6][7][8] |
| Limitations | Requires a suitable tagged probe, may not identify all targets if the probe has a different reactivity profile. |
In-Cell Western™ Assay: A High-Throughput Approach
The In-Cell Western (ICW) assay is a quantitative immunofluorescence method performed in microplates.[9][11] It allows for the simultaneous measurement of a target protein and normalization to cell number in the same well, providing a robust and high-throughput method for quantifying protein levels.[9][10] For target engagement, the ICW can be adapted as the readout for a CETSA experiment (CETSA-ICW) or to measure downstream consequences of target engagement, such as protein degradation or stabilization.
Workflow and Experimental Rationale
Cells are cultured in microplates, treated with the compound, and then fixed and permeabilized.[11][15] Target proteins are detected using specific primary antibodies followed by fluorescently-labeled secondary antibodies. A second fluorescent dye is used to stain the nuclei, allowing for normalization of the target protein signal to the cell number in each well.[9]
Caption: In-Cell Western (ICW) Experimental Workflow.
Comparative Performance
| Parameter | In-Cell Western™ Assay (as CETSA readout) |
| Principle | Immunofluorescence-based quantification of thermally stabilized protein |
| Compound Modification | Not required |
| Target Modification | Not required |
| Primary Readout | Normalized fluorescence intensity |
| Throughput | High |
| Information Provided | Target engagement (via thermal stabilization) in a high-throughput format |
| Hypothetical EC50 | 1.5 µM |
| Strengths | High throughput, excellent for dose-response curves, multiplexing capability.[9][11][16] |
| Limitations | Requires a highly specific primary antibody, indirect measure of binding, potential for artifacts from fixation/permeabilization.[15] |
Comparative Analysis and Assay Selection
Choosing the right target engagement assay depends on the specific research question, the available resources, and the stage of the drug discovery project.
| Feature | CETSA® | Activity-Based Protein Profiling (ABPP) | In-Cell Western™ Assay |
| Direct Binding Evidence | Yes | Indirect (Competitive) | Indirect (via stabilization) |
| Target Identification | No (Target is known) | Yes (Unbiased) | No (Target is known) |
| Selectivity Profiling | No | Yes (Proteome-wide) | No |
| Throughput | Low-Medium | Medium-High | High |
| Key Requirement | Specific Antibody | Reactive Probe | Specific Antibody |
| Best For... | Validating a known target | Target discovery & selectivity | Screening & dose-response |
For an initial investigation of this compound, where the target may be unknown, ABPP would be the most powerful approach to both identify the cellular targets and assess its selectivity across the proteome.[6][7] Once a primary target is identified and validated, CETSA would provide orthogonal, direct evidence of intracellular binding.[3][5] The In-Cell Western assay would then be the method of choice for higher-throughput screening of analogues or for detailed dose-response studies.[9][11]
Other valuable techniques include Fluorescence Polarization (FP) and Bioluminescence Resonance Energy Transfer (BRET) . These assays can provide quantitative binding affinity data in a cellular context but typically require modification of the compound into a fluorescent tracer (for FP or BRET) or genetic modification of the target protein (for BRET), adding complexity to the experimental setup.[17][18][19][20][21][22]
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA®) with Western Blot Readout
-
Cell Culture and Treatment : Culture cells to 80-90% confluency. Harvest and resuspend cells in an appropriate buffer at 10-20 x 10^6 cells/mL. Treat cells with the desired concentration of this compound or vehicle (DMSO) and incubate for 1-2 hours at 37°C.[3]
-
Heating Step : Aliquot 50 µL of the treated cell suspension into PCR tubes for each temperature point. Heat the aliquots for 3 minutes across a temperature gradient (e.g., 37°C to 65°C in 3°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.[3]
-
Lysis and Fractionation : Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen. Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[3]
-
Western Blot Analysis : Carefully collect the supernatant. Normalize the protein concentration of all samples. Prepare samples with Laemmli buffer, heat at 95°C for 5 minutes, and separate by SDS-PAGE. Transfer to a PVDF membrane and probe with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.[4]
-
Data Analysis : Quantify the band intensities and plot the percentage of soluble protein relative to the 37°C control against the temperature. Determine the melting temperature (Tm) and the thermal shift (ΔTm) induced by the compound.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
-
Cell Treatment : Plate cells and allow them to adhere overnight. Treat cells with a dose range of this compound for 1-2 hours.
-
Probe Labeling : Lyse the cells in PBS. Add a suitable, broadly reactive, alkyne-functionalized probe (e.g., iodoacetamide-alkyne) to the lysate and incubate for 1 hour at room temperature to label the remaining reactive cysteines.
-
Click Chemistry : Add the click-chemistry reaction cocktail (e.g., biotin-azide, copper sulfate, TBTA, and sodium ascorbate) to the labeled lysate and incubate for 1 hour to attach the biotin reporter tag.
-
Protein Precipitation and Solubilization : Precipitate proteins using cold methanol, then resuspend the pellet in a buffer containing SDS.
-
Affinity Purification (for MS analysis) : Dilute the sample and add streptavidin-agarose beads to enrich for biotinylated proteins. Wash the beads extensively, then digest the bound proteins with trypsin.
-
Analysis : For a gel-based readout, run the lysate on an SDS-PAGE gel after the click reaction and visualize with a fluorescent streptavidin conjugate. For mass spectrometry, analyze the tryptic peptides to identify and quantify the proteins that were less labeled in the presence of the test compound.
Protocol 3: In-Cell Western™ Assay
-
Cell Seeding and Treatment : Seed cells in a 96-well plate at an optimized density and allow them to adhere. Treat with a dose range of this compound.[11]
-
Fixation and Permeabilization : Remove the treatment media and fix the cells with 4% paraformaldehyde in PBS for 20 minutes. Wash with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.[15]
-
Blocking : Block non-specific binding with a suitable blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer) for 1.5 hours at room temperature.[11]
-
Antibody Incubation : Incubate with the primary antibody diluted in blocking buffer overnight at 4°C. Wash, then incubate with an IRDye®-labeled secondary antibody and a nuclear stain (e.g., CellTag™ 700 Stain) for 1 hour at room temperature in the dark.[11]
-
Imaging and Quantification : Wash the plate thoroughly. Scan the plate using a compatible imager (e.g., LI-COR® Odyssey®). Quantify the fluorescence intensity in both channels and normalize the target protein signal to the nuclear stain signal.
Conclusion
The validation of cellular target engagement is a critical step in the development of any novel therapeutic agent. For a covalent probe such as this compound, a multi-faceted approach is recommended. Beginning with a broad, unbiased method like ABPP to identify targets and assess selectivity, followed by orthogonal validation of the primary target(s) with a direct binding assay like CETSA, provides a robust and comprehensive dataset. High-throughput methods such as the In-Cell Western assay can then be employed for structure-activity relationship studies and lead optimization. By strategically selecting and combining these powerful assays, researchers can build a compelling case for the mechanism of action of their compounds and accelerate their journey from the lab to the clinic.
References
-
Ligand Discovery by Activity-Based Protein Profiling - PMC. (n.d.). PubMed Central. [Link]
-
The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC. (n.d.). National Institutes of Health. [Link]
-
Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC. (2016, August 26). National Institutes of Health. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]
-
High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. (2022, February 4). SLAS TECHNOLOGY. [Link]
-
In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor. (2016, August 16). PubMed. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. [Link]
-
Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022, February 17). bioRxiv. [Link]
-
In-cell Westerns: Your Essential Guide. (2024, October 2). Bitesize Bio. [Link]
-
Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018, April 8). Frontiers. [Link]
-
A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2. (2024, August 1). ACS Pharmacology & Translational Science. [Link]
-
FLUORESCENCE POLARIZATION ASSAYS. (n.d.). BPS Bioscience. [Link]
-
Bioluminescence Resonance Energy Transfer (BRET) Assay to Measure Gq Recruitment to the Ghrelin Receptor. (n.d.). Springer Nature Experiments. [Link]
-
Activity-Based Protein Profiling (ABPP) Archives. (n.d.). DNA Encoded Chemical Library. [Link]
-
In-Cell Western™ Assay. (n.d.). LI-COR Biosciences. [Link]
-
Development and Application of Fluorescence Polarization Assays in Drug Discovery. (2025, August 7). IntechOpen. [Link]
-
CETSA. (n.d.). CETSA. [Link]
-
In-Cell Western Assay. (n.d.). Bio-Rad. [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC. (n.d.). National Institutes of Health. [Link]
-
From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025, November 17). BellBrook Labs. [Link]
-
Fluorescence Polarization Detection. (n.d.). BMG LABTECH. [Link]
-
Advansta's Step-by-Step Guide to In-Cell Westerns. (n.d.). Advansta. [Link]
-
Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC. (n.d.). National Institutes of Health. [Link]
-
CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (n.d.). ResearchGate. [Link]
-
Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. (n.d.). Frontiers. [Link]
-
Using Bioluminescence Resonance Energy Transfer (BRET) to Characterize Agonist‐Induced Arrestin Recruitment to Modified and Unmodified G Protein‐Coupled Receptors. (n.d.). Semantic Scholar. [Link]
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells. (2017, November 20). PubMed. [Link]
-
Studying Drug Target Interactions with BRET. (2022, April 12). YouTube. [Link]
Sources
- 1. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery | bioRxiv [biorxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. CETSA [cetsa.org]
- 6. Ligand Discovery by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 9. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. licorbio.com [licorbio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. products.advansta.com [products.advansta.com]
- 16. bio-rad.com [bio-rad.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Bioluminescence Resonance Energy Transfer (BRET) Assay to Measure Gq Recruitment to the Ghrelin Receptor | Springer Nature Experiments [experiments.springernature.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
- 22. youtube.com [youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone demand a meticulous, scientifically grounded approach. This guide provides an in-depth, procedural framework for its proper disposal, moving beyond a simple checklist to explain the critical reasoning behind each step.
The core principle of this protocol is rooted in the chemical's identity as a halogenated organic compound . Due to the presence of both fluorine and iodine atoms, it requires specific handling distinct from non-halogenated waste streams.[1][2] Improper segregation can lead to dangerous chemical reactions, damage to disposal facilities, and increased environmental risk and disposal costs.[3]
Hazard Identification and Chemical Profile
| Property | Identifier / Expected Characteristic | Source / Rationale |
| Chemical Name | This compound | IUPAC Nomenclature |
| Compound Type | Halogenated Organic Ketone | Contains Fluorine, Iodine, and a Ketone functional group.[1] |
| Physical State | Likely a solid or liquid | Based on related phenyl-propanone structures. |
| Primary Hazards | Flammable, Corrosive (causes skin/eye burns), Irritant, Acutely Toxic | Inferred from analogs like 1,1,1-Trifluoroacetone and general halogenated compounds.[6][8] |
| Waste Classification | Regulated Hazardous Waste: Halogenated Organics | Due to the presence of fluorine and iodine atoms.[1][2] |
| Incompatibilities | Strong bases, alkali metals, oxidizing agents, bleach | Based on trifluoroacetone analogs and iodine chemistry. Mixing with bleach can produce toxic fumes.[7][9] |
Guiding Principles for Waste Management
-
Segregation is Paramount : Always keep halogenated organic waste separate from non-halogenated waste.[3][10] Disposal methods differ significantly; halogenated waste often requires high-temperature incineration with specialized scrubbers to neutralize acidic gases (like HF and HI) formed during combustion.[11] Mixing streams complicates and increases the cost of disposal.[2][3]
-
Minimize Waste Generation : Plan experiments to use the minimum amount of material necessary. This is the most effective way to reduce disposal burdens and associated risks.[12]
-
Use Designated Containers : Only use waste containers that are chemically compatible and approved for hazardous waste. Containers must have a secure, threaded cap to prevent leaks and vapor release.[2][13]
-
Maintain Closed Containers : Keep waste containers sealed at all times except when actively adding waste. This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.[2][13][14]
Step-by-Step Disposal Protocol: Liquid Waste
This protocol covers the disposal of pure this compound and solutions where it is the primary hazardous component.
Materials Required:
-
Designated "Halogenated Organic Waste" container (typically glass or chemically resistant plastic carboy).
-
Secondary containment bin.
-
Hazardous waste tag.
-
Personal Protective Equipment (PPE): Safety goggles, fastened lab coat, chemical-resistant gloves (e.g., nitrile).
Procedure:
-
Container Preparation :
-
Obtain a clean, designated waste container from your institution's Environmental Health & Safety (EHS) office.
-
Affix a "Hazardous Waste" tag to the container before adding any waste.[2]
-
Place the container in a secondary containment bin large enough to hold the entire volume of the container in case of a leak.[2]
-
-
Waste Collection :
-
Labeling :
-
Immediately update the hazardous waste tag with the required information. Do not use abbreviations or chemical formulas.[13]
-
Contents : Write "Waste this compound". If it is in a solution, list all constituents and their approximate percentages (e.g., "70% Acetonitrile, 30% Waste this compound").
-
Hazards : Check all applicable hazard boxes, such as "Flammable" and "Toxic".[2]
-
Generator Information : Fill in your name, lab location, and the date the first drop of waste was added.
-
-
Storage and Disposal :
Disposal of Contaminated Solid Waste
Solid waste includes items like gloves, pipette tips, and absorbent paper contaminated with this compound.
Procedure:
-
Segregation : Collect contaminated solid waste in a separate, clearly labeled, leak-proof container, such as a designated pail or a sturdy, lined cardboard box.[12]
-
Labeling : The container must be labeled "Hazardous Waste" and list the chemical contaminant (e.g., "Solid Waste contaminated with this compound").
-
Exclusion of Sharps : Do not dispose of needles or other sharps in this container. Sharps must be placed in a dedicated, puncture-resistant sharps container.[10]
-
Disposal : Keep the solid waste container sealed. When full, arrange for pickup through your EHS department alongside your liquid hazardous waste.
Spill Management and Equipment Decontamination
Accidental spills require immediate and appropriate action to prevent exposure and environmental contamination.
Small Spill Cleanup Protocol (inside a chemical fume hood):
-
Alert Personnel : Notify others in the immediate area.
-
Containment : Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[2]
-
Collection : Carefully collect the absorbent material using non-sparking tools.
-
Disposal : Place the collected material into a sealed, labeled container for disposal as contaminated solid waste (see Section 4).[2]
-
Decontamination : Wipe the spill area with a suitable solvent (e.g., acetone, ensuring proper ventilation and no ignition sources), followed by soap and water.[15] All cleaning materials must also be disposed of as hazardous waste.
Equipment Decontamination:
Lab equipment (glassware, stir bars, etc.) must be decontaminated before being removed from the work area or washed.
-
Initial Rinse : Rinse the equipment with a small amount of a suitable solvent (like acetone) to dissolve the residue. This rinsate is hazardous and must be collected and disposed of as liquid halogenated waste.[15] Do not pour it down the drain.[13]
-
Secondary Cleaning : After the initial solvent rinse, wash the equipment with soap and warm water.[15]
-
Empty Containers : Empty reagent bottles must be triple-rinsed with a suitable solvent.[16] The first two rinsates must be collected as hazardous waste. After rinsing and air-drying in a fume hood, deface the label and dispose of the container according to institutional guidelines for glass or plastic recycling.[12]
Visual Workflow: Disposal Decision Process
The following diagram outlines the critical decision points for segregating and managing waste generated from experiments involving this compound.
Caption: Waste segregation workflow for this compound.
References
-
U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (Link: [Link])
-
University of Wisconsin-Milwaukee. Hazardous Waste Segregation. (Link: [Link])
-
Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. (Link: [Link])
-
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. (Link: [Link])
-
Occupational Safety and Health Administration. Hazardous Waste - Decontamination. (Link: [Link])
-
Duke University Shared Materials Instrumentation Facility. (2018). Standard Operating Procedure for work with Iodine. (Link: [Link])
-
Old Dominion University Office of Environmental Health and Safety. (2020). Laboratory Waste Management Guidelines. (Link: [Link])
-
Fisher Scientific. (2023). Safety Data Sheet: 1,1,1-Trifluoroacetone. (Link: [Link])
-
University of Toronto Environmental Health & Safety. (2020). Equipment Decontamination Procedures. (Link: [Link])
-
Wayne State University Office of Environmental Health and Safety. Laboratory Equipment Decontamination Procedures. (Link: [Link])
-
Central Michigan University. Laboratory Equipment Decontamination Procedures. (Link: [Link])
-
The British University in Dubai. Laboratory Waste Disposal Guidelines. (Link: [Link])
-
Case Western Reserve University Environmental Health and Safety. (2023). Disposal of Iodine. (Link: [Link])
-
OSHAcademy. Decontamination. (Link: [Link])
-
University of Otago. Laboratory chemical waste disposal guidelines. (Link: [Link])
-
Intersurfchem Solutions. 1,1,1-Trifluoroacetone Product Information. (Link: [Link])
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.fr [fishersci.fr]
- 6. 1,1,1-Trifluoroacetone – INTERSURFCHEM SOLUTIONS [intersurfchem.com]
- 7. case.edu [case.edu]
- 8. fishersci.de [fishersci.de]
- 9. fishersci.com [fishersci.com]
- 10. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. odu.edu [odu.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. cmich.edu [cmich.edu]
- 16. otago.ac.nz [otago.ac.nz]
A Senior Application Scientist's Guide to the Safe Handling of 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone
As a novel and reactive chemical intermediate, 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone presents a unique combination of chemical hazards. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. By understanding the underlying chemical principles of its reactivity and toxicity, we can implement a self-validating system of protocols that ensures the safety of laboratory personnel and the integrity of the research.
Understanding the Hazard Profile: A Synthesis of Structural Dangers
-
Trifluoromethyl Ketones (TFMKs): The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic. This heightened reactivity is the basis for their use as potent enzyme inhibitors but also presents a significant chemical hazard.[1] TFMKs can react with biological nucleophiles, such as amino acid residues in proteins, leading to potential toxicity. Furthermore, many fluorinated organic compounds can release highly toxic hydrogen fluoride (HF) gas upon thermal decomposition.[2]
-
α-Halo Ketone Analogy: The structure of this compound is analogous to that of an α-halo ketone. The presence of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack.[3] This inherent reactivity demands careful handling to avoid unintended reactions.
-
Iodinated Aromatic Compounds: Aromatic iodine compounds can possess inherent toxicity.[4] Of significant concern is their potential to form highly toxic iodinated disinfection by-products when they enter wastewater streams.[5][6][7] Therefore, stringent waste disposal protocols are paramount.
Inferred Primary Hazards:
-
Acute Toxicity: Potential for skin, eye, and respiratory tract irritation or corrosion. Inhalation may cause severe respiratory irritation.
-
Reactivity: Highly reactive with nucleophiles. The compound may be sensitive to heat and strong bases.
-
Chronic Toxicity: The long-term toxicological properties have not been fully investigated.
-
Environmental Hazard: Potential to form persistent and toxic by-products in the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber or Viton® gloves.[8][9] Double-gloving is recommended. | Ketones and halogenated solvents can degrade common glove materials like nitrile and latex.[10] Butyl and Viton® offer superior resistance to these chemical classes. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Eye and Face Protection | Chemical splash goggles and a face shield.[5] | The compound is likely to be corrosive or severely irritating to the eyes. Goggles provide a seal against splashes and vapors, while a face shield offers broader protection against splashes to the entire face. |
| Body Protection | A chemically resistant lab coat and apron. | A standard lab coat may not be sufficient to protect against significant splashes of this reactive compound. A chemically resistant material will prevent skin contact. |
| Respiratory Protection | A properly fitted respirator with organic vapor cartridges may be necessary for certain operations. | For procedures with a high risk of aerosolization or when working outside of a certified chemical fume hood, a respirator is crucial to prevent inhalation of harmful vapors. |
Important Considerations for PPE Usage:
-
Glove Integrity: Always inspect gloves for signs of degradation or perforation before and during use.
-
Proper Donning and Doffing: Follow established procedures for putting on and taking off PPE to avoid cross-contamination.
-
Consult Manufacturer's Data: Always refer to the glove manufacturer's chemical resistance charts for specific breakthrough times and permeation data.
Engineering Controls and Safe Handling Protocols
Engineering controls are the most effective way to minimize exposure to hazardous chemicals.
Primary Engineering Control:
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the handling of this compound.
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use a disposable weighing boat or creased weighing paper to avoid contamination of balances.
-
If transferring a solution, use a syringe or cannula to minimize the risk of spills.
-
-
Reaction Setup:
-
Ensure all glassware is clean, dry, and free of cracks.
-
Set up reactions in a secondary container (e.g., a crystallizing dish) to contain any potential spills.
-
If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely. Avoid overheating, which could lead to decomposition and the release of HF gas.
-
-
Work-up and Purification:
-
Conduct all extractions, washes, and chromatographic separations within the fume hood.
-
Be mindful of potential pressure buildup during extractions, especially if a gas is evolved. Vent the separatory funnel frequently.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Dispose of all contaminated materials as hazardous waste according to the disposal plan outlined below.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures: Preparedness is Key
Rapid and appropriate action is critical in the event of an exposure or spill.
Exposure Response:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. If irritation persists, seek immediate medical attention.[11] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11] |
| Inhalation | Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill Response Workflow:
Caption: Workflow for responding to a chemical spill.
Operational and Disposal Plans
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
Waste Disposal:
-
All waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, must be treated as hazardous waste.
-
Segregate Waste Streams: It is crucial to keep halogenated waste separate from non-halogenated waste.[13][14][15][16] This is because the disposal methods for these two types of waste are different and mixing them can lead to increased disposal costs and environmental hazards.
-
Waste Containers: Use designated, leak-proof, and clearly labeled containers for halogenated waste.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Do not pour any amount of this chemical or its solutions down the drain.
References
-
American Chemical Society. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
-
Toxic Docs. (2012). Guide for the Safe Handling of Fluoropolymer Resins. [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. [Link]
-
MDPI. (n.d.). Confronting Novel Alternatives of Per- and Polyfluoroalkyl Substances: From the Exposure Pathway to the Health Risk Estimation. [Link]
-
Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. [Link]
-
BORIS Portal - Universität Bern. (n.d.). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. [Link]
-
Wikipedia. (n.d.). α-Halo ketone. [Link]
-
National Library of Medicine. (n.d.). Structure-toxicity relationships of iodinated aromatic carbonates and related compounds. [Link]
-
New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. [Link]
-
National Center for Biotechnology Information. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. [Link]
-
National Center for Biotechnology Information. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]
-
Vandeputte. (2023). How to choose chemical resistant gloves in 4 steps. [Link]
-
Centers for Disease Control and Prevention. (n.d.). A Guide for Evaluating the Performance of Chemical Protective Clothing (90-109). NIOSH. [Link]
-
Revista Emergencias. (n.d.). Chemical decontamination in the emergency department. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. [Link]
-
ACS Publications. (n.d.). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
Fluorine notes. (n.d.). Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes. [Link]
-
ResearchGate. (n.d.). Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. [Link]
-
Universidad de Sonora. (n.d.). Risk Assessment and Impact of Fluoride and Perfluorocarbons. [Link]
-
Plastics Europe. (2021). Guide for the Safe Handling of Fluoropolymer Resins. [Link]
-
Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. [Link]
-
ResearchGate. (n.d.). (PDF) Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. [Link]
-
University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
National Library of Medicine. (2011). Formation of toxic iodinated disinfection by-products from compounds used in medical imaging. [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. [Link]
-
National Center for Biotechnology Information. (n.d.). A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances. [Link]
-
Kemicentrum. (n.d.). 8.1 Organic solvent waste. [Link]
-
National Center for Biotechnology Information. (n.d.). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. [Link]
-
University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]
-
ResearchGate. (n.d.). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. [Link]
-
O-Mega. (n.d.). Chemical-Resistant Gloves: Choosing the Right Material for Every Hazard. [Link]
-
Centers for Disease Control and Prevention. (1999). NIOSH/Chemical Protective Clothing Page/INDEX A. [Link]
-
ACS Publications. (n.d.). Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging. [Link]
-
Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. [Link]
-
Purdue University. (n.d.). Fluoroorganic Chemistry. [Link]
-
Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
- Google Patents. (n.d.). WO2006063184A2 - Direct one-step synthesis of trifluoromethyl iodide.
-
Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]
-
JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]
-
Fluorine notes. (n.d.). Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes. [Link]
Sources
- 1. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-toxicity relationships of iodinated aromatic carbonates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Formation of toxic iodinated disinfection by-products from compounds used in medical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. vdp.com [vdp.com]
- 10. workwearsolutions.net [workwearsolutions.net]
- 11. nj.gov [nj.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 15. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
